Technical Documentation Center

4-Amino-2-methylthio-5-nitrothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2-methylthio-5-nitrothiazole
  • CAS: 127346-42-3

Core Science & Biosynthesis

Foundational

"physicochemical properties of 4-Amino-2-methylthio-5-nitrothiazole"

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylthio-5-nitrothiazole Foreword: A Molecule of Strategic Importance In the landscape of modern medicinal and materials chemistry, the thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylthio-5-nitrothiazole

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal and materials chemistry, the thiazole scaffold remains a cornerstone for innovation. Among its myriad derivatives, 4-Amino-2-methylthio-5-nitrothiazole (CAS No. 127346-42-3) emerges as a heterocyclic compound of significant interest. Its unique constellation of functional groups—a primary amine, a methylthio ether, and a nitro group—on a planar thiazole ring system endows it with a rich chemical reactivity and a compelling biological profile.[1] This guide offers a comprehensive exploration of its fundamental physicochemical properties, moving from core structural data to practical experimental workflows. The insights herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile synthetic intermediate.

Part 1: Molecular Identity and Core Physicochemical Parameters

A molecule's utility is fundamentally dictated by its structure and inherent physical properties. This section delineates the foundational data for 4-Amino-2-methylthio-5-nitrothiazole, providing the essential parameters for its application in research and synthesis.

Structural and Chemical Identifiers

The compound is a substituted nitrothiazole featuring a planar, π-electron-delocalized ring structure that contributes to its overall stability.[1] The strategic placement of its functional groups is pivotal to its chemical behavior: the nucleophilic amino group, the lipophilic methylthio group, and the electron-withdrawing nitro group, which is often crucial for its observed biological activities.[1]

Table 1: Chemical Identity and Structural Descriptors

Identifier Value Reference
IUPAC Name 2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine [2]
CAS Number 127346-42-3 [2]
Molecular Formula C₄H₅N₃O₂S₂ [1]
Molecular Weight 191.23 g/mol [1]
Canonical SMILES CSC1=NC(N)=C([O-])S1 [2]

| InChI Key | ZPCLHYJMLDEAHT-UHFFFAOYSA-N |[2] |

Fundamental Physical Properties

The physical state and thermal behavior of a compound are critical for its handling, formulation, and reaction design. The properties of 4-Amino-2-methylthio-5-nitrothiazole are consistent with a substituted, solid aromatic heterocycle.

Table 2: Key Physicochemical Data

Property Value Notes
Physical State Solid [2]
Melting Point 175-180°C [2][3]
Boiling Point 411.5 ± 48.0 °C Predicted Value[3]
Density 1.61 ± 0.1 g/cm³ Predicted Value[3]

| pKa | -0.76 ± 0.10 | Predicted Value[3] |

Expert Insight: The observed melting point of 175-180°C is informative when compared to structurally related analogs. For instance, 2-amino-5-nitrothiazole, lacking the 2-methylthio group, exhibits a higher melting point of 195-200°C with decomposition.[1] This suggests that the substitution pattern significantly influences the crystal lattice energy and intermolecular forces, a key consideration for polymorphism screening in drug development. The predicted pKa indicates the amino group is weakly basic, a factor that will govern its ionization state in physiological media.

Part 2: Solubility and Partitioning Behavior

The solubility and lipophilicity of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous and Organic Solubility Profile

Consistent with many substituted thiazoles, 4-Amino-2-methylthio-5-nitrothiazole demonstrates poor water solubility.[1] The molecule's overall hydrophobic character, driven by the thiazole ring and methylthio group, predominates over the polar contributions from the amino and nitro moieties.[1] In contrast, it is expected to have moderate solubility in common organic solvents like DMSO and ethanol. The analogous compound 2-amino-5-nitrothiazole has a documented aqueous solubility of less than 0.1 g/100 mL at 20°C.[1][4]

Experimental Protocol: Solubility Determination via Shake-Flask Method

To provide actionable data for formulation development, a standardized equilibrium solubility assessment is necessary. The shake-flask method (aligned with OECD Guideline 105) is a robust and trustworthy approach.

Methodology:

  • Preparation: Add an excess amount of 4-Amino-2-methylthio-5-nitrothiazole to a series of vials containing the chosen solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove a precise aliquot from the supernatant and dilute it with an appropriate mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.

Causality Behind Choices: Using pH 7.4 buffer is critical for simulating physiological conditions. Including solvents like DMSO and ethanol provides data essential for preparing stock solutions for in vitro assays. Confirming equilibrium at two time points ensures the measured solubility is the true thermodynamic solubility, a self-validating step in the protocol.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Add excess compound to solvent vials B Agitate at 25°C for 24-48h A->B C Centrifuge to pellet solid B->C D Sample & Dilute Supernatant C->D E Analyze by HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for determining thermodynamic solubility.

Part 3: Analytical & Spectroscopic Characterization

Unambiguous identification and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic methods provides a complete analytical fingerprint of the molecule.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[5][6][7]

  • ¹H NMR: Expected signals would include a singlet for the methylthio (-SCH₃) protons around 2.5-2.8 ppm, a broad singlet for the amino (-NH₂) protons (which may be solvent-dependent), and potentially a singlet for the C4-proton of the thiazole ring if it were present, though this position is substituted.

  • ¹³C NMR: Key resonances would correspond to the methylthio carbon, and the distinct carbons of the thiazole ring, with the carbon atoms attached to the nitro and amino groups showing characteristic shifts.

  • FTIR: Vibrational modes would include N-H stretching for the amino group (~3300-3500 cm⁻¹), asymmetric and symmetric stretching for the nitro group (-NO₂) around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively, and characteristic C=N and C-S stretching from the thiazole ring.

  • UV-Vis Spectroscopy: Like its analog 2-amino-5-nitrothiazole, which has a λ_max around 386 nm, this compound is expected to show strong absorbance in the UV-Vis region due to its extended π-conjugated system.[8]

  • Mass Spectrometry: The high-resolution mass spectrum should confirm the molecular formula C₄H₅N₃O₂S₂ with high accuracy.[1] Fragmentation patterns would likely involve the loss of the nitro group and cleavage related to the methylthio substituent.

Protocol: Purity Assessment by Reversed-Phase HPLC

A robust HPLC method is essential for verifying the purity of synthetic batches and for quantification in other assays.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and a secondary wavelength near the compound's expected λ_max.

  • Sample Preparation: Dissolve the compound in DMSO or Acetonitrile to a concentration of ~1 mg/mL and inject 5-10 µL.

Expert Insight: The choice of a C18 column is standard for small molecules of moderate polarity. Using a formic acid modifier improves peak shape and ensures the amino group is protonated, leading to consistent retention. A gradient elution is crucial for separating the main peak from potential impurities with different polarities. This method provides a self-validating system for purity assessment, where peak area percentage can be used to quantify purity.

Diagram: Analytical Workflow for Purity Confirmation

G A Prepare Sample (~1 mg/mL in DMSO) B Inject onto RP-HPLC System A->B C Elute with H₂O/ACN Gradient B->C D Detect by UV (e.g., 254 nm) C->D E Integrate Chromatogram D->E F Calculate Purity (% Area) E->F

Caption: HPLC workflow for purity analysis.

Part 4: Chemical Reactivity and Stability

Understanding a molecule's reactivity and stability is key to its successful use as a synthetic intermediate and for ensuring its long-term integrity.

Key Chemical Transformations

The functional groups of 4-Amino-2-methylthio-5-nitrothiazole make it a versatile platform for further chemical synthesis.[1]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation dramatically alters the electronic properties and biological activity of the scaffold, opening pathways to new derivatives.

  • Reactions of the Amino Group: The 4-amino group can undergo acylation, alkylation, or diazotization, allowing for the introduction of diverse substituents.

  • Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases (imines), which are valuable intermediates for constructing more complex molecular architectures.[1]

Stability and Storage

For maintaining the integrity of the compound, proper storage is essential. Based on the chemical nature of nitroaromatic compounds and general laboratory best practices:

  • Stability: The compound is stable under normal ambient conditions.

  • Incompatibilities: Avoid contact with strong acids and strong oxidizing agents to prevent degradation or hazardous reactions.[9]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[9]

Conclusion and Future Directions

4-Amino-2-methylthio-5-nitrothiazole presents a compelling profile for researchers in drug discovery and materials science. Its well-defined molecular structure, characterized by a melting point of 175-180°C and poor aqueous solubility, is complemented by a rich chemical reactivity centered on its three distinct functional groups.[1][2][3] This guide provides a foundational understanding and practical protocols for its analysis and use.

Future research should focus on obtaining experimental data for its predicted properties, such as pKa and LogP, and performing single-crystal X-ray diffraction to definitively map its solid-state structure. Further exploration of its biological activity, particularly as an antiprotozoal and antibacterial agent, is warranted and will undoubtedly build upon the fundamental physicochemical knowledge outlined here.[1]

References

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. National Center for Biotechnology Information. Available from: [Link]

  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole - ResearchGate. Available from: [Link]

  • 2-Amino-5-nitrothiazole. The Merck Index Online. Available from: [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. MDPI. Available from: [Link]

  • 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. National Center for Biotechnology Information. Available from: [Link]

  • 4-amino-2-(methylthio)-5-thiazolecarboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. Wiley-VCH. Available from: [Link]

  • Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. Available from: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available from: [Link]

  • Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available from: [Link]

  • Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. Available from: [Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Amino-2-methylthio-5-nitrothiazole

This guide provides a detailed exploration of the potential mechanisms of action for 4-Amino-2-methylthio-5-nitrothiazole, a heterocyclic compound belonging to the broader class of 5-nitrothiazoles. While direct and exte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the potential mechanisms of action for 4-Amino-2-methylthio-5-nitrothiazole, a heterocyclic compound belonging to the broader class of 5-nitrothiazoles. While direct and extensive research on this specific molecule is limited, this document synthesizes information from closely related analogues to present a scientifically grounded analysis for researchers, scientists, and drug development professionals. We will delve into the established activities of the 5-nitrothiazole core and critically analyze the probable modulatory effects of the 4-amino and 2-methylthio substituents.

Introduction: The 5-Nitrothiazole Scaffold - A Privileged Structure in Drug Discovery

The 5-nitrothiazole moiety is a well-established pharmacophore, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives have been extensively investigated and have shown promise as antimicrobial, antiparasitic, and even anticancer agents.[1][2] The potent biological effects of this class of compounds are largely attributed to the strong electron-withdrawing nature of the 5-nitro group, which is central to its primary mechanisms of action. This guide will dissect these mechanisms and project the influence of the specific substitutions present in 4-Amino-2-methylthio-5-nitrothiazole.

Core Mechanism of Action: The Dual Role of the 5-Nitro Group

The biological activity of 5-nitrothiazoles is predominantly driven by two distinct, yet well-characterized, mechanistic pathways. The prevailing mechanism often depends on the specific derivative and the biological context, particularly the presence of specific enzymes in target organisms.

Nitroreductive Activation: A Bio-reductive "Trojan Horse"

In many anaerobic bacteria and protozoa, the 5-nitro group of thiazole derivatives can be enzymatically reduced by nitroreductases (NTRs).[3] This process, often referred to as bioreductive activation, converts the relatively inert nitro group into highly reactive nitrogen species, such as nitroso, hydroxylamino, and amino radicals. These reactive intermediates are cytotoxic and can indiscriminately damage a wide range of cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death. This mechanism is a cornerstone of the antimicrobial and antiparasitic activity of many nitro-heterocyclic drugs.

Nitroreductive_Activation

Figure 1: A diagram illustrating the nitroreductive activation pathway.

Non-Reductive Mechanism: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

A notable exception to the nitro-reduction paradigm is the mechanism of action for the broad-spectrum antiparasitic drug Nitazoxanide, which features a 2-amino-5-nitrothiazole core. Its activity is not dependent on the reduction of the nitro group. Instead, it acts as a non-competitive inhibitor of Pyruvate:Ferredoxin Oxidoreductase (PFOR), a crucial enzyme in the energy metabolism of anaerobic organisms.[4][5] The 5-nitro group plays a vital role in this mechanism by stabilizing the anionic form of the molecule, which is the active inhibitory species. This anion is believed to interfere with the thiamine pyrophosphate (TPP) cofactor of PFOR, thereby halting the production of acetyl-CoA and disrupting the organism's energy supply.[4]

PFOR_Inhibition Inhibitor Anionic 5-Nitrothiazole (Active Inhibitor) PFOR_TPP PFOR_TPP Inhibitor->PFOR_TPP Inhibits

Figure 2: A diagram showing the inhibition of the PFOR enzyme by an anionic 5-nitrothiazole.

The Influence of Substituents: A Deeper Dive into 4-Amino-2-methylthio-5-nitrothiazole

The specific biological activity and prevailing mechanism of action of 4-Amino-2-methylthio-5-nitrothiazole will be significantly influenced by its unique substitutions at the C2 and C4 positions.

The 2-Methylthio Group: Modulating Lipophilicity and Electronic Properties

The 2-methylthio (-SCH₃) group is expected to have several key effects on the parent molecule:

  • Increased Lipophilicity: The methylthio group is more lipophilic than an amino group, which could enhance the compound's ability to cross cell membranes and potentially the blood-brain barrier. This can have profound implications for its bioavailability and spectrum of activity.

  • Electronic Effects: The sulfur atom can influence the electronic distribution of the thiazole ring. While it has a weak electron-donating resonance effect, its inductive effect can be more complex. This modulation of the ring's electronics could subtly alter the redox potential of the 5-nitro group, potentially affecting the efficiency of its bioreductive activation.

  • Metabolic Stability: The methylthio group may be a site for metabolism, for instance, through oxidation to sulfoxide and sulfone derivatives. This could either lead to detoxification or, in some cases, bioactivation.

The 4-Amino Group: A Question of Stability and Reactivity

The presence of an amino group at the C4 position introduces significant chemical considerations:

  • Chemical Instability: Research on related 4-aminothiazoles has shown that they can be unstable in aqueous solutions.[6] They may undergo tautomerization to the corresponding thiazoline form, which is susceptible to hydrolysis.[6] This instability is a critical factor, as it could mean that 4-Amino-2-methylthio-5-nitrothiazole acts as a prodrug, with its degradation products being the active species, or that its therapeutic window is limited by this chemical reactivity.

  • Hydrogen Bonding Potential: The 4-amino group can act as a hydrogen bond donor, which could facilitate interactions with biological targets such as enzyme active sites. This could be particularly relevant if the compound acts via a non-reductive mechanism involving specific protein binding.

  • Nucleophilicity: The amino group is a nucleophilic center and can participate in various chemical reactions.[4] This reactivity is a double-edged sword; it allows for the synthesis of diverse derivatives but also contributes to the potential instability of the parent molecule.

Postulated Mechanisms of Action for 4-Amino-2-methylthio-5-nitrothiazole

Based on the analysis of the core structure and its substituents, we can postulate the following potential mechanisms of action, which are not mutually exclusive:

  • Antimicrobial/Antiparasitic Activity via Nitro-reduction: The compound likely retains the ability to be activated by nitroreductases in susceptible organisms. The 2-methylthio and 4-amino groups would modulate the compound's uptake and the redox potential of the nitro group.

  • PFOR Inhibition: It is plausible that, like Nitazoxanide, this compound could inhibit PFOR. The 4-amino and 2-methylthio groups would influence its binding affinity to the enzyme.

  • Novel Target Interactions: The unique substitution pattern may confer affinity for other biological targets. For instance, various aminothiazole derivatives have been investigated as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and as anticancer agents.[6][7]

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 4-Amino-2-methylthio-5-nitrothiazole, a series of well-defined experiments are required.

Experimental_Workflow start Start: Synthesize & Purify 4-Amino-2-methylthio-5-nitrothiazole antimicrobial antimicrobial start->antimicrobial antiparasitic antiparasitic start->antiparasitic anticancer anticancer start->anticancer end_node Elucidate Mechanism of Action nitroreductase nitroreductase antimicrobial->nitroreductase If Active stability stability antimicrobial->stability antiparasitic->nitroreductase If Active pfor pfor antiparasitic->pfor If Active antiparasitic->stability anticancer->stability target_id target_id nitroreductase->target_id pfor->target_id stability->target_id target_id->end_node

Figure 3: A conceptual experimental workflow for investigating the mechanism of action.

Protocol: Nitroreductase Activity Assay
  • Organisms: Use a pair of bacterial or protozoan strains: a wild-type expressing nitroreductase and a knockout or knockdown mutant lacking the enzyme.

  • Culture: Grow both strains to a specific density in their appropriate media.

  • Treatment: Expose both strains to a range of concentrations of 4-Amino-2-methylthio-5-nitrothiazole.

  • Viability Assessment: After a set incubation period, determine the minimum inhibitory concentration (MIC) or IC₅₀ for both strains using a viability assay (e.g., MTT or resazurin-based assays).

  • Interpretation: A significant increase in the MIC or IC₅₀ for the nitroreductase-deficient strain compared to the wild-type indicates that the compound's activity is dependent on nitro-reduction.

Protocol: PFOR Enzyme Inhibition Assay
  • Enzyme Preparation: Purify PFOR from a relevant anaerobic organism.

  • Assay Components: Prepare a reaction mixture containing the purified PFOR, its substrates (pyruvate and coenzyme A), and an electron acceptor (e.g., methyl viologen).

  • Inhibitor Addition: Add varying concentrations of 4-Amino-2-methylthio-5-nitrothiazole to the reaction mixture.

  • Activity Measurement: Monitor the rate of pyruvate oxidation spectrophotometrically by measuring the reduction of the electron acceptor.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of PFOR activity. A low IC₅₀ value suggests that PFOR is a direct target of the compound.

Protocol: Aqueous Stability Assay
  • Sample Preparation: Prepare a stock solution of 4-Amino-2-methylthio-5-nitrothiazole in an organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution in an aqueous buffer at physiological pH (e.g., PBS, pH 7.4) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the solution.

  • Analysis: Analyze the aliquots by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of the parent compound remaining and to identify any degradation products.

  • Half-life Calculation: Determine the half-life of the compound in the aqueous buffer. This will provide crucial information about its chemical stability.

Summary of Quantitative Data from Related Compounds

While no specific quantitative data for 4-Amino-2-methylthio-5-nitrothiazole was found, the following table summarizes the activity of related 2-amino-5-nitrothiazole derivatives to provide a contextual baseline.

Compound ClassTarget Organism/EnzymeActivity (IC₅₀/MIC)Reference
2-Amino-5-nitrothiazole SemicarbazonesMonoamine Oxidase B (MAO-B)e.g., 0.212 µM[8]
2-Amino-5-nitrothiazole SemicarbazonesAcetylcholinesterase (AChE)e.g., 0.264 µM[8]
Nitazoxanide AnaloguesHelicobacter pyloriMICs in the low µg/mL range[4][5]
Nitazoxanide AnaloguesPyruvate:Ferredoxin Oxidoreductase (PFOR)Inhibition observed[4][5]

Conclusion and Future Directions

4-Amino-2-methylthio-5-nitrothiazole is a structurally intriguing molecule that stands at the intersection of well-established and hypothetical mechanisms of action. Its 5-nitrothiazole core strongly suggests a potential for antimicrobial and antiparasitic activity, likely mediated through nitroreductive activation or PFOR inhibition. However, the 4-amino and 2-methylthio substituents introduce layers of complexity, particularly concerning the compound's chemical stability, lipophilicity, and potential for novel target interactions.

The instability of the 4-aminothiazole moiety in aqueous environments is a critical consideration for its development as a therapeutic agent and warrants thorough investigation.[6] Future research should prioritize the experimental workflows outlined in this guide to systematically dissect its biological activity and mechanism of action. Such studies will be invaluable in determining the true therapeutic potential of this and related compounds in the ongoing search for novel and effective drugs.

References

  • Lawton, G. R., Ji, H., Martásek, P., Roman, L. J., & Silverman, R. B. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 5, 28. [Link]

  • Hoffman, P. S., Sisson, G., Croxen, M. A., Welch, K., Harman, W. D., Cremades, N., & Morash, M. G. (2007). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Antimicrobial Agents and Chemotherapy, 51(3), 857–865. [Link]

  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Wilkinson, S. R., Szular, J., & Kaiser, M. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 117, 147–156. [Link]

  • Samadhiya, P., Sharma, R., Srivastava, S. K., & Srivastava, S. D. (2014). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry, 7(5), 657-669. [Link]

  • Kryshchyshyn, A., & Kaminskyy, D. (2021). Electronic properties of substituents in the studied heterocycles. ResearchGate. [Link]

  • Kaur, M., Singh, P., Kumar, V., & Kumar, A. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. ACS Chemical Neuroscience, 9(5), 1070–1085. [Link]

  • Müller, J., Rahlfs, S., & Becker, K. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(22), 6779-6781. [Link]

  • Radhakrishnan, S., Ananthakrishnan, S. J., & Somanathan, N. (2010). Structure–property relationships of electroluminescent polythiophenes: role of nitrogen-based heterocycles as side chains. Bulletin of Materials Science, 33(6), 713-721. [Link]

  • Zawisza, A., & Giełdanowska, A. (2014). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Pharmacological Reports, 66(5), 829-836. [Link]

  • Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 28-34. [Link]

  • Al-Jubouri, H. R. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-11. [Link]

  • Zhang, Y., et al. (2019). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 9(4), 621. [Link]

  • Shestopalov, A. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(11), 3183. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115683. [Link]

  • Antypenko, O., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]

  • Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(3), 525-547. [Link]

  • de Oliveira, C. S., & de Souza, M. V. N. (2021). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 26(16), 4983. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hamid, S. A. (2023). History, Classification and Biological activity of Heterocyclic Compounds. International Journal of Natural and Human Sciences, 4(2), 72-80. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Potential Biological Activities of 4-Amino-2-methylthio-5-nitrothiazole

Foreword: The Scientific Imperative for Exploring Novel Thiazole Scaffolds The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. Its derivatives, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for Exploring Novel Thiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. Its derivatives, particularly those bearing a nitro group, have garnered significant attention for their broad spectrum of biological activities. This guide focuses on a specific, yet under-explored molecule: 4-Amino-2-methylthio-5-nitrothiazole . While direct research on this compound is limited, this document serves as a technical exploration of its potential biological activities, drawing upon robust evidence from structurally analogous compounds, primarily derivatives of 2-amino-5-nitrothiazole. We will delve into the plausible synthesis, predicted biological activities, and the mechanistic underpinnings that warrant its investigation as a novel therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the frontiers of thiazole-based therapeutics.

Molecular Architecture and Synthetic Strategy

The unique arrangement of a nitro group at the 5-position, an amino group at the 4-position, and a methylthio group at the 2-position of the thiazole ring suggests a molecule with distinct electronic and steric properties. The electron-withdrawing nitro group is a key modulator of biological activity, while the amino and methylthio groups offer sites for further chemical modification and interaction with biological targets.

Proposed Synthetic Pathway

A plausible synthetic route for 4-Amino-2-methylthio-5-nitrothiazole can be conceptualized based on established thiazole synthesis methodologies. A potential multi-step synthesis is outlined below. The rationale for this proposed pathway is to build the substituted thiazole ring from acyclic precursors, a common and versatile strategy in heterocyclic chemistry.

Experimental Protocol: Proposed Synthesis of 4-Amino-2-methylthio-5-nitrothiazole

  • Step 1: Synthesis of a Dithiocarbamate Intermediate.

    • React nitroacetonitrile with carbon disulfide in the presence of a suitable base (e.g., triethylamine) to form a dithiocarbamate salt. This reaction leverages the acidic nature of the methylene group adjacent to the nitro and nitrile functions.

  • Step 2: S-Methylation.

    • Treat the dithiocarbamate salt with a methylating agent, such as methyl iodide, to introduce the methylthio group, yielding a key intermediate.

  • Step 3: Cyclization to form the Thiazole Ring.

    • Induce cyclization of the S-methylated intermediate. This step would likely involve a reagent that can provide the nitrogen atom for the thiazole ring and facilitate the ring-closing reaction. Given the desired 4-amino substituent, a reagent like cyanamide or a related compound could be explored under appropriate reaction conditions (e.g., heating in a suitable solvent).

  • Step 4: Purification and Characterization.

    • The final product would be purified using standard techniques such as recrystallization or column chromatography.

    • Characterization would be performed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the structure of 4-Amino-2-methylthio-5-nitrothiazole.

Synthetic Pathway for 4-Amino-2-methylthio-5-nitrothiazole start Nitroacetonitrile + CS2 intermediate1 Dithiocarbamate Salt start->intermediate1 Base (e.g., TEA) intermediate2 S-Methylated Intermediate intermediate1->intermediate2 Methyl Iodide final_product 4-Amino-2-methylthio- 5-nitrothiazole intermediate2->final_product Cyclization Reagent (e.g., Cyanamide) Antiparasitic Mechanism of Action cluster_parasite Parasite Cell Compound 5-Nitrothiazole Derivative NTR Nitroreductase (NTR) Compound->NTR Reduction Radical Nitro Radical Anion NTR->Radical Damage DNA Damage & Macromolecule Destruction Radical->Damage CellDeath Parasite Death Damage->CellDeath

Caption: Putative nitroreductase-mediated activation of 5-nitrothiazoles.

Antimicrobial Activity

The 5-nitrothiazole core is present in the broad-spectrum antimicrobial drug Nitazoxanide. Analogs of 2-amino-5-nitrothiazole have shown efficacy against anaerobic bacteria such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile.[1] The antimicrobial activity of nitrothiazole derivatives is often potent, with some compounds exhibiting efficacy comparable to or better than common antibiotics against anaerobic bacteria.

Potential Mechanism of Action: In many anaerobic bacteria and some parasites, the mechanism of action for nitazoxanide and its analogs is believed to be the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in anaerobic energy metabolism.[1][2] Notably, this mechanism does not rely on the reduction of the nitro group, which may contribute to a lower potential for resistance development.[2] It is conceivable that 4-Amino-2-methylthio-5-nitrothiazole could also function as a PFOR inhibitor.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., anaerobic conditions for C. difficile) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive (no drug) and negative (no bacteria) growth controls are included, along with a standard antibiotic control (e.g., metronidazole).

Anticancer Activity

Derivatives of 2-amino-5-nitrothiazole have been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit the migration of cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231.[3] Some derivatives have also exhibited cytotoxic effects against various cancer cell lines.[3][4] The 2-aminothiazole scaffold itself is a key component of several anticancer drugs, including the tyrosine kinase inhibitor dasatinib.[5]

Causality of Experimental Choices: Anticancer drug discovery often begins with in vitro cytotoxicity screening against a panel of cancer cell lines. The MTT assay is a standard colorimetric method to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of a compound. Assays that measure specific cellular processes, such as cell migration (e.g., scratch assay), are employed to elucidate the compound's mode of action beyond general cytotoxicity.[3]

Potential Mechanism of Action: The anticancer mechanisms of thiazole derivatives are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. For 4-Amino-2-methylthio-5-nitrothiazole, the specific mechanism would need to be elucidated experimentally, but it could potentially involve one or more of these pathways.

Table 1: Anticancer Activity of Selected 2-Amino-5-nitrothiazole Derivatives (Illustrative Data)

Compound/DerivativeCell LineActivity TypeIC50 / ConcentrationSource
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneMDA-MB-231CytotoxicityStatistically significant at 100 µM/L[3]
5-nitro-1,3-thiazol-2-amineMDA-MB-231Anti-migratoryInhibitory effect observed[3]
4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl} benzaldehydeMDA-MB-231Anti-migratoryInhibitory effect observed[3]

Concluding Remarks and Future Directions

While direct experimental data on 4-Amino-2-methylthio-5-nitrothiazole remains to be published, the wealth of information on structurally related 5-nitrothiazole compounds provides a strong rationale for its investigation. The potential for potent antiparasitic, antimicrobial, and anticancer activities makes this molecule a compelling target for synthesis and biological evaluation.

Future research should focus on:

  • Chemical Synthesis and Characterization: The development of a reliable and scalable synthetic route is the first critical step.

  • In Vitro Screening: A comprehensive evaluation of its activity against a broad panel of parasites, microbes, and cancer cell lines is necessary to identify its most promising therapeutic application.

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which this compound exerts its biological effects will be crucial for its further development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help in optimizing the potency and selectivity of this novel scaffold.

The exploration of 4-Amino-2-methylthio-5-nitrothiazole holds the promise of uncovering a new class of therapeutic agents with the potential to address unmet medical needs in infectious diseases and oncology.

References

  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Wilkinson, S. R., Szular, J., & Kaiser, M. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 117, 147-156.
  • Hoffman, P. S., Sisson, G., & Crofton, M. J. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(22), 6543-6547.
  • Liu, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(2), 868-890.
  • Al-Omair, M. A., El-Gamal, M. I., & Anzon, A. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Wilkinson, S. R., Szular, J., & Kaiser, M. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 117, 147-156.
  • Hoffman, P. S., Sisson, G., & Crofton, M. J. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(22), 6543-6547.
  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Wilkinson, S. R., Szular, J., & Kaiser, M. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. R Discovery. Retrieved from [Link]

  • Hoffman, P. S., Sisson, G., Crofton, M. J., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC. Retrieved from [Link]

  • Islip, P. J., Closier, M. D., & Neville, M. C. (1973). Antiparasitic 5-nitrothiazoles and 5-nitro-4-thiazolines. 3. Journal of Medicinal Chemistry, 16(9), 1030-1034.
  • Liu, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

  • Liu, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7.

Sources

Exploratory

"spectroscopic analysis (NMR, IR, Mass Spec) of 4-Amino-2-methylthio-5-nitrothiazole"

Abstract This technical guide provides a comprehensive examination of the spectroscopic characteristics of 4-Amino-2-methylthio-5-nitrothiazole (CAS No. 127346-42-3), a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characteristics of 4-Amino-2-methylthio-5-nitrothiazole (CAS No. 127346-42-3), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document delves into the theoretical and practical aspects of its analysis using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited availability of experimental spectra in the public domain, this guide leverages predictive data analysis, supported by empirical data from structurally related molecules, to offer a robust framework for the characterization of this compound. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling the Molecular Architecture

4-Amino-2-methylthio-5-nitrothiazole is a substituted thiazole derivative with a molecular formula of C₄H₅N₃O₂S₂ and a molecular weight of 191.23 g/mol .[1] Its structure, featuring an amino group, a methylthio group, and a nitro group attached to the thiazole core, suggests a rich and informative spectroscopic profile. The interplay of these functional groups dictates the molecule's electronic properties and, consequently, its behavior in various spectroscopic experiments. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical and biological systems.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of 4-Amino-2-methylthio-5-nitrothiazole is predicted to show a prominent molecular ion peak ([M]⁺) at m/z 191. Subsequent fragmentation is likely to proceed through several key pathways, dictated by the relative stabilities of the resulting fragments.

Predicted m/z Relative Intensity (%) Assignment
191100[M]⁺ (Molecular Ion)
17645[M - CH₃]⁺
14530[M - NO₂]⁺
11460[M - CH₃ - NO₂]⁺
8725[C₂H₃N₂S]⁺
7140[C₂H₃NS]⁺
4755[CH₃S]⁺

A plausible fragmentation pathway initiated by the loss of a methyl radical from the methylthio group is a common fragmentation pattern for methylthio-containing compounds. The subsequent loss of the nitro group (NO₂) is also a highly probable event.

m/z 191[M]⁺ m/z 191[M]⁺ m/z 176 m/z 176 m/z 191[M]⁺->m/z 176 - CH₃ m/z 145 m/z 145 m/z 191[M]⁺->m/z 145 - NO₂ m/z 114 m/z 114 m/z 176->m/z 114 - NO₂

Caption: Predicted Mass Fragmentation Pathway

Experimental Protocol: Acquiring the Mass Spectrum

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Sample Preparation:

  • Dissolve a small amount of 4-Amino-2-methylthio-5-nitrothiazole in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Range: m/z 50-500.

  • Resolution: >10,000.

  • Collision Energy (for MS/MS): Varies, typically ramped from 10-40 eV to induce fragmentation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an invaluable tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum and Vibrational Assignments

The IR spectrum of 4-Amino-2-methylthio-5-nitrothiazole will be characterized by absorption bands corresponding to its key functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3450-3300Strong, BroadN-H stretching (asymmetric and symmetric) of the amino group
3100-3000MediumC-H stretching of the methyl group
1640-1600StrongN-H bending (scissoring) of the amino group
1580-1540StrongC=N stretching of the thiazole ring
1520-1480StrongAsymmetric N-O stretching of the nitro group
1350-1310StrongSymmetric N-O stretching of the nitro group
1450-1400MediumC-H bending of the methyl group
1300-1250MediumC-N stretching
700-650MediumC-S stretching

The presence of strong bands for the amino and nitro groups is expected to be a dominant feature of the spectrum. The exact positions of these bands can be influenced by hydrogen bonding and the electronic effects of the other substituents on the thiazole ring.

cluster_0 High Wavenumber Region cluster_1 Fingerprint Region N-H Stretch\n(3450-3300 cm⁻¹) N-H Stretch (3450-3300 cm⁻¹) N-H Bend\n(1640-1600 cm⁻¹) N-H Bend (1640-1600 cm⁻¹) C-H Stretch\n(3100-3000 cm⁻¹) C-H Stretch (3100-3000 cm⁻¹) C=N Stretch\n(1580-1540 cm⁻¹) C=N Stretch (1580-1540 cm⁻¹) NO₂ Stretch\n(1520-1480, 1350-1310 cm⁻¹) NO₂ Stretch (1520-1480, 1350-1310 cm⁻¹) C-S Stretch\n(700-650 cm⁻¹) C-S Stretch (700-650 cm⁻¹)

Caption: Key IR Absorption Regions

Experimental Protocol: Recording the IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Solid State (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Amino-2-methylthio-5-nitrothiazole is expected to be relatively simple, with two main signals.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Solvent
~7.5-8.0Broad Singlet2H-NH₂DMSO-d₆
~2.6Singlet3H-SCH₃DMSO-d₆

The protons of the amino group are expected to appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The chemical shift of the methylthio group will be a sharp singlet. The absence of any protons on the thiazole ring simplifies the spectrum significantly.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm Assignment Solvent
~170C2 (C-SMe)DMSO-d₆
~155C4 (C-NH₂)DMSO-d₆
~125C5 (C-NO₂)DMSO-d₆
~15-SCH₃DMSO-d₆

The chemical shifts of the thiazole ring carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino and methylthio groups.

cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR NH₂\n(~7.5-8.0 ppm) NH₂ (~7.5-8.0 ppm) C4\n(~155 ppm) C4 (~155 ppm) SCH₃\n(~2.6 ppm) SCH₃ (~2.6 ppm) SCH₃\n(~15 ppm) SCH₃ (~15 ppm) C2\n(~170 ppm) C2 (~170 ppm) C5\n(~125 ppm) C5 (~125 ppm)

Caption: Predicted NMR Chemical Shifts

Experimental Protocol: NMR Spectrum Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-2-methylthio-5-nitrothiazole, as outlined in this guide, provides a robust framework for its characterization. The predicted mass spectrum, IR absorption bands, and NMR chemical shifts offer a detailed electronic and structural picture of the molecule. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectral data. This in-depth guide is intended to facilitate further research and development involving this promising heterocyclic compound.

References

Sources

Foundational

A Technical Guide to the Solubility and Stability of 4-Amino-2-methylthio-5-nitrothiazole for Drug Development

Abstract 4-Amino-2-methylthio-5-nitrothiazole is a heterocyclic compound whose structural motifs, particularly the nitrothiazole core, are prevalent in molecules with significant biological activity, including antiprotoz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-methylthio-5-nitrothiazole is a heterocyclic compound whose structural motifs, particularly the nitrothiazole core, are prevalent in molecules with significant biological activity, including antiprotozoal agents.[1][2] As with any compound of interest in medicinal chemistry and drug development, a thorough understanding of its fundamental physicochemical properties is a prerequisite for further investigation. This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of 4-Amino-2-methylthio-5-nitrothiazole. While specific experimental data for this molecule is not widely published, this document synthesizes information from structurally related compounds and establishes authoritative, field-proven protocols to enable researchers to generate high-quality, reproducible data. We detail the "gold standard" shake-flask method for thermodynamic solubility determination and a comprehensive forced degradation study protocol aligned with International Council for Harmonisation (ICH) guidelines to elucidate its stability profile.[3][4][5]

Introduction and Physicochemical Profile

4-Amino-2-methylthio-5-nitrothiazole (CAS: 127346-42-3) is a substituted nitrothiazole. The combination of an amino group, a methylthio group, and a nitro group on the thiazole ring suggests a complex interplay of properties that will influence its behavior in various environments.[1] The nitro group is a strong electron-withdrawing group that can impact the molecule's pKa and susceptibility to certain degradation pathways.[6] Understanding these characteristics is critical, as poor solubility can hinder preclinical screening and lead to poor bioavailability, while instability can compromise shelf-life, safety, and efficacy.[7][8]

This guide provides the scientific rationale and detailed methodologies to systematically evaluate these critical parameters.

Table 1: Physicochemical Properties of 4-Amino-2-methylthio-5-nitrothiazole and a Key Analogue

Property4-Amino-2-methylthio-5-nitrothiazole2-Amino-5-nitrothiazole (Analogue for Comparison)
CAS Number 127346-42-3121-66-4
Molecular Formula C₄H₅N₃O₂S₂[1]C₃H₃N₃O₂S[9]
Molecular Weight 191.23 g/mol [1]145.14 g/mol [9]
IUPAC Name 2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine[1]5-nitro-1,3-thiazol-2-amine[9]
Appearance Not specifiedGreenish-yellow to orange-yellow powder[9]
Melting Point Not specified195-200 °C (decomposes)[10]
General Solubility Inferred to have poor water solubility[1]Sparingly soluble in water; soluble in polar organic solvents like ethanol and DMF[11]

Solubility Profile Determination

Thermodynamic solubility is a fundamental property representing the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. For drug candidates, it directly influences absorption and bioavailability. The shake-flask method is universally recognized as the most reliable technique for determining thermodynamic solubility.[3][4]

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it ensures that the system reaches equilibrium, avoiding the overestimation of solubility that can occur with kinetic methods where supersaturated solutions may form.[3] The selection of solvents and buffers is designed to mimic physiological conditions (PBS pH 7.4), the acidic environment of the stomach (0.1 N HCl), and various organic solvents commonly used in synthesis, purification, and formulation (e.g., Ethanol, DMSO). This provides a comprehensive map of the compound's behavior.

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system for determining the thermodynamic solubility.

  • Preparation of Solvents: Prepare all aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 N HCl) and filter through a 0.45 µm membrane filter.[7] Use HPLC-grade organic solvents.

  • Sample Preparation: Add an excess amount of 4-Amino-2-methylthio-5-nitrothiazole (e.g., 5-10 mg) to a series of clear glass vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a chosen solvent. Prepare each solvent in duplicate or triplicate for reproducibility.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed (e.g., 850 rpm) for a minimum of 24 hours to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter. This step is critical to prevent artificially high results.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Section 4).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report results in mg/mL and mol/L.

Data Presentation: Solubility Profile

The data generated should be compiled into a clear, comparative table.

Table 2: Template for Solubility Data of 4-Amino-2-methylthio-5-nitrothiazole

Solvent / BufferTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental DataExperimental Data
PBS (pH 7.4)25Experimental DataExperimental Data
0.1 N HCl25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)25Experimental DataExperimental Data
Dimethylformamide (DMF)25Experimental DataExperimental Data

Intrinsic Stability and Forced Degradation

Stability testing is essential to understand how a drug substance's quality changes over time under the influence of environmental factors like pH, temperature, light, and oxygen.[12] Forced degradation (or stress testing) is a deliberate process of degrading the sample under more severe conditions than those used for accelerated stability testing.[5][13]

Rationale for Forced Degradation Studies

The primary goals of stress testing are to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[13][14] Such a method must be able to separate the intact parent compound from all significant degradation products. Given the presence of a nitroaromatic group, the molecule may be sensitive to light and reductive or oxidative conditions.[5][6] The amino group and thiazole ring suggest a potential for hydrolysis under acidic or basic conditions.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of Compound Stress Aliquot and Expose to Stress Conditions Prep->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize (for acid/base/redox) Dilute Dilute to Target Concentration Stress->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV Method Dilute->Analyze Data Calculate % Degradation & Identify Degradants Analyze->Data

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

This protocol is based on the principles outlined in ICH Q1A guidelines.[12][15] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 2-8 hours. Withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis. Basic conditions are often harsher, requiring less time/heat.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, store a vial of the stock solution at 60°C. Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15] A control sample should be wrapped in aluminum foil to shield it from light. Analyze both the exposed and control samples.

  • Control Sample: A solution of the compound stored at 4°C in the dark serves as the time-zero or non-degraded control.

  • Analysis: Analyze all stressed and control samples using the validated HPLC method. Calculate the percentage of degradation against the control sample.

G cluster_stress Stress Factors cluster_pathways Potential Degradation Pathways Compound 4-Amino-2-methylthio- 5-nitrothiazole Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Isomerization Isomerization/ Rearrangement Compound->Isomerization Acid Acid (H+) Acid->Hydrolysis Base Base (OH-) Base->Hydrolysis Oxidant Oxidant (H₂O₂) Oxidant->Oxidation Heat Heat (Δ) Heat->Hydrolysis Heat->Oxidation Heat->Isomerization Light Light (hν) Light->Photolysis

Caption: Factors influencing compound stability.

Data Presentation: Stability Profile

Summarize the results of the forced degradation study in a clear table.

Table 3: Template for Forced Degradation Data Summary

Stress ConditionParametersDuration% Assay of Parent% DegradationNo. of Degradants
Control Stored at 4°C48hExperimental Data00
Acidic 0.1 N HCl48hExperimental DataExperimental DataExperimental Data
Basic 0.1 N NaOH8hExperimental DataExperimental DataExperimental Data
Oxidative 3% H₂O₂24hExperimental DataExperimental DataExperimental Data
Thermal (Solid) 70°C48hExperimental DataExperimental DataExperimental Data
Thermal (Solution) 60°C48hExperimental DataExperimental DataExperimental Data
Photolytic (Solid) ICH Q1B-Experimental DataExperimental DataExperimental Data
Photolytic (Solution) ICH Q1B-Experimental DataExperimental DataExperimental Data

Recommended Analytical Method for Quantification

A robust, stability-indicating analytical method is required for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and effective choice for nitroaromatic compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; select an optimal wavelength for quantification (likely >300 nm for nitrothiazoles).

  • Column Temperature: 30°C

Rationale: This method provides good retention for moderately polar compounds. The gradient elution ensures that both the parent compound and any potential degradants (which may have different polarities) are eluted and resolved.[16] The acidic modifier helps to produce sharp peak shapes.

Conclusion and Future Directions

This guide establishes the foundational protocols necessary for a comprehensive evaluation of the solubility and stability of 4-Amino-2-methylthio-5-nitrothiazole. By systematically applying the shake-flask method and a rigorous forced degradation study, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. The resulting solubility profile will inform formulation strategies, while the stability data will guide storage conditions, define shelf-life, and validate the analytical methods essential for quality control. The insights gained from these studies are indispensable for making informed decisions about the future of this promising molecule.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Solubility of Things. (n.d.). 2-Bromo-5-nitrothiazole. Available at: [Link]

  • MedCrave online. (2016). Forced degradation studies. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution | Request PDF. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. Available at: [Link]

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • OEHHA. (2009). 2-Amino-5-Nitrothiazole. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-Amino-2-methylthio-5-nitrothiazole in Antiprotozoal Assays

Introduction: The Pressing Need for Novel Antiprotozoal Agents and the Promise of Nitrothiazoles Protozoan infections, responsible for devastating diseases such as Chagas disease, leishmaniasis, and giardiasis, continue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antiprotozoal Agents and the Promise of Nitrothiazoles

Protozoan infections, responsible for devastating diseases such as Chagas disease, leishmaniasis, and giardiasis, continue to pose a significant global health burden. The limited efficacy, significant toxicity, and growing resistance to current therapies underscore the urgent need for the discovery and development of new antiprotozoal drugs.[1][2] Within the landscape of antiparasitic drug discovery, nitroaromatic compounds, particularly nitrothiazoles, have emerged as a promising class of therapeutic agents.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific nitrothiazole derivative, 4-Amino-2-methylthio-5-nitrothiazole , in a panel of robust antiprotozoal assays.

4-Amino-2-methylthio-5-nitrothiazole, with its characteristic 5-nitro-substituted thiazole ring, is a compound of significant interest for its potential broad-spectrum antiprotozoal activity.[3] The unique combination of an amino group at the 4-position and a methylthio group at the 2-position offers a scaffold for further medicinal chemistry optimization to enhance potency and selectivity. This document will provide a comprehensive overview of its proposed mechanism of action, a plausible synthetic route, and detailed, step-by-step protocols for evaluating its efficacy against key protozoan parasites. Furthermore, protocols for assessing cytotoxicity against mammalian cell lines are included to determine the compound's selectivity index, a critical parameter in early-stage drug discovery.

Proposed Mechanism of Action: The Critical Role of Bioreduction

The antiprotozoal activity of 5-nitro-substituted heterocyclic compounds is intrinsically linked to the reductive metabolism of the nitro group. These compounds typically function as prodrugs, which are selectively activated within the target parasite.[1] The proposed mechanism of action for 4-Amino-2-methylthio-5-nitrothiazole is predicated on this principle and can be delineated as follows:

  • Selective Uptake and Bioreduction: The compound is taken up by the protozoan parasite. Within the low-redox environment of many anaerobic or microaerophilic protozoa, the 5-nitro group undergoes a one-electron reduction. This critical activation step is catalyzed by nitroreductases, such as pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for the parasite's energy metabolism but absent in the host's mitochondria.

  • Generation of Cytotoxic Radicals: The reduction of the nitro group generates highly reactive and cytotoxic nitroso and hydroxylamine intermediates, as well as nitro radical anions.

  • Cellular Damage and Parasite Death: These reactive species are non-specific in their targets and induce widespread cellular damage by interacting with and disrupting the function of critical macromolecules, including DNA, proteins, and lipids. This leads to a cascade of events culminating in parasite death.

The selective activation of the nitro group within the parasite is the cornerstone of the therapeutic window for this class of compounds, minimizing toxicity to the host.

Mechanism_of_Action Proposed Mechanism of Action of 4-Amino-2-methylthio-5-nitrothiazole Compound 4-Amino-2-methylthio- 5-nitrothiazole (Prodrug) Parasite Protozoan Parasite Compound->Parasite Uptake Activation Bioreductive Activation (Nitroreductases, e.g., PFOR) Parasite->Activation Radicals Generation of Cytotoxic Nitro Radical Anions and other Reactive Intermediates Activation->Radicals Damage Damage to Cellular Macromolecules (DNA, Proteins, Lipids) Radicals->Damage Death Parasite Death Damage->Death

Caption: Proposed bioactivation pathway of 4-Amino-2-methylthio-5-nitrothiazole.

Synthesis of 4-Amino-2-methylthio-5-nitrothiazole: A Plausible Protocol

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole

This initial step involves the nitration of 2-aminothiazole.

  • Materials: 2-aminothiazole, concentrated sulfuric acid, concentrated nitric acid, ice.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-aminothiazole to an excess of concentrated sulfuric acid, maintaining the temperature below 10°C.

    • Once the 2-aminothiazole has completely dissolved, slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring the reaction mixture at low temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., ammonium hydroxide) until a yellow precipitate forms.

    • Filter the precipitate, wash thoroughly with cold water, and dry to obtain 2-amino-5-nitrothiazole.

Protocol 2: Diazotization and Sandmeyer-type Reaction to introduce the Thiol Group

This step involves the conversion of the amino group at the 2-position to a thiol group.

  • Materials: 2-amino-5-nitrothiazole, sodium nitrite, hydrochloric acid, potassium ethyl xanthate.

  • Procedure:

    • Dissolve 2-amino-5-nitrothiazole in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium ethyl xanthate in water.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Filter the precipitate and hydrolyze it with a base (e.g., sodium hydroxide) to yield 2-mercapto-5-nitrothiazole.

Protocol 3: S-Methylation to yield 4-Amino-2-methylthio-5-nitrothiazole

The final step is the methylation of the thiol group.

  • Materials: 2-mercapto-5-nitrothiazole, methyl iodide, a suitable base (e.g., sodium hydroxide or potassium carbonate), a suitable solvent (e.g., acetone or ethanol).

  • Procedure:

    • Dissolve 2-mercapto-5-nitrothiazole in the chosen solvent and add the base.

    • Slowly add methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature for several hours or until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 4-Amino-2-methylthio-5-nitrothiazole.

Disclaimer: This is a proposed synthetic route and should be performed by a qualified chemist with appropriate safety precautions. Reaction conditions may require optimization.

Experimental Protocols: In Vitro Antiprotozoal and Cytotoxicity Assays

The following are detailed protocols for robust and reproducible assays to determine the antiprotozoal activity of 4-Amino-2-methylthio-5-nitrothiazole against key parasites and its cytotoxicity against a mammalian cell line.

Experimental_Workflow General Workflow for Antiprotozoal Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound 4-Amino-2-methylthio- 5-nitrothiazole Stock Solution (in DMSO) Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions T_cruzi Trypanosoma cruzi Assay (Amastigote Stage) Serial_Dilutions->T_cruzi L_donovani Leishmania donovani Assay (Amastigote Stage) Serial_Dilutions->L_donovani G_lamblia Giardia lamblia Assay (Trophozoite Stage) Serial_Dilutions->G_lamblia Cytotoxicity Cytotoxicity Assay (e.g., L6 or Vero cells) Serial_Dilutions->Cytotoxicity IC50 IC50 Determination (Parasite Viability) T_cruzi->IC50 L_donovani->IC50 G_lamblia->IC50 CC50 CC50 Determination (Host Cell Viability) Cytotoxicity->CC50 SI Selectivity Index (SI) Calculation (CC50 / IC50) IC50->SI CC50->SI

Caption: Overview of the experimental workflow for assessing antiprotozoal activity.

Protocol 4: Anti-Trypanosoma cruzi Assay (Intracellular Amastigotes)

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.

  • Materials:

    • Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase)

    • Vero cells or L6 cells (rat skeletal myoblasts)

    • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin

    • Chlorophenol red-β-D-galactopyranoside (CPRG)

    • 96-well microtiter plates

    • Reference drug: Benznidazole

  • Procedure:

    • Cell Seeding: Seed Vero or L6 cells in a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for adherence.

    • Infection: Infect the host cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell) and incubate for 24 hours.

    • Washing: After incubation, wash the wells twice with fresh medium to remove extracellular parasites.

    • Compound Addition: Add serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole (typically from 100 µM to 0.1 µM) and the reference drug to the infected cells. Include untreated infected cells as a negative control and uninfected cells as a background control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Assay Development: Add CPRG solution to each well and incubate for 4-6 hours. The β-galactosidase produced by viable parasites will cleave CPRG, resulting in a color change.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the untreated control. Determine the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis.

Protocol 5: Anti-Leishmania donovani Assay (Intracellular Amastigotes)

This protocol assesses the compound's activity against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.

  • Materials:

    • Leishmania donovani promastigotes

    • THP-1 human monocytic cell line

    • RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

    • Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

    • 96-well microtiter plates

    • Reference drug: Amphotericin B or Miltefosine

  • Procedure:

    • THP-1 Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and differentiate into macrophages by adding PMA (100 ng/mL) and incubating for 48-72 hours.

    • Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at an MOI of 10:1 and incubate for 24 hours.

    • Washing: Wash the wells to remove non-phagocytosed promastigotes.

    • Compound Addition: Add serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole and the reference drug to the infected cells.

    • Incubation: Incubate the plates for 72 hours.

    • Staining and Imaging: Fix the cells with methanol and stain with Giemsa or a fluorescent DNA dye.

    • Data Acquisition: Determine the number of amastigotes per 100 macrophages by microscopic examination or automated high-content imaging.

    • Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.

Protocol 6: Anti-Giardia lamblia Assay (Trophozoites)

This assay measures the direct effect of the compound on the proliferative trophozoite stage of Giardia lamblia, a common cause of diarrheal disease.

  • Materials:

    • Giardia lamblia trophozoites (e.g., WB or GS strain)

    • TYI-S-33 medium supplemented with bovine serum and bile

    • 96-well microtiter plates

    • CellTiter-Glo® Luminescent Cell Viability Assay or a similar ATP-based assay

    • Reference drug: Metronidazole

  • Procedure:

    • Trophozoite Seeding: In an anaerobic chamber or using anaerobic gas packs, seed G. lamblia trophozoites in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Compound Addition: Add serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole and the reference drug.

    • Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

    • Viability Assessment: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Data Acquisition: Measure the luminescence using a microplate reader.

    • Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.

Protocol 7: Cytotoxicity Assay against Mammalian Cells

This assay is crucial for determining the selectivity of the compound by measuring its toxicity to a mammalian cell line.

  • Materials:

    • L6 cells (rat skeletal myoblasts) or Vero cells (monkey kidney epithelial cells)

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

    • Resazurin-based assay (e.g., alamarBlue®) or MTT assay

    • 96-well microtiter plates

    • Reference cytotoxic agent: Podophyllotoxin or Doxorubicin

  • Procedure:

    • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells per well) and incubate for 24 hours.

    • Compound Addition: Add serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole.

    • Incubation: Incubate the plates for 72 hours.

    • Viability Assessment: Add the resazurin solution and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

    • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.

Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in a structured table.

Table 1: Antiprotozoal Activity and Cytotoxicity of 4-Amino-2-methylthio-5-nitrothiazole

Protozoan SpeciesParasite StageHost Cell Line (for intracellular assays)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference DrugReference Drug IC₅₀ (µM)
Trypanosoma cruziAmastigoteL6 or VeroBenznidazole
Leishmania donovaniAmastigoteTHP-1Amphotericin B
Giardia lambliaTrophozoite-Metronidazole

IC₅₀: 50% inhibitory concentration against the parasite. CC₅₀: 50% cytotoxic concentration against the host cell line.

A high selectivity index (SI) is a desirable characteristic for a potential drug candidate, as it indicates that the compound is significantly more toxic to the parasite than to the host cells. Generally, an SI value greater than 10 is considered a good starting point for further investigation.

Conclusion and Future Directions

The application notes and protocols detailed herein provide a robust framework for the initial in vitro evaluation of 4-Amino-2-methylthio-5-nitrothiazole as a potential antiprotozoal agent. The proposed mechanism of action, rooted in the well-established bioreductive activation of nitro-heterocyclic compounds, provides a strong rationale for its investigation. By systematically applying the described assays, researchers can generate reliable and comparable data on the compound's potency and selectivity. Promising results from these in vitro studies would warrant further investigation, including mechanism of action deconvolution studies, structure-activity relationship (SAR) optimization, and, ultimately, evaluation in in vivo models of infection. The exploration of novel nitrothiazole scaffolds, such as 4-Amino-2-methylthio-5-nitrothiazole, holds significant promise in the ongoing search for safer and more effective treatments for neglected tropical diseases.

References

  • Berman, J. (2021). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering. Available at: [Link]

  • Ghaffari, S. et al. (2020). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. (No direct URL available for the entire book, but it is a standard reference in organic chemistry).
  • Karegoudar, P. et al. (2008). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications. Current Organic Chemistry. Available at: [Link]

  • PrepChem. (2023). Synthesis of 2-amino-5-nitrothiazole. Available at: [Link]

  • Shafiee, A. et al. (1987). Synthesis of 2-amino-5-nitrothiazole. Organic Syntheses. (No direct URL available, but it is a well-established procedure).
  • St-Gelais, A. et al. (2019). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. Molecules. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2001). Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles. PMC. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2016). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (1975). Snythesis and antiprotozoal activity of nitro derivatives of 2, 2'-biimidazole. PubMed. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (1967). Synthesis and antiprotozoal activity of some nitro(nitroaryl)imidazoles. Sci-Hub. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2014). 2-acylamino-5-nitro-1,3-thiazoles: preparation and in vitro bioevaluation against four neglected protozoan parasites. PubMed. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2014). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. PMC. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]

  • TDR, sponsored by UNICEF, UNDP, the World Bank and WHO. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Available at: [Link]

  • PubMed. (1988). Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. PubMed. Available at: [Link]

  • PubMed. (1981). Mechanisms of Cytotoxicity of Nitroimidazole Drugs. PubMed. Available at: [Link]

  • ACS Publications. (2019). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. ACS Publications. Available at: [Link]

  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

  • Brieflands. (2018). Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives. Brieflands. Available at: [Link]

  • JOCPR. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][5][7]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. JOCPR. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-(methylsulfanyl)-1,3-thiazol-5-amine. Chemical Synthesis Database. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Organic Syntheses. Available at: [Link]

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole. Google Patents.

Sources

Application

Application Notes and Protocols for Testing the Antibacterial Efficacy of 4-Amino-2-methylthio-5-nitrothiazole

Introduction: The Therapeutic Potential of Nitrothiazoles The thiazole ring is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nitrothiazoles

The thiazole ring is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of a nitro group to this heterocyclic scaffold has given rise to the nitrothiazole class of compounds, which have shown pronounced antibacterial activities.[4][5] The mode of action for many nitrothiazole derivatives is bactericidal, and it is widely suggested that the nitro group is essential for their potent antimicrobial effects.[4][5] This activity is believed to stem from the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radical anions that can damage cellular macromolecules.

This document provides a comprehensive protocol for evaluating the antibacterial efficacy of a specific nitrothiazole derivative, 4-Amino-2-methylthio-5-nitrothiazole . These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents. The methodologies described herein are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[6][7][8][9][10]

Pre-formulation and Compound Handling

Prior to initiating antibacterial testing, it is crucial to understand the physicochemical properties of 4-Amino-2-methylthio-5-nitrothiazole.

1. Solubility Testing: The solubility of the test compound will dictate the appropriate solvent for creating stock solutions. It is recommended to assess solubility in a range of solvents, starting with sterile distilled water and progressing to organic solvents like dimethyl sulfoxide (DMSO) if necessary. The final concentration of any organic solvent in the testing medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on the test organisms.

2. Stock Solution Preparation: A high-concentration stock solution of 4-Amino-2-methylthio-5-nitrothiazole should be prepared in a suitable, sterile solvent. The concentration of this stock solution should be accurately determined and recorded. It is advisable to prepare fresh stock solutions for each set of experiments to avoid degradation. If storage is necessary, the stability of the compound in the chosen solvent and storage conditions should be validated.

3. Safety Precautions: While specific toxicity data for 4-Amino-2-methylthio-5-nitrothiazole may not be readily available, it is prudent to handle the compound with care. Related nitroaromatic compounds can have toxic and mutagenic properties.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood to prevent inhalation. Refer to the Safety Data Sheet (SDS) for related compounds like 2-Amino-5-nitrothiazole for further guidance on handling and disposal.[11][12][13]

Selection of Bacterial Strains

To comprehensively evaluate the antibacterial spectrum of 4-Amino-2-methylthio-5-nitrothiazole, a diverse panel of bacterial strains should be selected. This panel should include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213) - a common cause of skin and soft tissue infections.

    • Enterococcus faecalis (e.g., ATCC 29212) - a frequent cause of hospital-acquired infections.

  • Gram-negative bacteria:

    • Escherichia coli (e.g., ATCC 25922) - a versatile pathogen responsible for a range of infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - an opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Anaerobic bacteria:

    • Bacteroides fragilis (e.g., ATCC 25285) - a clinically significant anaerobic pathogen.

    • Clostridium perfringens (e.g., ATCC 13124) - a causative agent of gas gangrene and food poisoning.

The inclusion of both aerobic and anaerobic bacteria is particularly important given that nitrothiazole derivatives have demonstrated significant activity against anaerobes.[4][5] Quality control (QC) strains with known antimicrobial susceptibility profiles, such as those recommended by CLSI and EUCAST, must be included in each experiment to validate the accuracy of the testing procedure.[14]

Experimental Workflow for Antibacterial Efficacy Testing

The following diagram illustrates the overall workflow for determining the antibacterial efficacy of 4-Amino-2-methylthio-5-nitrothiazole.

Caption: Experimental workflow for MIC and MBC determination.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][15][16] The broth microdilution method is a widely used and standardized technique for determining the MIC.[2][8]

Materials:

  • 4-Amino-2-methylthio-5-nitrothiazole stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

  • Supplemented Brucella broth for anaerobic bacteria

  • Bacterial cultures of test strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (aerobic and anaerobic)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of the Microtiter Plate:

    • Add 50 µL of sterile broth to all wells of the 96-well plate.

    • Add 50 µL of the 4-Amino-2-methylthio-5-nitrothiazole stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of decreasing concentrations of the test compound.

    • Column 11 will serve as the positive control (broth and inoculum, no compound), and column 12 will be the negative control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35-37°C for 16-20 hours for aerobic bacteria.

    • For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of 4-Amino-2-methylthio-5-nitrothiazole at which there is no visible growth.[16]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][18][19]

Materials:

  • MIC plates from the previous experiment

  • Tryptic Soy Agar (TSA) plates (or other suitable agar for the test organism)

  • Sterile pipette tips

  • Spreader or inoculating loop

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a fresh, antibiotic-free agar plate. It is also recommended to plate the positive control well to confirm the initial inoculum viability.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC plates (aerobically or anaerobically) for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot or plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[11][19]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the compound's activity against different bacterial strains.

Table 1: Example of MIC and MBC Data for 4-Amino-2-methylthio-5-nitrothiazole

Bacterial StrainGram StainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213PositiveAerobe16322Bactericidal
E. coli ATCC 25922NegativeAerobe64>256>4Bacteriostatic
B. fragilis ATCC 25285NegativeAnaerobe242Bactericidal
Ciprofloxacin--QC RangeN/AN/AIn Control

Interpretation of Results:

  • MIC: The lower the MIC value, the more potent the compound is against the specific bacterium.

  • MBC/MIC Ratio: This ratio is used to determine whether the compound is bactericidal or bacteriostatic.

    • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .[11][19]

    • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic .

Mechanism of Action: A Logical Framework

The expected bactericidal activity of 4-Amino-2-methylthio-5-nitrothiazole is predicated on the chemical nature of its nitrothiazole core. The following diagram outlines the putative mechanism of action.

G Compound 4-Amino-2-methylthio- 5-nitrothiazole BacterialCell Bacterial Cell Compound->BacterialCell Enters Cell Nitroreductase Nitroreductase Enzymes RadicalAnion Nitro Radical Anion Nitroreductase->RadicalAnion Reduction of Nitro Group CellularDamage Oxidative Damage to: - DNA - Proteins - Lipids RadicalAnion->CellularDamage Induces CellDeath Bactericidal Effect CellularDamage->CellDeath Leads to

Caption: Putative mechanism of action for nitrothiazole compounds.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antibacterial efficacy of 4-Amino-2-methylthio-5-nitrothiazole. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data that can reliably inform on the compound's spectrum of activity and its potential as a novel therapeutic agent. The anticipated bactericidal activity, particularly against anaerobic bacteria, positions this compound as a promising candidate for further investigation in the ongoing search for new antimicrobial drugs.

References

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of Young Pharmacists. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]

  • Antibacterial activities of nitrothiazole derivatives. PubMed. [Link]

  • (PDF) Synthesis and Evaluation of Novel Thiazole Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules. [Link]

  • Safety data sheet - 2-Amino-5-nitrothiazole. CPAChem. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]

  • (PDF) Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • 2-Amino-5-Nitrothiazole. PubChem. [Link]

  • 2-Amino-5-nitrothiazole 121-66-4. Zhangjiagang Run-Sheng Chemical Co.,Ltd. [Link]

  • 2-amino-5-Nitro Thiazole. Purex Pharmaceuticals. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Minimum bactericidal concentration. Wikipedia. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Microorganisms Safety Guide. Science Buddies. [Link]

  • Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. Current Protocols in Microbiology. [Link]

Sources

Method

The Versatile Intermediate: A Guide to the Synthesis and Application of 4-Amino-2-methylthio-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Synthetic Building Block In the landscape of synthetic organic chemistry, particularly within the pharmaceutical and dye indus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of synthetic organic chemistry, particularly within the pharmaceutical and dye industries, the utility of heterocyclic intermediates is paramount. Among these, 4-Amino-2-methylthio-5-nitrothiazole stands out as a pivotal building block. Its unique arrangement of functional groups—a nucleophilic amino group, an electron-donating methylthio group, and a strongly electron-withdrawing nitro group on a thiazole core—renders it a versatile precursor for a variety of complex molecular architectures.

This technical guide serves as a comprehensive resource on the synthesis and application of 4-Amino-2-methylthio-5-nitrothiazole. We will delve into a proposed, robust synthetic protocol, explore its chemical reactivity, and provide detailed application notes for its use in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry and advanced material science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. Below is a summary of the key properties of 4-Amino-2-methylthio-5-nitrothiazole.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂S₂[1]
Molecular Weight 191.23 g/mol [1]
Appearance Yellow to light brown crystalline solid[2]
Melting Point 175-180°C[3]
Solubility Sparingly soluble in water, more soluble in polar organic solvents like ethanol and DMF.[2]
Spectroscopy Predicted Data
¹H NMR A singlet for the methylthio protons (-SCH₃) around δ 2.5-2.7 ppm. A broad singlet for the amino protons (-NH₂) which is D₂O exchangeable.
¹³C NMR A signal for the methylthio carbon around δ 15-20 ppm. Signals for the thiazole ring carbons, with the carbon bearing the nitro group being significantly downfield.
FT-IR Characteristic N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Synthesis of 4-Amino-2-methylthio-5-nitrothiazole: A Proposed Protocol

The synthesis of 4-Amino-2-methylthio-5-nitrothiazole can be logically approached through a multi-step sequence, leveraging established methodologies for thiazole ring formation and subsequent functionalization. The following proposed protocol is based on the well-documented Hantzsch thiazole synthesis, followed by a controlled nitration.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Decarboxylation A S-Methylisothiourea D Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate A->D B Ethyl Cyanoacetate B->D C Base (e.g., NaOEt) C->D E Ethyl 4-amino-2-(methylthio)-5-nitrothiazole-5-carboxylate D->E Nitrating Agent (e.g., HNO₃/H₂SO₄) F 4-Amino-2-methylthio-5-nitrothiazole E->F Hydrolysis & Acidification

Caption: Proposed synthetic workflow for 4-Amino-2-methylthio-5-nitrothiazole.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

  • Rationale: This step employs a variation of the Hantzsch thiazole synthesis, a cornerstone reaction for the formation of thiazole rings from a thioamide and an α-halocarbonyl compound. In this modified approach, S-methylisothiourea serves as the thioamide equivalent, and a β-ketoester with a leaving group precursor is used.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add S-methylisothiourea sulfate.

    • To this stirred suspension, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (prepared from ethyl cyanoacetate, carbon disulfide, and methyl iodide).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Step 2: Nitration of the Thiazole Ring

  • Rationale: The electron-rich nature of the aminothiazole ring directs electrophilic substitution to the C5 position. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for such systems. The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions.

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

    • Once the substrate is completely dissolved, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The resulting precipitate, ethyl 4-amino-2-(methylthio)-5-nitrothiazole-5-carboxylate, is collected by filtration, washed with copious amounts of cold water until neutral, and dried.

Step 3: Decarboxylation to Yield the Final Product

  • Rationale: The ester group at the C5 position can be removed through hydrolysis to the corresponding carboxylic acid, which then readily undergoes decarboxylation upon heating in an acidic medium.

  • Procedure:

    • Suspend the nitrated ester from Step 2 in a mixture of sulfuric acid and water.

    • Heat the mixture to reflux for 2-4 hours. The progress of the decarboxylation can be monitored by the cessation of CO₂ evolution.

    • Cool the reaction mixture and neutralize it carefully with a base such as sodium carbonate or ammonium hydroxide to precipitate the product.

    • Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Amino-2-methylthio-5-nitrothiazole.

Application as a Chemical Intermediate

The strategic placement of reactive functional groups makes 4-Amino-2-methylthio-5-nitrothiazole a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Synthesis of Antiprotozoal Agents

The 5-nitrothiazole moiety is a well-established pharmacophore in a number of antiprotozoal drugs. The nitro group is often crucial for the mechanism of action, which can involve bioreduction to generate cytotoxic radical species within the target parasite. The amino group at the 4-position provides a convenient handle for further molecular elaboration.

Antiprotozoal_Synthesis A 4-Amino-2-methylthio- 5-nitrothiazole C Amide Coupling A->C B Acylating Agent (e.g., R-COCl) B->C D N-(2-(methylthio)-5-nitrothiazol-4-yl)amide (Antiprotozoal Precursor) C->D

Caption: General scheme for the derivatization of 4-Amino-2-methylthio-5-nitrothiazole.

Protocol: Acylation of 4-Amino-2-methylthio-5-nitrothiazole

  • Rationale: The amino group of 4-Amino-2-methylthio-5-nitrothiazole can be readily acylated to form amides. This reaction is a common strategy to link the thiazole core to other pharmacologically active fragments, thereby creating hybrid molecules with potentially enhanced or dual activity.

  • Procedure:

    • Dissolve 4-Amino-2-methylthio-5-nitrothiazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Cool the solution to 0°C in an ice bath.

    • Add the desired acyl chloride or anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Precursor in Azo Dye Synthesis

While the 4-amino group is not aromatic and thus not suitable for direct diazotization in the same manner as aniline derivatives, the 2-amino-5-nitrothiazole scaffold is a well-known precursor for disperse azo dyes. By analogy, the 4-amino-2-methylthio-5-nitrothiazole can be chemically modified to participate in dye synthesis. For instance, the nitro group can be reduced to an amino group, which can then be diazotized and coupled.

Protocol: Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to a primary amine is a key transformation that opens up a wide range of subsequent reactions, including diazotization for azo dye synthesis. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Procedure:

    • Suspend 4-Amino-2-methylthio-5-nitrothiazole in ethanol or acetic acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts, concentrate, and purify the resulting diamine product. This product can then be used in subsequent diazotization and coupling reactions to form azo dyes.

Conclusion and Future Outlook

4-Amino-2-methylthio-5-nitrothiazole is a chemical intermediate with significant potential, bridging the gap between simple starting materials and complex, high-value products. Its synthesis, while requiring careful control, is achievable through established chemical transformations. The reactivity of its functional groups provides a versatile platform for the development of novel pharmaceuticals and materials. As the demand for new therapeutic agents and advanced functional dyes continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase, making 4-Amino-2-methylthio-5-nitrothiazole a molecule of continuing interest to the scientific and industrial communities.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Papadopoulou, M. V., et al. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry2016, 117, 147-156.
  • Maradiya, H. R.; Patel, V. S. Disperse dyes based on 2-aminothiazole derivatives for cellulose triacetate fabric. Dyes and Pigments2003, 58 (3), 197-205.
  • U.S. Patent 2,659,719. 2-amino-5-nitrothiazole azo dye compounds. Issued November 17, 1953.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021, 26(6), 1449.
  • U.S. Patent 4,269,985. Process for the preparation of 2-amino-5-nitrothiazole. Issued May 26, 1981.

Sources

Application

Application Note: A Multi-Parametric Approach for Assessing the In Vitro Cytotoxicity of 4-Amino-2-methylthio-5-nitrothiazole

Introduction and Guiding Principles The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs, including anticancer agents like Dasatinib.[1][2][3] The addition of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Guiding Principles

The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs, including anticancer agents like Dasatinib.[1][2][3] The addition of a nitro group, particularly in a nitroaromatic configuration, can confer potent biological activity but also raises the potential for significant cytotoxicity.[4][5] 4-Amino-2-methylthio-5-nitrothiazole is a compound belonging to this class of nitrothiazole derivatives. While some 2-amino-5-nitrothiazole derivatives have shown potential in inhibiting cancer cell migration[6], a thorough toxicological assessment is a mandatory prerequisite for any further therapeutic development.

This guide provides a comprehensive, multi-parametric methodology to evaluate the in vitro cytotoxicity of 4-Amino-2-methylthio-5-nitrothiazole. As a Senior Application Scientist, my experience dictates that a single cytotoxicity assay provides an incomplete picture. A compound can be cytotoxic through various mechanisms: it can disrupt metabolic function, compromise cell membrane integrity, or trigger programmed cell death (apoptosis). Therefore, a robust assessment relies on a battery of tests that probe these distinct cellular events, providing a more reliable and mechanistically insightful profile of the compound's activity.

Our approach is built on three pillars of cytotoxicity assessment:

  • Metabolic Competence: Evaluating the cell's mitochondrial function, which is a primary indicator of overall cell health and viability.

  • Membrane Integrity: Assessing the physical integrity of the cell membrane, as its rupture is a definitive marker of late-stage apoptosis or necrosis.

  • Apoptotic Pathway Activation: Investigating the induction of specific molecular pathways of programmed cell death.

This protocol is designed as a self-validating system, incorporating appropriate negative, vehicle, and positive controls to ensure the reliability and reproducibility of the generated data, in line with the principles of Good Laboratory Practice (GLP).[7][8]

Overall Experimental Workflow

The following diagram outlines the logical flow of the entire cytotoxicity assessment process, from initial cell culture preparation to the final multi-assay data integration.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Revival & Culture Expansion cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding compound_prep Compound Solubilization & Serial Dilution treatment Cell Treatment with Compound (e.g., 24, 48, 72 hours) cell_seeding->treatment assay_mtt Metabolic Assay (MTT) treatment->assay_mtt assay_ldh Membrane Integrity (LDH Release) treatment->assay_ldh assay_apop Apoptosis Assay (Caspase 3/7) treatment->assay_apop readout Spectrophotometric / Luminometric Readout assay_mtt->readout assay_ldh->readout assay_apop->readout calc Calculate % Viability & % Cytotoxicity readout->calc ic50 Generate Dose-Response Curves & Determine IC50 calc->ic50

Caption: High-level workflow for cytotoxicity assessment.

Core Experimental Protocols

Adherence to aseptic cell culture techniques is paramount. All manipulations should be performed in a certified Class II biological safety cabinet. General cell culture guidance can be found in the ATCC Animal Cell Culture Guide.[9][10]

Cell Line Selection and Culture
  • Rationale: The choice of cell line can significantly impact results. For a general cytotoxicity screen, a common, robust cell line like L929 mouse fibroblasts (as recommended by ISO 10993-5)[7][11], HeLa (human cervical cancer), or A549 (human lung carcinoma) is appropriate. If a specific cancer type is being targeted, a relevant cell line (e.g., MCF-7 for breast cancer) should be used.[1][12]

  • Protocol:

    • Revive cryopreserved cells according to the supplier's protocol (e.g., ATCC).[10][13] Thaw the vial rapidly in a 37°C water bath and transfer the contents to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Centrifuge at 125 x g for 5 minutes to pellet the cells and remove cryoprotectant.[10]

    • Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage the cells when they reach approximately 80% confluency to maintain them in the logarithmic growth phase.[13][14]

Compound Preparation and Dosing
  • Rationale: The compound must be fully solubilized to ensure accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds. A vehicle control is essential to ensure that the solvent itself does not cause cytotoxicity at the concentrations used.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of 4-Amino-2-methylthio-5-nitrothiazole in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations. A common starting range is 0.1 µM to 100 µM.

    • Vehicle Control: Prepare a corresponding set of dilutions using only DMSO, ensuring the final concentration of DMSO in the wells does not exceed 0.5%, as higher concentrations can be toxic to cells.

Assay Protocol 1: Metabolic Activity (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[15][16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[17] The amount of formazan is directly proportional to the number of metabolically active cells.[15][17]

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate. Incubate for 24 hours to allow cells to attach.

    • Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of the test compound, vehicle control, positive control (e.g., 10 µM Doxorubicin), and negative control (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[15]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will convert the MTT into visible purple crystals.[15]

    • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[15]

    • Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.

Assay Protocol 2: Membrane Integrity (LDH Release Assay)
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[18][19] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[19] The amount of color is proportional to the extent of cell lysis.[18]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described in steps 1-3 of the MTT assay protocol.

    • Controls: In separate wells, prepare:

      • Maximum LDH Release Control: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of incubation.

      • Spontaneous LDH Release Control: Untreated cells.

    • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits are recommended for consistency).

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Readout: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[19]

Assay Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
  • Principle: Caspases are a family of proteases that are key mediators of apoptosis.[20] Caspases-3 and -7 are effector caspases that execute the final stages of programmed cell death. This assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Prepare and treat a 96-well white-walled plate (for luminescence) as described in steps 1-3 of the MTT assay protocol.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents by shaking on an orbital shaker for 2 minutes. Incubate at room temperature for 1-2 hours.

    • Readout: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: For each assay, subtract the average absorbance/luminescence value of the medium-only (blank) wells from all other readings.

  • Calculating Percent Viability (MTT Assay): % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Calculating Percent Cytotoxicity (LDH Assay): % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

  • Dose-Response Curves: Plot the % Viability or % Cytotoxicity against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Sample Data Presentation
Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase 3/7 Activity (RLU)
0 (Vehicle)100.0 ± 4.55.2 ± 1.115,234 ± 987
0.198.2 ± 5.16.1 ± 1.518,345 ± 1,102
185.7 ± 4.815.4 ± 2.389,567 ± 5,432
1051.3 ± 3.948.9 ± 3.5254,112 ± 15,876
5015.6 ± 2.185.3 ± 4.2110,456 ± 9,870
1005.2 ± 1.592.1 ± 3.845,678 ± 4,123

IC50 Value: 9.8 µM (Calculated from MTT data)

Investigating the Mechanism of Action

The chemical structure of 4-Amino-2-methylthio-5-nitrothiazole, specifically the nitroaromatic group, suggests a potential mechanism involving the generation of reactive oxygen species (ROS) and the induction of nitro-oxidative stress.[4][21] This stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[22][23]

The following diagram illustrates a plausible signaling pathway for the cytotoxicity of this compound. An increase in Caspase 3/7 activity at lower concentrations, followed by a decrease at higher concentrations (as seen in the sample data), can indicate a switch from apoptosis to necrosis due to overwhelming cellular damage.

G compound 4-Amino-2-methylthio- 5-nitrothiazole cell Cellular Entry compound->cell nitroreductase Nitroreductase Enzymes cell->nitroreductase metabolism ros Reactive Oxygen Species (ROS) Generation nitroreductase->ros stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage mito_damage Mitochondrial Dysfunction stress->mito_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation mito_damage->bax p53->bax cyto_c Cytochrome C Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Plausible cytotoxic signaling pathway.

References

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Retrieved from [9]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link][17]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules, 29(5), 1083. Retrieved from [Link][1]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 767. Retrieved from [Link][24]

  • Al-Abdullah, E. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300. Retrieved from [Link][12]

  • P. O’Brien. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(5), 451-463. Retrieved from [Link][4]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link][5]

  • ATCC. (n.d.). ATCC Animal Cell Culture Guide. Retrieved from [Link][10]

  • Iacob, A. D., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3500. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Some thiazole-fused compounds with antitumor activity. Retrieved from [Link][3]

  • Niles, A. L., et al. (2011). A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. Assay and Drug Development Technologies, 9(3), 268-281. Retrieved from [Link][25]

  • Gkretsi, V., & Stylianopoulos, T. (2018). DNA Damage Response and Apoptosis. In Tumor Microenvironment (pp. 103-122). Springer. Retrieved from [Link][26]

  • Test Labs. (n.d.). ISO 10993-5 Cytotoxicity Testing. Retrieved from [Link][7]

  • Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link][27]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][16]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link][28]

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link][14]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link][29]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link][8]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link][30]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link][19]

  • GMP Plastics. (2025). Cell Death Assays: Methods, Applications, and Key Techniques. Retrieved from [Link][20]

  • Springer Nature Experiments. (n.d.). Apoptosis Detection Assays. Retrieved from [Link][31]

  • Ghasemi, M., et al. (2023). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(13), 10996. Retrieved from [Link][22]

  • Al-Saffar, N. M., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 52-59. Retrieved from [Link][6]

  • Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. Retrieved from [Link][32]

  • Chen, Z., et al. (2023). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. Signal Transduction and Targeted Therapy, 8(1), 1-58. Retrieved from [Link][23]

  • MDPI. (n.d.). Nitrative and Oxidative Stress in Cell Death and Human Diseases. Retrieved from [Link][21]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link][11]

Sources

Method

Application Note: A High-Throughput Fluorescence-Based Assay for Screening Inhibitors of Bacterial Nitroreductase Using a 4-Amino-2-methylthio-5-nitrothiazole Probe

Abstract Nitrothiazole-based compounds are a critical class of antimicrobial agents whose therapeutic efficacy relies on bioreductive activation by nitroreductase (NTR) enzymes within the target pathogen.[1][2] The emerg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrothiazole-based compounds are a critical class of antimicrobial agents whose therapeutic efficacy relies on bioreductive activation by nitroreductase (NTR) enzymes within the target pathogen.[1][2] The emergence of drug resistance can be linked to mutations or inhibition of these essential enzymes. This application note provides a comprehensive, field-proven guide for developing and implementing a robust, high-throughput screening (HTS) assay to identify inhibitors of bacterial nitroreductase. We utilize 4-Amino-2-methylthio-5-nitrothiazole as a novel probe substrate in a coupled-enzyme system that generates a fluorescent readout, suitable for screening large compound libraries. The protocols herein detail the primary screening, essential counter-screening for eliminating false positives, and hit validation through dose-response analysis, establishing a self-validating workflow from initial hit identification to lead characterization.

Introduction and Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify molecules that modulate a specific biological target.[3][4] Nitro-heterocyclic compounds, including nitrothiazoles, are prodrugs that require intracellular reduction of their nitro group to exert a cytotoxic effect.[2][] This activation is catalyzed by Type I nitroreductases (NTRs), which are typically NAD(P)H-dependent flavoenzymes. The mechanism involves the reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can damage DNA and other vital macromolecules, leading to cell death.[][6]

Consequently, bacterial NTR enzymes represent a compelling target for drug discovery. Identifying small molecule inhibitors of NTR could serve two purposes: 1) as tools to study mechanisms of drug resistance, and 2) as potential adjuvants to be co-administered with existing antibiotics to overcome resistance.

The challenge in screening for NTR inhibitors lies in developing an assay that is sensitive, scalable, and minimizes interference from library compounds. This guide addresses this challenge by employing 4-Amino-2-methylthio-5-nitrothiazole, a compound with known antibacterial properties, as a chromogenic substrate for the NTR enzyme.[7] Its reduction is coupled to a highly sensitive fluorescent reporting system, creating an ideal platform for HTS.

The HTS Assay Principle

The screening assay is designed as a coupled-enzyme, "turn-on" fluorescence system. The workflow is based on measuring the consumption of NADPH during the reduction of the 4-Amino-2-methylthio-5-nitrothiazole probe by the target NTR enzyme.

The core reaction involves two steps:

  • Target Reaction: In the first step, the bacterial nitroreductase (NTR) catalyzes the reduction of 4-Amino-2-methylthio-5-nitrothiazole using NADPH as a cofactor. In this reaction, NADPH is oxidized to NADP+.

  • Detection Reaction: The amount of NADPH remaining after the first reaction is quantified using a second enzyme, diaphorase. Diaphorase utilizes the residual NADPH to reduce the non-fluorescent probe Resazurin into the highly fluorescent product, Resorufin. The fluorescence of Resorufin can be measured at an excitation/emission wavelength of ~560/590 nm.[8]

An inhibitor of NTR will block the first reaction, resulting in less NADPH consumption. This surplus NADPH is then available for the diaphorase enzyme, leading to a higher rate of Resorufin production and thus an increase in the fluorescent signal. This "turn-on" design provides a robust and sensitive readout for identifying inhibitory compounds.

Assay_Principle Coupled-Enzyme Assay Principle for NTR Inhibitor Screening cluster_0 Step 1: Target Reaction cluster_1 Step 2: Detection Reaction NTR Bacterial Nitroreductase (NTR) NADP NADP+ NTR->NADP Substrate 4-Amino-2-methylthio- 5-nitrothiazole Substrate->NTR NADPH NADPH NADPH->NTR NADPH_rem Remaining NADPH Inhibitor HTS Compound (Inhibitor) Inhibitor->NTR Inhibition Diaphorase Diaphorase Resorufin Resorufin (Highly Fluorescent) Diaphorase->Resorufin Resazurin Resazurin (Non-Fluorescent) Resazurin->Diaphorase NADPH_rem->Diaphorase HTS_Workflow High-Throughput Screening and Hit Validation Workflow start Start: Compound Library primary_screen Protocol 1: Primary HTS (Single Concentration) start->primary_screen hit_identification Primary Hit Identification (Signal > 3x S.D. of Control) primary_screen->hit_identification counter_screen Protocol 2: Counter-Screen (Assay Interference) hit_identification->counter_screen false_positives False Positives (Discard) counter_screen->false_positives Interferes confirmed_hits Confirmed Hits counter_screen->confirmed_hits No Interference dose_response Protocol 3: Dose-Response & IC50 (Potency Determination) confirmed_hits->dose_response validated_leads Validated Leads for Further Study dose_response->validated_leads

Caption: High-Throughput Screening and Hit Validation Workflow.

Detailed Methodologies and Protocols

These protocols are optimized for 384-well microplates, a standard format for HTS, to conserve reagents and maximize throughput. [3][4]

Materials and Reagents
ReagentRecommended SupplierNotes
4-Amino-2-methylthio-5-nitrothiazoleCommercial VendorPrepare a 10 mM stock solution in 100% DMSO. [7]
Recombinant Bacterial Nitroreductase (NTR)Commercial/In-houseE.g., from E. coli. Determine protein concentration via Bradford or BCA assay.
β-Nicotinamide adenine dinucleotide phosphate (NADPH)Sigma-AldrichPrepare a 10 mM stock in assay buffer and store in aliquots at -80°C. Protect from light.
DiaphoraseSigma-AldrichReconstitute according to the manufacturer's instructions.
Resazurin Sodium SaltSigma-AldrichPrepare a 1 mM stock solution in PBS, filter-sterilize, and store at 4°C, protected from light.
Assay BufferN/A50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.
DMSO, AnhydrousCommercial VendorFor compound library dilution.
MicroplatesGreiner Bio-OneSolid black, flat-bottom, 384-well plates for low background fluorescence.
Plate ReaderBMG LABTECH, etc.Capable of fluorescence intensity detection with appropriate filters (Ex/Em: ~560/590 nm). [3]
Protocol 1: Primary High-Throughput Screen

This protocol is designed for screening a compound library at a single concentration (e.g., 10 µM) to identify primary hits.

1. Preparation of Assay Plates: a. Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the library source plates into the 384-well black assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume. b. For controls, designate specific columns:

  • Negative Control: Add 50 nL of DMSO (no compound). This represents 0% inhibition.
  • Positive Control: Add 50 nL of a known NTR inhibitor (if available) or leave wells empty of enzyme in the next step. This represents 100% inhibition.

2. Reagent Preparation (Prepare fresh daily): a. Enzyme/Substrate Mix (2X): In assay buffer, prepare a solution containing NTR enzyme and 4-Amino-2-methylthio-5-nitrothiazole. The final concentrations in the well should be optimized, but a starting point is 20 nM NTR and 50 µM of the nitrothiazole substrate. b. Cofactor/Probe Mix (2X): In assay buffer, prepare a solution containing NADPH, Diaphorase, and Resazurin. Starting final concentrations: 50 µM NADPH, 1 µg/mL Diaphorase, and 20 µM Resazurin.

3. Assay Procedure (Automated Liquid Handling): a. Add 2.5 µL of the Enzyme/Substrate Mix to all wells of the assay plate. b. Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. c. Incubate the plates for 15 minutes at room temperature. This pre-incubation step allows library compounds to bind to the target enzyme. d. To initiate the reaction, add 2.5 µL of the Cofactor/Probe Mix to all wells. e. Centrifuge the plates again (1 min at 1000 rpm). f. Incubate for 30 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range. g. Read the fluorescence intensity (FI) on a plate reader (Excitation: 560 nm, Emission: 590 nm).

Protocol 2: Counter-Screen for Assay Interference

This critical step identifies false positives, which are compounds that interfere with the assay technology rather than the biological target. [9][10]We will test for two common types of interference: inhibition of the diaphorase reporter enzyme and intrinsic compound fluorescence.

1. Diaphorase Inhibition Counter-Screen: a. Prepare assay plates with library compounds and DMSO controls as in the primary screen. b. Prepare a "No NTR Mix" by omitting the NTR enzyme from the Enzyme/Substrate Mix . c. Follow the primary screen procedure (Protocol 1, Step 3), but use the "No NTR Mix." d. In this setup, any compound that significantly reduces the fluorescent signal is likely inhibiting the diaphorase enzyme or quenching Resorufin fluorescence and should be flagged as a false positive.

2. Intrinsic Fluorescence Counter-Screen: a. Prepare assay plates with library compounds and DMSO controls. b. Add 5 µL of assay buffer to all wells. c. Read the plate at the same fluorescence settings (Ex/Em: 560/590 nm). d. Compounds showing high fluorescence in the absence of any assay reagents are intrinsically fluorescent and must be eliminated.

Protocol 3: Hit Confirmation and Dose-Response Analysis

Confirmed hits from the primary screen that passed the counter-screen are further validated by determining their potency (IC50). [11][12] 1. Plate Preparation: a. Create a serial dilution series for each hit compound, typically starting from 100 µM down to low nM concentrations (e.g., 8-point, 1:3 dilution). b. Transfer 50 nL of each concentration into a 384-well assay plate. Include DMSO as a negative control.

2. Assay Procedure: a. Perform the assay exactly as described in Protocol 1.

3. Data Analysis: a. For each concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (FI_compound - FI_DMSO) / (FI_max_signal - FI_DMSO) (Note: Because this is a "turn-on" assay, hits have higher fluorescence. For standard IC50 curve fitting, you may need to invert the data or use a custom model.) b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the resulting data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value. [13]

Data Analysis and Quality Control

For an HTS assay to be reliable, its performance must be quantitatively assessed.

Quality Control Metrics

The Z-factor (Z') is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS. [14]

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos: Standard deviation and mean of the positive control (100% inhibition).

    • SD_neg and Mean_neg: Standard deviation and mean of the negative control (0% inhibition/DMSO).

ParameterTypical ValueAcceptance Criteria
Z'-Factor0.75> 0.5
Signal-to-Background (S/B)> 5> 3
CV% of Controls< 10%< 15%
Hit Selection Logic

The progression from a primary hit to a validated lead follows a stringent, data-driven path to ensure resources are focused on the most promising compounds.

Hit_Logic Decision Logic for Hit Progression input Primary Screen Data z_score Calculate Z-score for each compound input->z_score hit_criteria Is Z-score > 3? z_score->hit_criteria primary_hit Primary Hit hit_criteria->primary_hit Yes not_hit Not a Hit hit_criteria->not_hit No counter_screen Passes Counter-Screens? (Diaphorase & Fluorescence) primary_hit->counter_screen false_positive False Positive (Discard) counter_screen->false_positive No confirmed_hit Confirmed Hit counter_screen->confirmed_hit Yes dose_response Perform Dose-Response confirmed_hit->dose_response ic50_calc Fit curve & determine IC50 dose_response->ic50_calc validated_lead Validated Lead (IC50 < Threshold) ic50_calc->validated_lead

Caption: Decision Logic for Hit Progression.

Conclusion

This application note details a robust and reliable HTS methodology for the discovery of novel inhibitors against bacterial nitroreductases. By leveraging the specific chemical properties of 4-Amino-2-methylthio-5-nitrothiazole as a substrate probe, we have established a sensitive, fluorescence-based assay. The integration of systematic counter-screens and dose-response validation ensures the integrity of the screening data and the confident identification of true, target-specific inhibitors. This workflow provides a powerful tool for academic and industrial researchers aiming to combat antimicrobial resistance and explore the fundamental biology of nitroreductase enzymes.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Office of Environmental Health Hazard Assessment. (2009). Chemical for CIC Consultation: 2-Amino-5-Nitrothiazole. OEHHA. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. [Link]

  • Qu, R., et al. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [Link]

  • Assay Genie. High-Throughput Screening Assays. [Link]

  • SFermion. (2024). Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Sbaraglini, M. L., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC. [Link]

  • Yasgar, A., et al. (2016). High-Throughput Screening Assay Datasets from the PubChem Database. PMC. [Link]

  • Pitaluga, R., et al. (2021). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • Wikipedia. Dose–response relationship. [Link]

  • Creative Biolabs. Counter-Screen Service. [Link]

  • Prescher, J. A., et al. (2022). Advances in luminescence-based technologies for drug discovery. PMC. [Link]

  • Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect. [Link]

  • Dette, A., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]

  • Google Patents.
  • ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • Lounsbury, N., et al. (2011). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • PubChem. 2-Amino-5-nitrothiazole. [Link]

  • ResearchGate. (2022). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. [Link]

  • Yurttaş, L., et al. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. [Link]

  • University of Helsinki. High throughput chemical screening. [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

  • Unchained Labs. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Hof, H., et al. (1984). Antibacterial activities of nitrothiazole derivatives. PubMed. [Link]

  • ResearchGate. (2014). High-throughput screening assays for the identification of chemical probes. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Beckman Coulter. High-Throughput Screening (HTS). [Link]

  • Zhangjiagang Huachang Pharmaceutical. 2-Amino-5-nitrothiazole 121-66-4. [Link]

  • Wikipedia. Nitroimidazole. [Link]

Sources

Application

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 4-Amino-2-methylthio-5-nitrothiazole

Introduction: Unraveling the Cellular Impact of Novel Thiazole Derivatives The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous compounds with a wide array of biological activities, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Cellular Impact of Novel Thiazole Derivatives

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The 5-nitrothiazole derivatives, in particular, have garnered significant interest for their potent bioactivities, which are often linked to the electron-withdrawing nature of the nitro group[3][4]. These compounds have been investigated for a range of therapeutic applications, from antiparasitic and antibacterial agents to novel cancer therapeutics[4][5][6].

4-Amino-2-methylthio-5-nitrothiazole is a member of this promising class of compounds. As with any novel therapeutic candidate, a thorough understanding of its interaction with cells is paramount. Flow cytometry is an indispensable tool in drug discovery and development, offering rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population[7][8][9][10][11]. This technology allows researchers to dissect the effects of a compound on fundamental cellular processes such as cell viability, proliferation, cell cycle progression, and apoptosis[9][10].

These application notes provide a comprehensive guide for researchers utilizing flow cytometry to characterize the cellular effects of 4-Amino-2-methylthio-5-nitrothiazole. We present detailed protocols for three key assays:

  • Apoptosis analysis using Annexin V and Propidium Iodide (PI) staining.

  • Cell cycle analysis using Propidium Iodide (PI) staining.

  • Measurement of intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

By following these protocols, researchers can generate robust and reproducible data to elucidate the mechanism of action of 4-Amino-2-methylthio-5-nitrothiazole and guide further drug development efforts.

Part 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining

Scientific Rationale

Apoptosis, or programmed cell death, is a critical process that can be modulated by chemotherapeutic agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[12][13]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells[12][14]. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact membrane of live or early apoptotic cells[12][15]. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells.

This assay provides quantitative data on the mode of cell death induced by 4-Amino-2-methylthio-5-nitrothiazole.

Experimental Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Flow Cytometry Analysis cell_culture Seed and culture cells treatment Treat cells with 4-Amino-2-methylthio-5-nitrothiazole (and controls) for desired time cell_culture->treatment harvest Harvest and wash cells treatment->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15-20 min at RT in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze dot plots to quantify cell populations acquire->analyze

Caption: Workflow for Apoptosis Analysis using Annexin V and PI.

Protocol: Annexin V and PI Staining

Materials:

  • Cells of interest (e.g., cancer cell line)

  • 4-Amino-2-methylthio-5-nitrothiazole

  • Phosphate-Buffered Saline (PBS), cold

  • 10X Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of 4-Amino-2-methylthio-5-nitrothiazole for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control (negative control) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant[16].

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to each tube.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark[16].

  • Flow Cytometry Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube[16].

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect at least 10,000 events per sample.

Data Interpretation
QuadrantAnnexin VPropidium IodideCell Population
Lower Left--Live Cells
Lower Right+-Early Apoptotic Cells
Upper Right++Late Apoptotic/Necrotic Cells
Upper Left-+Necrotic Cells
  • An increase in the percentage of Annexin V+ / PI- and Annexin V+ / PI+ cells in treated samples compared to the control indicates that 4-Amino-2-methylthio-5-nitrothiazole induces apoptosis.

Part 2: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale

The cell cycle is a tightly regulated process, and its disruption is a common mechanism of action for anticancer drugs. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the cell cycle distribution of a cell population[17]. PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present[18]. Therefore, the fluorescence intensity of PI-stained cells directly correlates with their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.

  • G2/M phase: Cells with a 4n DNA content.

  • Sub-G1 phase: Apoptotic cells with fragmented DNA, which appears as a peak with less than 2n DNA content.

This analysis can reveal if 4-Amino-2-methylthio-5-nitrothiazole causes cell cycle arrest at a specific checkpoint (e.g., G1, S, or G2/M).

Experimental Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Fixation & Staining cluster_2 Flow Cytometry Analysis cell_culture Seed and culture cells treatment Treat cells with 4-Amino-2-methylthio-5-nitrothiazole (and controls) for desired time cell_culture->treatment harvest Harvest and wash cells treatment->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fixed Wash to remove ethanol fix->wash_fixed stain Stain with PI/RNase A solution wash_fixed->stain incubate Incubate for 15-30 min stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze DNA content histogram acquire->analyze

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

Protocol: Propidium Iodide Staining for Cell Cycle

Materials:

  • Cells of interest

  • 4-Amino-2-methylthio-5-nitrothiazole

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

    • Resuspend the cell pellet in 400 µL of PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells[18].

    • Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several days after fixation.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet.

    • Carefully aspirate the ethanol and wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA[18].

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3)[15][18].

    • Use doublet discrimination to exclude cell aggregates from the analysis.

    • Collect at least 10,000-20,000 events per sample.

Data Interpretation
Cell Cycle PhaseDNA ContentExpected Result of Treatment
Sub-G1< 2nIncreased percentage suggests apoptosis.
G0/G12nAccumulation of cells indicates G1 arrest.
S> 2n and < 4nAccumulation of cells indicates S phase arrest.
G2/M4nAccumulation of cells indicates G2/M arrest.
  • Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo). A statistically significant increase in the percentage of cells in a particular phase in treated samples compared to the control indicates cell cycle arrest.

Part 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Scientific Rationale

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in the mechanism of action of many drugs[19]. The nitro group in compounds like 4-Amino-2-methylthio-5-nitrothiazole can be bioreduced, potentially leading to the generation of ROS[20]. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe for detecting intracellular ROS[19][21]. DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[21][22]. The fluorescence intensity of DCF is directly proportional to the amount of ROS present in the cell.

Experimental Workflow

G cluster_0 Cell Preparation & Staining cluster_1 Treatment & Analysis cell_culture Seed and culture cells stain Load cells with DCFH-DA working solution cell_culture->stain incubate Incubate for 30 min at 37°C stain->incubate wash Wash cells to remove excess probe incubate->wash treat Treat with 4-Amino-2-methylthio-5-nitrothiazole (and controls) wash->treat acquire Acquire data on a flow cytometer immediately treat->acquire analyze Analyze fluorescence intensity histogram acquire->analyze

Caption: Workflow for ROS Detection using DCFH-DA.

Protocol: DCFH-DA Staining for ROS Detection

Materials:

  • Cells of interest

  • 4-Amino-2-methylthio-5-nitrothiazole

  • Serum-free culture medium

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., H2O2 or doxorubicin)[23]

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in culture plates and grow to the desired confluency.

  • Probe Loading:

    • Prepare a fresh DCFH-DA working solution (e.g., 5-10 µM) by diluting the stock solution in pre-warmed serum-free medium immediately before use[21][23].

    • Wash the cells once with serum-free medium.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark[23][24].

  • Treatment and Analysis:

    • After incubation, wash the cells twice with PBS or serum-free medium to remove any excess probe.

    • Harvest the cells (if adherent) and resuspend in PBS or medium.

    • Aliquot the cells into flow cytometry tubes.

    • Add the desired concentrations of 4-Amino-2-methylthio-5-nitrothiazole, a vehicle control, and a positive control to the respective tubes.

    • Analyze the samples immediately on a flow cytometer. ROS production can be rapid and transient.

    • Acquire data using the FITC channel (Excitation: ~488 nm, Emission: ~525 nm).

    • Collect at least 10,000 events per sample.

Data Interpretation
ParameterMeasurementExpected Result of Treatment
Mean Fluorescence Intensity (MFI)DCF FluorescenceAn increase in MFI in treated cells compared to the control indicates an increase in intracellular ROS levels.
  • Analyze the shift in the fluorescence intensity histogram. A rightward shift in the histogram of treated cells compared to the vehicle control indicates an increase in ROS production.

Summary and Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of the cellular effects of 4-Amino-2-methylthio-5-nitrothiazole using flow cytometry. By systematically assessing apoptosis, cell cycle progression, and ROS production, researchers can gain critical insights into the compound's mechanism of action. This information is vital for making data-driven decisions in the drug discovery pipeline, from lead optimization to preclinical development[8][11]. The versatility and quantitative power of flow cytometry make it an essential technology for advancing our understanding of novel therapeutic agents like 4-Amino-2-methylthio-5-nitrothiazole and unlocking their full therapeutic potential.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC - NIH. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. PMC - NIH. [Link]

  • Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. [Link]

  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. [Link]

  • Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Precision for Medicine. [Link]

  • How high-throughput flow cytometry is transforming drug discovery. Drug Discovery News. [Link]

  • From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. FluoroFinder. [Link]

  • Accelerating Drug Discovery and Development with Flow Cytometry. Blog. [Link]

  • Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol. [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. National Library of Medicine. [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. MDPI. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. [Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC. [Link]

  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Synthesis of 2-amino-5-nitrothiazole. PrepChem.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-methylthio-5-nitrothiazole

Welcome to the technical support center for the synthesis of 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and improve your product yield and purity.

Introduction

4-Amino-2-methylthio-5-nitrothiazole is a highly functionalized heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmacologically active agents.[1] Its structure, featuring an electron-donating amino group, a methylthio group, and a potent electron-withdrawing nitro group, makes it a versatile building block. However, the synthesis can be challenging, with potential for low yields and side-product formation. This guide provides a systematic approach to troubleshooting and optimizing the synthetic process.

The synthesis of related compounds, such as 2-amino-5-nitrothiazole, often involves hazardous nitration and rearrangement steps that can be prone to explosions, especially at a commercial scale.[2] While safer alternative routes are available for some precursors, careful control of reaction conditions remains paramount.[2]

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step workflow for the synthesis of 4-Amino-2-methylthio-5-nitrothiazole. Each step presents unique challenges that will be addressed in the subsequent troubleshooting section.

Synthetic_Workflow Figure 1: Proposed Synthesis Workflow Start Starting Material (e.g., 2-Amino-4-thiazolinone) Step1 Step 1: Thionation (e.g., with Lawesson's Reagent) Start->Step1 Step2 Step 2: S-Methylation (e.g., with Methyl Iodide) Step1->Step2 Step3 Step 3: Nitration (e.g., HNO3/H2SO4) Step2->Step3 Step4 Step 4: Amination (e.g., Nucleophilic Aromatic Substitution) Step3->Step4 Purification Final Purification (e.g., Recrystallization/Chromatography) Step4->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final 4-Amino-2-methylthio-5-nitrothiazole Analysis->Final

Caption: A plausible multi-step synthetic pathway.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Issue 1: Low Yield in the S-Methylation Step

Question: I am observing a low yield after attempting to methylate the 2-thione intermediate. My TLC analysis shows significant amounts of unreacted starting material and several unidentified spots. What could be the cause?

Answer:

Low yield in the S-methylation step is a frequent problem and can be attributed to several factors. The key is to ensure the quantitative formation of the thiolate anion and to use an appropriate methylating agent under optimal conditions.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The thione must be fully deprotonated to the thiolate anion to act as an effective nucleophile.

    • Causality: The pKa of the thiazole N-H proton can influence the equilibrium of the deprotonation. If the base is not strong enough, a significant portion of the starting material will remain in its less reactive protonated form.

    • Solution: Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃), consider using a stronger base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous aprotic solvent like THF or DMF. Always perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from quenching the base.

  • Choice of Methylating Agent: While methyl iodide is common, its reactivity can sometimes lead to side reactions.

    • Causality: Over-alkylation at the ring nitrogen can occur, leading to the formation of undesired N-methylated byproducts.

    • Solution: Consider using a milder methylating agent like dimethyl sulfate ((CH₃)₂SO₄). It is often less expensive and can provide cleaner reactions. Ensure you are using at least a stoichiometric equivalent of the methylating agent.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.

    • Causality: Higher temperatures can promote side reactions, while temperatures that are too low may result in an incomplete reaction.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the base and methylating agent to control any exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

ParameterRecommendation 1Recommendation 2Recommendation 3
Base K₂CO₃ (in DMF)NaH (in THF)NaOMe (in Methanol)
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)-
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Typical Yield ModerateHighHigh
Issue 2: Poor and Uncontrolled Nitration (Step 3)

Question: My nitration step is resulting in a dark, tarry mixture with a very low yield of the desired 5-nitro product. How can I improve this?

Answer:

Nitration of activated heterocyclic rings like thiazoles can be aggressive and must be carefully controlled. The formation of tar is indicative of over-nitration or oxidative decomposition of the starting material or product.[2]

Potential Causes & Solutions:

  • Nitrating Agent Strength: A standard mixture of concentrated nitric and sulfuric acid can be too harsh for this substrate.

    • Causality: The electron-donating nature of the amino and methylthio groups makes the thiazole ring highly susceptible to electrophilic attack. Harsh conditions can lead to oxidation and polymerization.[3]

    • Solution: Use a milder nitrating agent. Consider using nitric acid in acetic anhydride or acetyl nitrate prepared in situ. These reagents can provide a more controlled nitration at lower temperatures.

  • Temperature Control: This is the most critical parameter in any nitration reaction.

    • Causality: Nitration is a highly exothermic process. A runaway reaction can lead to a rapid increase in temperature, causing decomposition and increasing the risk of explosion.[2]

    • Solution: Maintain a strictly controlled low temperature throughout the reaction. Perform the addition of the substrate to the nitrating mixture (or vice-versa, depending on the procedure) dropwise using an addition funnel, ensuring the internal temperature does not rise above 0-5 °C. Use an ice-salt or dry ice-acetone bath for cooling.

  • Work-up Procedure: The method of quenching the reaction is crucial.

    • Causality: Pouring the acidic reaction mixture directly into a large volume of water can cause a sudden temperature increase and hydrolysis of sensitive functional groups.

    • Solution: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat of dilution. The product can then be isolated by filtration after neutralization. Neutralize the acidic solution carefully to a pH of about 2.5 to 4 to precipitate the product.[4]

Troubleshooting_Nitration Figure 2: Nitration Troubleshooting Start Low Yield/ Tarry Mixture? CheckTemp Is Temperature < 5°C? Start->CheckTemp CheckReagent Using Mild Nitrating Agent? CheckTemp->CheckReagent Yes Failure Problem Persists CheckTemp->Failure No CheckWorkup Quenching on Ice? CheckReagent->CheckWorkup Yes CheckReagent->Failure No Success Improved Yield CheckWorkup->Success Yes CheckWorkup->Failure No

Caption: Decision tree for troubleshooting the nitration step.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the reaction progress? A1: Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between your starting material, intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more detailed analysis of crude reaction mixtures, LC-MS is highly effective. For structural confirmation of intermediates and the final product, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential.[5][6]

Q2: How should I purify the final 4-Amino-2-methylthio-5-nitrothiazole? A2: The crude product is typically a solid. Recrystallization is often the most effective method for purification on a larger scale. Experiment with different solvents like ethanol, isopropanol, or acetonitrile to find one that provides good solubility at high temperatures and poor solubility at room temperature.[2] If recrystallization does not remove all impurities, column chromatography on silica gel may be necessary.

Q3: Are there any specific safety precautions I should take? A3: Absolutely. The nitration step is potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood and behind a blast shield.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Be mindful of the exothermic nature of the nitration and have an appropriate cooling bath ready. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with care.

Experimental Protocol: Synthesis of 2-Methylthio-5-nitrothiazole (Intermediate)

This protocol describes a key step in the synthesis, the nitration of a 2-methylthiothiazole precursor.

Materials:

  • 2-Methylthiothiazole (1 equivalent)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Carbonate solution (for neutralization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add the 2-methylthiothiazole to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the thiazole in sulfuric acid via the dropping funnel. CRITICAL: Ensure the internal temperature does not exceed 5-10 °C during the addition. The addition should take approximately 1-2 hours.[4]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A yellow precipitate should form. Allow the ice to melt completely.

  • Slowly neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 3-4.

  • Filter the yellow solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum to obtain the crude 2-methylthio-5-nitrothiazole.

  • The crude product can be further purified by recrystallization from ethanol.

References

  • DE1670415A1, New process for the production of 2-amino-5-nitrothiazole, Google P
  • US4269985A, Process for the preparation of 2-amino-5-nitrothiazole, Google P
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety, National Institutes of Health (NIH), [Link]

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site, Scientific Reports, [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety, ResearchGate, [Link]

  • 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983), INCHEM, [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives, MDPI, [Link]

  • Synthesis of 2-amino-5-nitrothiazole, PrepChem.com, [Link]

  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide, PubMed, [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents, ResearchGate, [Link]

  • Hantzsch Thiazole Synthesis, Scribd, [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole, Pharmaguideline, [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Amino-2-methylthio-5-nitrothiazole

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support guide for 4-Amino-2-methylthio-5-nitrothiazole. This document is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for 4-Amino-2-methylthio-5-nitrothiazole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues, enabling you to proceed with your experiments confidently.

Understanding the Challenge: Core Physicochemical Properties

4-Amino-2-methylthio-5-nitrothiazole is a heterocyclic compound with potential applications as a synthetic intermediate and in biological research due to its structural motifs, which are common in bioactive molecules.[1][2][3] However, its utility is often hampered by its inherently poor solubility in aqueous systems. This behavior stems from its molecular structure, which, despite containing polar amino and nitro groups, has an overall hydrophobic character influenced by the thiazole ring and the methylthio substituent.[1]

To effectively troubleshoot solubility, it is crucial to first understand the compound's key properties.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂S₂[1]
Molecular Weight 191.23 g/mol [1]
Appearance Yellow to brown powder[4]
Melting Point 175-180°C[5]
Predicted pKa -0.76 ± 0.10 (for the protonated amine)[5]
Aqueous Solubility Poor / Very Sparingly Soluble[1][6]

The predicted pKa is exceptionally low, indicating that the amino group is a very weak base due to the strong electron-withdrawing effect of the adjacent nitro group. Consequently, protonating this compound to form a more soluble salt requires highly acidic conditions that are often incompatible with biological experiments. This insight directs our primary troubleshooting efforts away from simple acidification and toward other established methods.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that our application scientists frequently encounter. We will progress from the simplest and most common solutions to more advanced formulation strategies.

Q1: My 4-Amino-2-methylthio-5-nitrothiazole won't dissolve in my aqueous buffer. What is the most direct first step?

Answer: The most direct and widely used strategy for compounds like this is cosolvency . This involves creating a concentrated stock solution in a water-miscible organic solvent and then diluting this stock into your aqueous medium.

The Causality: The core issue is the high polarity of water, which cannot effectively solvate the nonpolar regions of the molecule. A cosolvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[7][8][9]

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds.

  • Ethanol: A less toxic option suitable for many cell-based assays.

  • Propylene glycol (PG) or Polyethylene glycol (PEG 400): Often used in formulations for in vivo studies.[8][10]

See Protocol 1 for a step-by-step guide to preparing a stock solution.

Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I prevent this "crashing out"?

Answer: This is a common phenomenon that occurs when the percentage of the organic cosolvent in the final solution is too low to maintain solubility. The key is to find a balance between the final concentration of your compound and the final concentration of the cosolvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Key Considerations:

  • Final Cosolvent Concentration: Most cell-based assays can tolerate DMSO concentrations up to 0.5% or even 1%, but this must be validated. Always run a vehicle control (buffer + cosolvent) to ensure the solvent itself does not affect your experimental outcome.

  • Order of Addition: Add the concentrated stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that seed precipitation.

  • Thermodynamics: Gentle warming of the final solution can sometimes help, but you must be cautious about the thermal stability of the compound and other components in your system.

Q3: Can I use pH modification to increase the solubility?

Answer: While pH adjustment is a powerful technique for many weakly acidic or basic drugs, it is likely less effective for 4-Amino-2-methylthio-5-nitrothiazole under typical experimental conditions (pH 4-8).[11][12][13]

The Scientific Rationale:

  • Weak Basicity: As noted, the amino group is not basic enough to be protonated at physiological pH.[5] You would need a pH far too low for most biological systems.

  • Weak Acidity: The compound may act as a weak acid at high pH (e.g., pH > 9), where the amino group could be deprotonated. This would create a negatively charged ion, which is more soluble in water. However, such high pH values are also incompatible with most biological experiments.

The Self-Validating Approach: The most trustworthy way to determine if pH will be a useful tool is to perform a pH-solubility profile . This experiment will definitively show how the compound's solubility changes across a range of pH values. See Protocol 2 for a detailed methodology.

G cluster_0 Solubilization Principles cluster_1 Mechanism cluster_2 Applicability to this Compound cosolvency Co-Solvency (Polarity Reduction) mech_cosolvency Water + Organic Solvent = Less Polar Medium cosolvency->mech_cosolvency Works by ph_adjust pH Adjustment (Ionization) mech_ph Compound + H⁺ or OH⁻ = Charged Species (More Soluble) ph_adjust->mech_ph Works by app_cosolvency Highly Effective Primary Method mech_cosolvency->app_cosolvency Leads to app_ph Likely Ineffective at Physiological pH mech_ph->app_ph Leads to

Caption: Contrasting solubilization mechanisms.

Q4: I have tried co-solvents and pH manipulation without achieving the desired concentration. What are the next-level options?

Answer: If standard methods fail, advanced formulation strategies may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Surfactants (Micellar Solubilization): Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the drug, effectively dispersing it in the aqueous phase.[7][14] This is useful for creating stable, albeit not true, solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, shielding them from the aqueous environment and increasing their apparent solubility.[7][15]

  • Nanosuspensions: For applications where the solid form is acceptable (e.g., some in vivo dosing), reducing the particle size to the nanometer range can dramatically increase the dissolution rate due to the increased surface area.[7][16] This requires specialized equipment like high-pressure homogenizers or ball mills.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)

Objective: To prepare a high-concentration stock solution for subsequent dilution into aqueous media.

Materials:

  • 4-Amino-2-methylthio-5-nitrothiazole powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Methodology:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2 mg) into a clean, dry vial.

  • Solvent Addition: Add a calculated volume of DMSO to achieve a desired high concentration (e.g., 10 mM or 20 mM). For 2 mg of a compound with MW 191.23, adding 1.046 mL of DMSO would yield a 10 mM solution. Start with a slightly smaller volume.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high for that solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

Protocol 2: Determining the pH-Solubility Profile

Objective: To quantify the solubility of the compound across a range of pH values to identify any potential for pH-mediated solubilization.

Materials:

  • Compound stock solution in a volatile organic solvent (e.g., methanol or acetonitrile).

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Microcentrifuge tubes.

  • Shaker/incubator.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for quantification.

Methodology:

  • Preparation: Add a small, known amount of the compound's organic stock solution to a series of microcentrifuge tubes. Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator. This leaves a thin film of the compound.

  • Buffer Addition: Add 1 mL of each buffer to the respective tubes, ensuring an excess of solid compound is present.

  • Equilibration: Seal the tubes and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium saturation.

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant from each tube, being careful not to disturb the pellet. Dilute the supernatant in an appropriate solvent and measure the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer. The resulting graph is the pH-solubility profile.

Summary & Final Recommendations

Troubleshooting the low aqueous solubility of 4-Amino-2-methylthio-5-nitrothiazole should be approached systematically.

  • Start with Cosolvents: This is the most reliable and straightforward method. Use DMSO or another appropriate organic solvent to create a concentrated stock solution.

  • Optimize Dilution: Manage precipitation by adjusting the final concentrations of both the compound and the cosolvent.

  • Validate with Controls: Always include a vehicle control in your experiments to isolate the effects of the compound from those of the solubilizing agents.

  • Consider pH Profile: While unlikely to be effective at physiological pH, an experimental pH-solubility profile is the only definitive way to assess this strategy.

  • Escalate to Advanced Methods: If necessary, explore advanced formulations like surfactants or cyclodextrins, keeping in mind their potential to influence biological systems.

By applying these principles and protocols, researchers can overcome the solubility challenges presented by this compound and generate reliable, reproducible data.

References

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Ditzinger, F., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceuticals. Available at: [Link]

  • Lexicon of Pharmaceutics. (2025, December 23). Co-solvent: Significance and symbolism. Available at: [Link]

  • Gothoskar, A. V. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Tran, P., et al. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery. Available at: [Link]

  • Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Available at: [Link]

  • Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Available at: [Link]

  • Kopecká, P., et al. (2018). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech. Available at: [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • Maldonado, P. D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Fengchen Group. (n.d.). Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. Available at: [Link]

  • Zhangjiagang Fortune Chemical Co.,Ltd. (n.d.). 2-Amino-5-nitrothiazole 121-66-4. Available at: [Link]

  • DrugFuture. (n.d.). 2-Amino-5-nitrothiazole. Available at: [Link]

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 4-Amino-2-methylthio-5-nitrothiazole

Welcome to the technical support center for the derivatization of 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your synthetic endeavors.

Introduction to 4-Amino-2-methylthio-5-nitrothiazole Derivatization

4-Amino-2-methylthio-5-nitrothiazole is a key synthetic intermediate, valued for its unique electronic and structural properties conferred by the electron-withdrawing nitro group and the nucleophilic amino group.[1] Its derivatives have shown potential in various therapeutic areas, including as antibacterial agents.[1][2] However, the simultaneous presence of these functional groups presents a unique set of challenges in achieving selective and high-yielding derivatization. This guide provides a systematic approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-Amino-2-methylthio-5-nitrothiazole?

A1: The primary reactive site for derivatization is the exocyclic amino group at the C4 position. This group is a potent nucleophile and readily undergoes reactions such as acylation, alkylation, condensation, and Schiff base formation.[3][4] The nitro group at C5 is strongly electron-withdrawing, which deactivates the thiazole ring towards electrophilic substitution but can be reduced to an amino group under specific conditions, offering another route for functionalization.[1]

Q2: How does the nitro group influence the reactivity of the amino group?

A2: The C5-nitro group significantly reduces the basicity and nucleophilicity of the C4-amino group through resonance and inductive effects. This means that more forcing conditions (e.g., stronger bases, higher temperatures, or more reactive electrophiles) may be required for derivatization compared to a similar aminothiazole lacking the nitro substituent.

Q3: What are the stability concerns when working with this molecule?

A3: Nitroaromatic compounds can be thermally sensitive and potentially hazardous, especially when heated in the presence of strong acids or bases.[5][6] It is crucial to conduct reactions under controlled temperature conditions and to be aware of the potential for runaway exothermic reactions.[6] Additionally, under harsh acidic or basic conditions, hydrolysis of the methylthio group or degradation of the thiazole ring can occur.

Q4: Which analytical techniques are recommended for monitoring reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis and confirmation of product identity and purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the final product.[3][4]

Troubleshooting Guide

Derivatization reactions of 4-Amino-2-methylthio-5-nitrothiazole can be prone to several issues. The following guide outlines common problems, their probable causes, and systematic solutions.

Issue Possible Cause(s) Recommended Solutions & Optimization Strategies
Low or No Product Yield 1. Insufficient Reagent Reactivity: The electrophile (e.g., acyl chloride, alkyl halide) is not reactive enough to overcome the reduced nucleophilicity of the amino group. 2. Inappropriate Base: The base used is not strong enough to deprotonate the amino group or neutralize the acid byproduct effectively. 3. Poor Solvent Choice: The starting material has low solubility in the chosen solvent, leading to a heterogeneous and slow reaction. 4. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Increase Electrophilicity: Switch to a more reactive electrophile (e.g., use an acid anhydride or an acyl fluoride instead of an acyl chloride). Alternatively, use a coupling agent for amide bond formation. 2. Select a Stronger Base: Use a non-nucleophilic organic base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. In some cases, a stronger base like sodium hydride (NaH) might be necessary, but exercise caution. 3. Optimize Solvent: Test a range of polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) to ensure solubility. 4. Adjust Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Consider performing the reaction at reflux.[9]
Formation of Multiple Products 1. Di-acylation/alkylation: The newly formed secondary amine/amide reacts further with the electrophile. 2. Side Reactions with Solvent: Reactive solvents (e.g., alcohols) may compete with the amino group for the electrophile. 3. Degradation: Harsh conditions (high temperature, strong acid/base) can lead to the decomposition of the starting material or product.1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the electrophile. Add the electrophile slowly and at a low temperature to control the reaction rate.[10] 2. Use Inert Solvents: Employ aprotic, non-reactive solvents like DCM, THF, or ACN. 3. Milder Conditions: Reduce the reaction temperature and time.[11] Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Presence of Starting Material After Reaction 1. Insufficient Reaction Time: The reaction has not proceeded to completion. 2. Reagent Degradation: The electrophile or base may have degraded due to moisture or improper storage. 3. Equilibrium: The reaction may be reversible and has reached equilibrium.1. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-36 hours) and monitor progress.[4] 2. Use Fresh Reagents: Ensure all reagents are fresh and anhydrous. Use freshly distilled solvents when necessary.[10] 3. Drive Equilibrium: If an acid byproduct is formed (e.g., HCl from an acyl chloride), ensure a sufficient amount of base is present to neutralize it and drive the reaction forward.
Product Discoloration (Darkening) 1. Oxidation: The amino group or other parts of the molecule may be susceptible to oxidation. 2. Impure Reagents: Impurities in the starting materials or reagents can lead to colored byproducts.1. Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Purify Starting Materials: Recrystallize or chromatograph the starting 4-Amino-2-methylthio-5-nitrothiazole if its purity is questionable.

Experimental Protocols & Workflows

General Protocol for N-Acylation

This protocol provides a starting point for the acylation of the C4-amino group. Optimization of reagents, solvent, and temperature will likely be necessary.

1. Reagent Preparation:

  • Dissolve 4-Amino-2-methylthio-5-nitrothiazole (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM, ACN, or THF) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable base (e.g., Triethylamine, 1.2-1.5 eq).

2. Reaction Setup:

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the mixture to 0 °C in an ice bath.

3. Reagent Addition:

  • Dissolve the acyl chloride or anhydride (1.1 eq) in a small amount of the reaction solvent.

  • Add the electrophile solution dropwise to the stirring reaction mixture over 15-30 minutes.

4. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

5. Work-up and Purification:

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the derivatization process.

TroubleshootingWorkflow Troubleshooting Flowchart for Derivatization start Reaction Start check_completion Monitor by TLC/LC-MS Is reaction complete? start->check_completion workup Proceed to Work-up & Purification check_completion->workup Yes problem Problem Identified check_completion->problem No low_yield Low Yield / No Reaction problem->low_yield side_products Side Products problem->side_products start_material Starting Material Remains problem->start_material sol_yield Increase Reactivity: - Stronger Electrophile - Stronger Base - Higher Temperature low_yield->sol_yield sol_side Improve Selectivity: - Control Stoichiometry - Lower Temperature - Milder Conditions side_products->sol_side sol_start Drive to Completion: - Increase Reaction Time - Use Fresh Reagents - Ensure Anhydrous Conditions start_material->sol_start

Caption: A systematic approach to diagnosing and solving common issues.

General Reaction Scheme: N-Acylation

This diagram shows the general reaction for the N-acylation of 4-Amino-2-methylthio-5-nitrothiazole.

Caption: N-acylation of the C4-amino group.

References

  • Google Patents. (1981). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • MDPI. (2024). Optimizing Amino Acid Derivatization in Food Matrices. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing Amino Acid Derivatization in Food Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]

  • Nature. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Retrieved from [Link]

  • Grafiati. (2025). Journal articles: 'Aminothiazole Derivatives'. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Retrieved from [Link]

  • National Toxicology Program. (n.d.). BIOASSAY OF 2-AMINO-5-NITROTHIAZOLE FOR POSSIBLE CARCINOGENICITY. Retrieved from [Link]

  • Google Patents. (n.d.). DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Overcome Poor Cell Permeability of 4-Amino-2-methylthio-5-nitrothiazole

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-methylthio-5-nitrothiazole. This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-methylthio-5-nitrothiazole. This compound and its derivatives show significant promise in various therapeutic areas, including as antiprotozoal and anticancer agents.[1][2] However, a common experimental hurdle is its suboptimal cell permeability, which can lead to a disconnect between high biochemical potency and poor performance in cell-based assays or in vivo models.

This guide provides in-depth troubleshooting strategies and validated protocols to help you diagnose and overcome this critical challenge.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge

This section addresses the fundamental properties of 4-Amino-2-methylthio-5-nitrothiazole that influence its cellular uptake.

Q1: Why does 4-Amino-2-methylthio-5-nitrothiazole often exhibit poor cell permeability?

A1: The challenge with 4-Amino-2-methylthio-5-nitrothiazole arises from its conflicting physicochemical properties. While its core thiazole structure and methylthio group provide some lipophilicity, the presence of a primary amino (-NH₂) group and a highly polar nitro (-NO₂) group creates a significant hurdle for passive diffusion across the lipid bilayer of the cell membrane.[1]

Key contributing factors include:

  • High Polarity: The nitro and amino groups are strong hydrogen bond donors and acceptors. Molecules with high polarity and hydrogen bonding potential struggle to leave the aqueous extracellular environment and partition into the hydrophobic membrane interior.[3][4]

  • Poor Aqueous Solubility: Despite its polar functional groups, the compound has poor water solubility, which is a prerequisite for being available at the cell surface for absorption.[1] Structurally similar compounds like 2-amino-5-nitrothiazole are very sparingly soluble in water.[5][6]

  • Potential for Efflux: The molecule may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These transporters actively pump compounds out of the cell, preventing them from reaching their intracellular targets even if they manage to cross the membrane initially.[4][7]

Q2: What initial experiments should I run to quantify the permeability problem?

A2: To effectively troubleshoot, you must first quantify the problem. We recommend a tiered approach to characterize the compound's properties:

ParameterRecommended AssayPurpose
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the maximum dissolved concentration in aqueous buffers (e.g., PBS) and biorelevant media. Poor solubility is often a primary rate-limiting step.[4]
Lipophilicity LogP / LogD DeterminationMeasures the compound's partitioning between an organic solvent (like octanol) and water at a specific pH (LogD at pH 7.4 is most relevant). This indicates its affinity for the lipid membrane.[4][8]
Permeability & Efflux Caco-2 Permeability AssayThis is the gold standard in vitro model for predicting intestinal absorption. It provides the apparent permeability coefficient (Papp) in both directions (apical to basolateral, A→B, and basolateral to apical, B→A). An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 strongly suggests the compound is a substrate for efflux pumps.[7]

Section 2: Troubleshooting & Optimization Strategies

Once you have benchmarked the compound's properties, you can select a rational strategy to improve its cellular entry.

Strategy A: Medicinal Chemistry Approaches
Q3: How can a prodrug strategy improve the cellular uptake of 4-Amino-2-methylthio-5-nitrothiazole?

A3: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound.[9][10] This is an exceptionally effective strategy for overcoming permeability issues by masking the polar functional groups responsible for poor membrane partitioning.[11]

For 4-Amino-2-methylthio-5-nitrothiazole, the primary amino group is an ideal target for modification. By converting it into a more lipophilic, non-polar amide or carbamate, you can dramatically increase the molecule's ability to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes like esterases or amidases cleave the promoiety, releasing the active parent compound where it is needed.

G cluster_0 Extracellular Space (Aqueous) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Cytosol) Prodrug Prodrug (Lipophilic, Masked -NH2) Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion (Enhanced) Membrane Enzyme Intracellular Esterases/Amidases Prodrug_in->Enzyme ActiveDrug Active Drug (4-Amino-2-methylthio-5-nitrothiazole) Enzyme->ActiveDrug Cleavage

Workflow of a prodrug strategy for enhanced cell entry.

See Protocol 1 in Section 3 for a detailed methodology.

Strategy B: Advanced Formulation Approaches
Q4: What nanoformulation strategies can enhance the delivery of this compound?

A4: If medicinal chemistry modification is not feasible, advanced formulation strategies can "package" the compound to facilitate its entry into cells. Nanoformulations encapsulate the drug in carriers with dimensions on the nanometer scale (typically <1000 nm).[12] This approach can simultaneously improve aqueous solubility and permeability.[13][14]

Key Nanoformulation Options:

  • Lipid Nanoparticles (LNPs): These are composed of a solid lipid core that can effectively encapsulate hydrophobic compounds like ours. They are stabilized by a surfactant shell. LNPs protect the drug from degradation and can be taken up by cells via endocytosis, bypassing efflux pumps.[7]

  • Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA), these particles can be engineered for controlled, sustained release of the drug inside the cell. Their surface can also be modified to target specific cell types.

The primary advantage of nanonization is the massive increase in the drug's surface area, which enhances its dissolution rate according to the Noyes-Whitney equation.[13] This leads to a higher concentration gradient at the cell surface, driving uptake.[15]

G cluster_0 Extracellular Space cluster_1 Intracellular Space LNP LNP Drug Membrane LNP->Membrane Endocytosis/ Membrane Fusion ReleasedDrug Released Drug Membrane->ReleasedDrug Payload Release

Mechanism of Lipid Nanoparticle (LNP)-mediated drug delivery.
Q5: How do I formulate 4-Amino-2-methylthio-5-nitrothiazole into liposomes?

A5: Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds.[16] For a poorly soluble compound like 4-Amino-2-methylthio-5-nitrothiazole, it will primarily be entrapped within the lipid bilayer itself. Liposomal formulations can enhance bioavailability, improve cellular delivery, and reduce toxicity.[16][17]

A common and reliable method for laboratory-scale preparation is thin-film hydration . This involves dissolving the compound and lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to allow the liposomes to self-assemble.

See Protocol 2 in Section 3 for a detailed methodology.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of an Acyl-Amide Prodrug

This protocol describes a representative synthesis to mask the 4-amino group with a simple acetyl group. This should be optimized for different acyl chains.

  • Dissolution: Dissolve 4-Amino-2-methylthio-5-nitrothiazole (1 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.2 equivalents), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting prodrug using ¹H NMR, ¹³C NMR, and LC-MS.

  • Evaluation: Test the purified prodrug in the Caco-2 permeability assay (Protocol 3) to confirm enhanced permeability.

Protocol 2: Liposome Formulation via Thin-Film Hydration
  • Lipid Preparation: In a round-bottom flask, dissolve a lipid mixture (e.g., DSPC:Cholesterol at a 55:45 molar ratio) and 4-Amino-2-methylthio-5-nitrothiazole in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). The drug-to-lipid ratio should be optimized, starting around 1:20 by weight.

  • Film Formation: Evaporate the solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed (e.g., 60°C, above the lipid transition temperature) aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To obtain smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension must be downsized. This is typically done by:

    • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

    • Sonication: Using a probe or bath sonicator, though this can sometimes lead to lipid degradation.

  • Purification: Remove any unencapsulated compound by size exclusion chromatography or dialysis.

  • Characterization: Analyze the final liposomal formulation for particle size and distribution (using Dynamic Light Scattering, DLS), zeta potential, and encapsulation efficiency (by lysing the liposomes with a detergent and quantifying the drug content via HPLC).

Protocol 3: In Vitro Cell Permeability Assessment (Caco-2 Assay)
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability (A→B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (dissolved in transport buffer, often with a low percentage of DMSO) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Efflux (B→A):

    • Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

  • Analysis: Compare the Papp values. A high Papp (A→B) indicates good permeability. An efflux ratio (Papp B→A / Papp A→B) > 2 indicates active efflux.

Section 4: Summary of Strategies

The following table provides a comparative overview to guide your decision-making process.

StrategyMechanism of ImprovementExpected OutcomeProsCons
Prodrug Synthesis Increases lipophilicity by masking polar groups, enhancing passive diffusion.[9]5-50 fold increase in Papp (A→B).Covalent modification, potentially high permeability gain, well-established approach.[10]Requires synthetic chemistry resources; cleavage rate must be optimal.
Nanoformulation Improves solubility and dissolution rate; facilitates uptake via endocytosis.[13][15]2-20 fold increase in apparent permeability and bioavailability.Bypasses efflux pumps; can be used for unmodified compound; allows for controlled release.[7]Complex formulation process; requires specialized equipment; potential stability issues.
Liposomal Delivery Encapsulates compound in lipid bilayers, facilitating membrane fusion/uptake.[16]2-15 fold increase in cellular delivery.Reduces systemic toxicity; can carry both hydrophilic/hydrophobic drugs.[16][17]Can have lower drug loading; potential for premature drug leakage.
References
  • Hu, J., Johnston, K. P., & Williams III, R. O. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Pharmaceutical Sciences, 101(7), 2452-2467. Available at: [Link]

  • Quora. (2023). What factors affect a molecule's permeability through a membrane? Available at: [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Available at: [Link]

  • Gong, J., et al. (2021). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Journal of Nanomaterials, 2021. Available at: [Link]

  • Lin, Y., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Molecules, 25(19), 4387. Available at: [Link]

  • Hu, J., Johnston, K. P., & Williams III, R. O. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Semantic Scholar. Available at: [Link]

  • Malamatari, M., et al. (2018). Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges. Pharmaceutics, 10(3), 131. Available at: [Link]

  • Rabinow, B. E. (2004). Nanoparticle technology for the delivery of poorly water-soluble drugs. Pharmaceutical Technology. Available at: [Link]

  • Al-Ali, A. A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(2), 256. Available at: [Link]

  • Taylor & Francis. (n.d.). Passive diffusion – Knowledge and References. Available at: [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. Available at: [Link]

  • Wang, Y., et al. (2020). Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein. Scientific Reports, 10(1), 2983. Available at: [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. Available at: [Link]

  • Li, M., et al. (2019). Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts. Acta Biomaterialia, 83, 364-376. Available at: [Link]

  • Shartzer, K. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(21), 9587-9602. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. Available at: [Link]

  • Dragojevic, S., et al. (2023). Updates on Responsive Drug Delivery Based on Liposome Vehicles for Cancer Treatment. Pharmaceutics, 15(10), 2389. Available at: [Link]

  • Raposo, A., et al. (2024). Liposomal formulation with thiazolic compounds against bacterial efflux pumps. Biomedicine & Pharmacotherapy, 179, 117600. Available at: [Link]

  • The Merck Index Online. (n.d.). 2-Amino-5-nitrothiazole. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 68-76. Available at: [Link]

Sources

Troubleshooting

"reducing off-target effects of 4-Amino-2-methylthio-5-nitrothiazole in assays"

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Amino-2-methylthio-5-nitrothiazole. As a novel or less-characterized chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Amino-2-methylthio-5-nitrothiazole. As a novel or less-characterized chemical entity, a systematic and rigorous approach is essential to distinguish its intended biological activity from potential off-target effects. This document offers troubleshooting advice, experimental workflows, and foundational knowledge to ensure the generation of robust, reliable, and interpretable data. The principles and protocols outlined here are designed to be broadly applicable for the characterization of new small molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the initial stages of research with 4-Amino-2-methylthio-5-nitrothiazole.

Q1: My experimental results are inconsistent across different assays. Could off-target effects of 4-Amino-2-methylthio-5-nitrothiazole be the cause?

A1: Yes, inconsistency is a classic hallmark of potential off-target activity or experimental artifacts. Discrepancies, particularly between biochemical (target-based) and cell-based assays, are common challenges in early-stage drug discovery.[1]

Several factors could contribute to this:

  • Off-Target Binding: The compound may interact with other proteins within the cell, triggering unintended signaling pathways that confound the primary readout.[2] Small molecules often interact with multiple biological targets, which can lead to unexpected cellular responses.

  • Compound Properties: The physicochemical properties of the compound itself can cause interference. For instance, in fluorescence-based assays, the compound might be autofluorescent or act as a quencher, leading to inaccurate results.[3]

  • Cellular Context: A compound that is potent in an isolated biochemical assay may fail to show activity in a cell due to poor membrane permeability, rapid metabolism into inactive forms, or active removal by efflux pumps.[1] Conversely, a compound might be metabolically activated within the cell, showing higher potency than in a biochemical setting.

  • Assay-Specific Interference: The compound could directly interfere with detection reagents, such as inhibiting a reporter enzyme (e.g., luciferase) or reacting with detection antibodies.[3]

It is crucial to implement a systematic approach to de-risk these possibilities early in your research.

Q2: What are the initial steps to determine if 4-Amino-2-methylthio-5-nitrothiazole is causing off-target effects?

A2: A multi-pronged approach is necessary to build confidence that the observed phenotype is due to the intended on-target activity.

  • Confirm Target Engagement in Cells: The first step is to verify that the compound interacts with its intended target in a cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can provide direct evidence of target binding.[1]

  • Use a Structurally Unrelated Control Compound: Employ a known, well-characterized inhibitor of the same target that has a different chemical scaffold. If both your compound and the control produce the same phenotype, it strengthens the case for on-target activity.

  • Use a Negative Control Compound: Synthesize or acquire a close structural analog of 4-Amino-2-methylthio-5-nitrothiazole that is inactive against the primary target in a biochemical assay. If this inactive analog fails to produce the cellular phenotype, it suggests the effect is not due to a general property of the chemical scaffold.

  • Perform Dose-Response Correlations: Carefully compare the concentration-response curves (e.g., IC50 or EC50 values) from your primary biochemical assay and your cell-based functional assays. A significant discrepancy (e.g., >10-fold difference) warrants further investigation into factors like cell permeability or off-target activity.[1]

Q3: How can I design experiments to definitively link the observed cellular phenotype to the intended target of 4-Amino-2-methylthio-5-nitrothiazole?

A3: This requires creating a self-validating experimental system through orthogonal approaches. The goal is to demonstrate that perturbing the target using a method independent of your small molecule recapitulates the observed phenotype.

  • Genetic Knockdown/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[4] If the resulting phenotype matches that produced by 4-Amino-2-methylthio-5-nitrothiazole, it provides strong evidence for on-target action. Conversely, the compound should have a diminished or no effect in cells lacking the target.

  • Rescue Experiments: In a target-knockout or knockdown cell line, introduce a version of the target protein that is resistant to your compound (e.g., via a point mutation in the binding site). If the compound's effect is lost in these "rescued" cells, it confirms the specificity of the interaction.

  • Target Overexpression: Overexpressing the target protein may, in some cases, require higher concentrations of the compound to achieve the same level of phenotypic response, indicating a target-specific engagement.

Q4: What types of control experiments are essential when working with a novel nitrothiazole compound?

A4: Rigorous controls are the foundation of reliable in vitro assays.[5] For a novel compound like 4-Amino-2-methylthio-5-nitrothiazole, the following are mandatory:

  • Vehicle Control: All experiments must include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.

  • Positive and Negative Controls: Use known activators and inhibitors of your pathway or target to ensure the assay is performing within its expected dynamic range.[5]

  • Counterscreens for Assay Interference: Run the assay in the absence of the primary target or in a cell line that does not express the target. Any activity observed here points to assay artifact or off-target effects. For example, in kinase assays that measure ADP production, run the experiment without the kinase to ensure the compound doesn't interfere with the ADP detection reagents.[6]

  • Cytotoxicity Assessment: Always measure the general cytotoxicity of your compound in the cell line being used (e.g., using an MTT or CellTiter-Glo® assay).[7][8] A phenotype observed only at cytotoxic concentrations is likely a non-specific consequence of cell death.

Q5: Are there known liabilities associated with the nitrothiazole scaffold that I should be aware of?

A5: Yes, the nitroaromatic group, including nitrothiazoles, is a well-known structural motif that requires careful evaluation.

  • Reductive Metabolism: The nitro group can be reduced by cellular nitroreductases, particularly under hypoxic conditions.[9] This can generate reactive nitroso and hydroxylamino intermediates that may lead to cytotoxicity or covalent modification of proteins, complicating data interpretation.[9] Some nitrothiazole-based compounds are specifically designed to be activated by parasitic or bacterial nitroreductases, a mechanism that may not be desirable in mammalian cells.[10]

  • Potential for Mutagenicity: Some nitroaromatic compounds have been shown to be mutagenic in bacterial assays (e.g., Ames test).[11][12] While this is not always predictive of carcinogenicity in mammals, it is a potential liability that should be considered.

  • Broad Bioactivity: The thiazole ring and its derivatives are common scaffolds in medicinal chemistry and are known to interact with a wide range of biological targets, including kinases, oxidoreductases, and cholinesterases.[13][14] This inherent "promiscuity" underscores the need for broad off-target profiling.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Scenario 1: You observe high cellular toxicity at concentrations close to the biochemical IC50.
Possible Cause Explanation Recommended Action
1. Off-Target Cytotoxicity The compound may be inhibiting a protein essential for cell survival (e.g., a critical kinase or metabolic enzyme) that is unrelated to your primary target.Perform a broad off-target screen. Use a commercial service to profile the compound against a panel of common cytotoxicity targets (e.g., a kinase panel, ion channel panel).[6][15]
2. Reactive Metabolite Formation The nitrothiazole moiety may be undergoing bioreduction to form reactive species that cause non-specific cellular damage.[9]Test in nitroreductase-deficient cell lines. Compare the cytotoxicity of the compound in wild-type cells versus cells with knocked-down or inhibited nitroreductase activity.
3. Disruption of Cellular Homeostasis The compound could be interfering with fundamental cellular processes like mitochondrial function (uncoupling ATP production) or redox balance.Run specific mechanism-of-toxicity assays. Use assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or reactive oxygen species (ROS) production (e.g., DCFDA staining).
4. On-Target Toxicity Inhibition of the primary target itself may be inherently toxic to the cell.Perform a target-knockdown experiment. Use siRNA or shRNA to reduce the expression of your target. If this mimics the observed toxicity, the effect is likely on-target.
Scenario 2: The compound is potent in a biochemical assay but shows weak or no activity in cell-based assays.
Possible Cause Explanation Recommended Action
1. Poor Cell Permeability The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. This is a common issue when translating from biochemical to cellular assays.[1]Measure intracellular compound concentration. Use LC-MS/MS to quantify the amount of compound inside the cells versus the amount in the media.
2. Active Efflux The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.Use efflux pump inhibitors. Co-incubate the cells with your compound and a known efflux pump inhibitor (e.g., verapamil). An increase in potency suggests efflux is the problem.
3. Rapid Metabolic Degradation The compound may be quickly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.Analyze compound stability. Incubate the compound with liver microsomes or cell lysates and measure its concentration over time using LC-MS/MS.
4. High Protein Binding The compound may bind extensively to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to enter the cells.Perform the assay in low-serum or serum-free media. If potency increases significantly, media protein binding is a likely cause. Alternatively, measure the fraction of unbound compound.

Part 3: Experimental Protocols & Workflows

This section provides detailed methodologies and decision-making frameworks.

Workflow for Investigating a Suspected Off-Target Effect

This workflow provides a logical progression from initial observation to conclusive identification.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype or Assay Discrepancy Step1 Step 1: Validate with Orthogonal Controls - Inactive Analog Control - Structurally Unrelated Positive Control Start->Step1 Step2 Step 2: Genetic Target Validation - CRISPR Knockout or siRNA Knockdown - Does genetic perturbation mimic the compound's effect? Step1->Step2 Decision1 Phenotype Mimicked? Step2->Decision1 OnTarget Conclusion: Phenotype is likely ON-TARGET Decision1->OnTarget Yes OffTargetInvestigation Step 3: Initiate Off-Target Investigation Decision1->OffTargetInvestigation No Step3a Step 3a: Broad Profiling - Kinase Panels (e.g., ADP-Glo) - Safety Pharmacology Panels (e.g., GPCRs, Ion Channels) OffTargetInvestigation->Step3a Step3b Step 3b: Affinity-Based Target ID - Chemical Proteomics (e.g., using a tagged compound) - Yeast-3-Hybrid Screening OffTargetInvestigation->Step3b Step4 Step 4: Validate Putative Off-Target - Confirm binding with SPR or ITC - Use siRNA to knock down the new target and assess phenotype Step3a->Step4 Step3b->Step4 ConclusionOffTarget Conclusion: Off-Target Confirmed Step4->ConclusionOffTarget

Caption: A decision-tree workflow for systematically investigating a suspected off-target effect.

Protocol 1: Biochemical Counterscreen for Assay Interference

This protocol is designed to identify if 4-Amino-2-methylthio-5-nitrothiazole directly interferes with the components of a luminescence-based kinase assay (e.g., an ADP-Glo™-like assay).[6][16]

Objective: To distinguish true kinase inhibition from assay interference.

Materials:

  • 4-Amino-2-methylthio-5-nitrothiazole stock solution

  • Kinase of interest, substrate, and assay buffer

  • ADP/ATP standard solutions

  • Luminescent ADP detection reagent kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare Three Assay Plates:

    • Plate A (Full Reaction): Contains kinase, substrate, ATP, and compound. This measures true inhibition.

    • Plate B (No Kinase Control): Contains substrate, ATP, and compound (NO KINASE). This tests for interference with the kinase reaction components or background signal.

    • Plate C (No Enzyme/Substrate Control): Contains buffer, a fixed ratio of ADP/ATP (e.g., 20% ADP to mimic partial reaction), and compound. This directly tests for interference with the ADP detection chemistry.[6]

  • Compound Titration: Add a serial dilution of 4-Amino-2-methylthio-5-nitrothiazole to all three plates. Include vehicle-only (DMSO) wells as a 0% inhibition control and a known inhibitor as a 100% inhibition control on Plate A.

  • Initiate Reactions:

    • On Plates A and B, add ATP to start the reaction.

    • On Plate C, the ADP/ATP mix is already present.

  • Incubation: Incubate plates according to the kinase assay protocol (e.g., 60 minutes at room temperature).

  • Develop Signal: Add the ADP detection reagents to all plates according to the manufacturer's protocol. This typically involves a first step to deplete remaining ATP, followed by a second step to convert ADP to a luminescent signal.

  • Read Luminescence: Measure the signal on a plate luminometer.

Data Interpretation:

Result Interpretation
Inhibition on Plate A only True Inhibition. The compound is likely a genuine inhibitor of the kinase.
Signal change on Plate B Interference with Reaction Components. The compound may be degrading ATP or interacting with the substrate.
Signal change on Plate C Direct Assay Interference. The compound is inhibiting or enhancing the luciferase-based detection system. This is a common artifact.[6]
Signal change on all plates Compound is unsuitable for this assay format. A different detection method (e.g., TR-FRET, fluorescence polarization) should be used.[15][17]
Protocol 2: Orthogonal Cell-Based Target Validation using CRISPR-Cas9

Objective: To confirm that a cellular phenotype (e.g., inhibition of proliferation) is dependent on the intended target of 4-Amino-2-methylthio-5-nitrothiazole.

Workflow:

CRISPR_Validation_Workflow cluster_groups Start Start: Select Cell Line Expressing Target Step1 Generate Target Knockout (KO) Cell Line using CRISPR-Cas9 Start->Step1 Step2 Validate KO by Western Blot / qPCR Confirm absence of target protein/mRNA Step1->Step2 Step3 Perform Phenotypic Assay (e.g., Proliferation, Apoptosis, Reporter Gene) Step2->Step3 Group1 Group 1: Wild-Type (WT) Cells + Compound Group2 Group 2: Wild-Type (WT) Cells + Vehicle Group3 Group 3: Knockout (KO) Cells + Compound Group4 Group 4: Knockout (KO) Cells + Vehicle Step4 Compare Phenotypic Readouts Group1->Step4 Group2->Step4 Group3->Step4 Group4->Step4 Decision Is the effect of the compound significantly reduced in KO cells compared to WT cells? Step4->Decision OnTarget Conclusion: Phenotype is ON-TARGET Decision->OnTarget Yes OffTarget Conclusion: Phenotype is OFF-TARGET or target-independent Decision->OffTarget No

Caption: Workflow for validating on-target activity using a CRISPR-knockout cell line.

Expected Outcomes:

  • On-Target Effect: 4-Amino-2-methylthio-5-nitrothiazole will show a potent effect in the wild-type cells, but this effect will be significantly diminished or completely absent in the knockout cells. The phenotype of the knockout cells treated with vehicle should resemble the phenotype of the wild-type cells treated with the compound.

  • Off-Target Effect: The compound will produce the same effect in both wild-type and knockout cells, indicating the phenotype is independent of the intended target.

References
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • Applying Good Laboratory Practices (GLPs) to In Vitro Studies. (n.d.). IIVS.org.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex.
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • Essentials of In Vitro Assay Development. (2021). Kosheeka.
  • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). PMC - NIH.
  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs.
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011). Promega Corporation.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. (2018). RSC Advances.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. (n.d.). PMC.
  • 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983). (n.d.). INCHEM.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). MDPI.
  • 2-Amino-5-Nitrothiazole. (2009). OEHHA.

Sources

Optimization

"purification challenges of 4-Amino-2-methylthio-5-nitrothiazole and solutions"

Welcome to the technical support center for the purification of 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The information provided is synthesized from the chemical properties of the molecule, established purification principles for related compounds, and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Amino-2-methylthio-5-nitrothiazole that influence its purification?

A1: The purification strategy for 4-Amino-2-methylthio-5-nitrothiazole is dictated by its key functional groups: a basic amino group (-NH2), a potentially oxidizable methylthio group (-SCH3), a polar nitro group (-NO2), and the thiazole heterocyclic ring. These features contribute to its moderate polarity and specific solubility profile. The presence of both an amino and a nitro group provides some polarity, but the overall hydrophobic character of the thiazole ring and methylthio group limits its aqueous solubility[1].

Q2: What is the expected solubility of 4-Amino-2-methylthio-5-nitrothiazole?

Q3: What are the most common impurities I should expect in a crude sample?

A3: Impurities can arise from unreacted starting materials, side-products from the synthesis, or degradation of the target molecule. Given the functional groups present, potential impurities could include:

  • Oxidation products: The methylthio group is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone[4][5][6].

  • Byproducts from nitration: Nitration reactions can sometimes lead to the formation of isomers or dinitrated compounds, although this is dependent on the specific synthetic route[7].

  • Hydrolysis products: The aminothiazole ring, under certain pH and temperature conditions, can be susceptible to hydrolysis, leading to ring-opened impurities[8].

  • Unreacted starting materials: Depending on the synthetic pathway, residual starting materials may be present in the crude product.

Q4: What are the signs of degradation to watch out for during purification?

A4: Degradation of 4-Amino-2-methylthio-5-nitrothiazole can manifest in several ways:

  • Color change: The appearance of dark-colored impurities may indicate decomposition.

  • New spots on TLC or peaks in HPLC: The emergence of new, unexpected signals suggests the formation of degradation products.

  • Inconsistent melting point: A broad or depressed melting point compared to a reference standard is a sign of impurity. The related compound 2-amino-5-nitrothiazole decomposes around 195-200°C[1].

  • Changes in spectroscopic data: Alterations in NMR, IR, or MS spectra can point to structural changes in the molecule.

Troubleshooting Guide

Problem 1: The purified product is colored (e.g., dark yellow, brown, or black).
Possible Cause Solution
Presence of highly polar, colored impurities. Treat a solution of the crude product with activated charcoal before recrystallization. Use a minimal amount of charcoal and heat briefly to avoid adsorption of the desired product.
Degradation of the compound due to heat or light. Perform purification steps at a lower temperature and protect the sample from light by wrapping flasks in aluminum foil.
Oxidation of the methylthio group. Use degassed solvents and consider performing purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 2: Low recovery after recrystallization.
Possible Cause Solution
The chosen solvent is too effective at dissolving the compound, even at low temperatures. Select a solvent in which the compound has high solubility when hot and low solubility when cold[9][10]. If a single solvent is not ideal, a mixed-solvent system can be employed[3][9].
Too much solvent was used during dissolution. Use the minimum amount of hot solvent necessary to fully dissolve the crude product[9]. If too much is added, carefully evaporate some of the solvent to concentrate the solution.
Premature crystallization during hot filtration. Pre-heat the funnel and filter paper before hot filtration to prevent the product from crystallizing out of solution prematurely[3].
The cooling process was too rapid. Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before further cooling in an ice bath[9].
Problem 3: The presence of an unexpected, more polar impurity is observed by TLC/HPLC.
Possible Cause Solution
Oxidation of the methylthio group to the sulfoxide or sulfone. This is a common issue with sulfur-containing compounds[6]. To remove these more polar impurities, column chromatography on silica gel may be necessary. Use a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from its oxidized forms. To prevent this, avoid strong oxidizing agents and excessive exposure to air during the workup and purification[5][11].
Hydrolysis of the aminothiazole ring. Maintain a neutral or mildly acidic pH during aqueous workups and purification. Avoid prolonged exposure to strong acids or bases[8].

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable system where the compound is soluble when hot and insoluble when cold[3][9][10]. For polar nitroaromatic compounds, alcoholic solvents are often a good starting point[3].

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 4-Amino-2-methylthio-5-nitrothiazole until it is completely dissolved.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal[3]. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography for Removal of Oxidized Impurities
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Procedure: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing it. d. Collect fractions and monitor them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Molecular Structure and a Potential Impurity

cluster_0 4-Amino-2-methylthio-5-nitrothiazole cluster_1 Potential Oxidized Impurity (Sulfoxide) A S C C A->C B N D C B->D C->B G SCH3 C->G E C D->E F NH2 D->F E->A H NO2 E->H I S K C I->K J N L C J->L K->J O S(=O)CH3 K->O M C L->M N NH2 L->N M->I P NO2 M->P

Caption: Molecular structure of the target compound and its potential sulfoxide impurity.

General Purification Workflow

Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Charcoal Activated Charcoal Treatment Recrystallization->Charcoal If colored HotFiltration Hot Filtration Recrystallization->HotFiltration If solid impurities Charcoal->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation PureProduct Pure Product Isolation->PureProduct Chromatography Column Chromatography Isolation->Chromatography If impurities persist Chromatography->PureProduct

Caption: A general workflow for the purification of 4-Amino-2-methylthio-5-nitrothiazole.

References

  • Smolecule. (2023, August 16). Buy 4-Amino-2-methylthio-5-nitrothiazole | 127346-42-3. Smolecule.
  • BenchChem. (2025).
  • Wilson, W. (2017, February 17). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed.
  • Ti-containing zeolites. (2025, August 7). Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites.
  • Organic Chemistry Portal.
  • Experiment 2: Recrystalliz
  • MDPI. (n.d.).
  • Recrystalliz
  • The Stereochemistry of Oxidation at Sulfur. Oxidation of 2-Methylthiolane1V2 cc14 +o. 11 +o. 10.
  • PubMed Central. (2009, June 4). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
  • ACS GCI Pharmaceutical Roundtable.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • ACS Publications. Isolation and characterization of sulfur compounds in high-boiling petroleum fractions | Analytical Chemistry.
  • ACS Publications.
  • ResearchGate. (2025, August 7). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.
  • PubChem. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486.
  • PubMed Central. (2022, February 7).
  • PubMed Central. (2009, June 4). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase.
  • PubMed Central. Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.
  • Semantic Scholar.
  • 2-Amino-5-nitrothiazole.
  • NIH. (2021, March 7).
  • PubMed. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide.
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12).
  • PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Wikipedia.
  • ResearchGate. (2024, September 14). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • PrepChem.com. Synthesis of 2-amino-5-nitrothiazole.
  • PubMed Central.
  • PubMed. (2023, May 3). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Semantic Scholar. (2021, March 7).
  • ChemRxiv.
  • ChemicalBook. 127346-42-3(4-AMINO-2-METHYLTHIO-5-NITROTHIAZOLE) Product Description.
  • BenchChem.
  • ChemicalBook. 4-AMINO-2-METHYLTHIO-5-NITROTHIAZOLE CAS#: 127346-42-3.
  • Nitration and Sulfonation Reactions In Electrophilic Arom

Sources

Troubleshooting

"addressing batch-to-batch variability of 4-Amino-2-methylthio-5-nitrothiazole"

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with the batch-to-batch variability of 4-Amino-2-methylthio-5-nitrothiazole....

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with the batch-to-batch variability of 4-Amino-2-methylthio-5-nitrothiazole. Our goal is to provide a comprehensive resource that combines fundamental scientific principles with practical, field-proven methodologies to ensure the consistency and reliability of your experimental results.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability of active pharmaceutical ingredients (APIs) and research compounds is a significant challenge in the scientific community.[1][2][3][4][5] It can lead to inconsistent experimental outcomes, delays in research timelines, and challenges in maintaining the reproducibility of scientific findings. For a molecule like 4-Amino-2-methylthio-5-nitrothiazole, a substituted nitrothiazole derivative, variability can arise from numerous factors inherent to its chemical synthesis and physical properties.

The synthesis of nitroaromatic heterocyclic compounds often involves multi-step processes, including potentially hazardous nitration reactions that must be carefully controlled to prevent the formation of impurities and isomers.[6][7] Subsequent purification, crystallization, and drying steps can introduce further variability in physical characteristics such as crystal form (polymorphism), particle size, residual solvent content, and moisture levels.[1][3][8] These seemingly minor differences between batches can have a profound impact on a compound's solubility, stability, and reactivity in downstream applications.

This technical support center provides a structured, question-and-answer-based approach to identifying, diagnosing, and mitigating issues arising from the batch-to-batch variability of 4-Amino-2-methylthio-5-nitrothiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Observations and Physical Properties

Question 1: We've received two different batches of 4-Amino-2-methylthio-5-nitrothiazole, and they have noticeably different colors (e.g., one is a brighter yellow, the other is a duller, brownish-yellow). Is this a cause for concern?

Answer: A noticeable color variation between batches is a common initial indicator of potential chemical or physical differences and should be investigated. While a slight variation in hue can sometimes be attributed to minor, benign differences in the crystalline matrix, it can also signal more significant issues.

Causality:

  • Impurity Profile: The presence of trace impurities, particularly colored byproducts from the synthesis or degradation products, is a primary cause of color variation. The nitration step in the synthesis of related compounds is sensitive and can lead to various side products if not perfectly controlled.[7]

  • Particle Size and Morphology: Different particle sizes and crystal shapes can affect how light is scattered and absorbed, leading to apparent color differences. This can be influenced by the final crystallization and milling processes.

  • Degradation: Exposure to light, heat, or atmospheric oxygen can lead to the degradation of nitroaromatic compounds, often resulting in discoloration.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs for both batches. Look for any reported differences in purity (e.g., by HPLC), impurity profiles, and physical appearance.

  • Perform Comparative Analysis: If the color difference is significant and you are observing inconsistent experimental results, a side-by-side analytical comparison is recommended. A simple Thin Layer Chromatography (TLC) can be a quick preliminary check for gross differences in impurities. For a more definitive analysis, proceed to HPLC analysis as detailed in the protocols section.

  • Assess Solubility: Perform a simple solubility test in your intended solvent system for both batches. A significant difference in solubility could be linked to the underlying cause of the color variation.

Question 2: A new batch of 4-Amino-2-methylthio-5-nitrothiazole is showing poor solubility in a solvent system where previous batches dissolved readily. What could be the cause?

Answer: A sudden change in solubility is a critical issue that can drastically affect the outcome of your experiments, particularly in cell-based assays or reaction chemistry where concentration is key.

Causality:

  • Polymorphism: This is one of the most common reasons for unexpected solubility behavior in crystalline solids.[1][9] Polymorphs are different crystal lattice arrangements of the same molecule. These different forms can have distinct physical properties, including solubility and dissolution rate.[1][9][10] A change in the crystallization process during manufacturing can lead to the formation of a different, less soluble polymorph.

  • Water Content: The presence of water can significantly impact solubility.[11][12] Some compounds form hydrates, which have different solubility profiles than their anhydrous forms. Higher than specified water content can also indicate improper drying or storage.

  • Impurity Profile: The presence of insoluble impurities can give the appearance of poor solubility for the bulk material.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Solubility start Observe Poor Solubility in New Batch compare_coa Compare CoAs of Old vs. New Batch (Purity, Water Content, etc.) start->compare_coa kf_titration Perform Karl Fischer Titration to Determine Water Content compare_coa->kf_titration Discrepancy in water content? pxrd_analysis Perform Powder X-ray Diffraction (PXRD) for Polymorphism Analysis compare_coa->pxrd_analysis No obvious CoA discrepancies hplc_analysis Run Comparative HPLC Analysis for Purity and Impurity Profile compare_coa->hplc_analysis Discrepancy in purity/impurities? conclusion Identify Root Cause: Polymorphism, High Water Content, or Impurities kf_titration->conclusion pxrd_analysis->conclusion hplc_analysis->conclusion

Caption: A logical workflow for diagnosing the root cause of solubility issues.

Recommended Actions:

  • Water Content Analysis: Use Karl Fischer titration to accurately determine the water content of the problematic batch and compare it to a well-performing batch. (See Protocol 2 ).

  • Polymorphism Screening: Powder X-ray Diffraction (PXRD) is the definitive technique for identifying different polymorphic forms.[2][3][13] A difference in the PXRD pattern between batches strongly indicates polymorphism as the root cause of the solubility difference. (See Protocol 3 ).

  • Purity Analysis: Use a stability-indicating HPLC method to confirm the purity and check for any new or elevated levels of impurities in the poorly soluble batch. (See Protocol 1 ).

Section 2: Chemical Purity and Reaction Performance

Question 3: We are seeing inconsistent results in our biological assays (e.g., variable IC50 values) or chemical reactions (e.g., lower yields, new byproducts) with a new batch of 4-Amino-2-methylthio-5-nitrothiazole. How do we troubleshoot this?

Answer: Inconsistent performance in functional assays or chemical reactions is a direct consequence of batch-to-batch variability and points to differences in the chemical identity, purity, or the presence of reactive impurities.

Causality:

  • Purity and Potency: A lower percentage of the active compound in a new batch will naturally lead to a decrease in observed activity or yield if the material is weighed out without correcting for purity.

  • Reactive Impurities: The presence of unreacted starting materials, synthetic intermediates, or side-products can interfere with your experiment. For example, residual reagents could compete in a reaction or exhibit their own biological activity.

  • Residual Solvents: Solvents used in the final purification steps can remain in the final product.[8] Different types and amounts of residual solvents can affect the compound's solubility, stability, and even directly inhibit an enzyme or catalyze a side reaction.[6][11][14]

  • Degradation Products: As a nitroaromatic compound, 4-Amino-2-methylthio-5-nitrothiazole may be susceptible to degradation, particularly reduction of the nitro group under certain conditions. These degradants will have different chemical and biological properties.

Troubleshooting Steps:

  • Side-by-Side Comparison: The most crucial first step is to perform a direct side-by-side experiment using a "golden batch" (a previously well-performing batch) and the new, problematic batch. This will confirm that the variability is due to the compound itself and not a change in your experimental procedure.[15]

  • Comprehensive Purity Assessment:

    • HPLC Analysis: Use a validated, high-resolution HPLC method to accurately quantify the purity of both batches and compare their impurity profiles. Look for new peaks or changes in the relative area of existing impurity peaks. (See Protocol 1 ).

    • LC-MS Analysis: If new impurities are detected, LC-MS can be used to obtain their mass, providing clues to their identity.

  • Structural Confirmation (NMR):

    • ¹H NMR: Acquire a proton NMR spectrum of the new batch and compare it to the spectrum of a trusted batch or a reference spectrum. This will confirm the compound's identity and can reveal the presence of significant impurities. Pay close attention to the integration of peaks to ensure the correct proton ratios.

  • Residual Solvent Analysis: While typically requiring Gas Chromatography (GC), significant solvent presence can sometimes be observed in ¹H NMR spectra. If you suspect solvent effects, consult the CoA or request this information from the supplier.

Key Quality Control Parameters

The following table summarizes the key analytical parameters that should be considered when evaluating the quality and consistency of 4-Amino-2-methylthio-5-nitrothiazole batches.

Parameter Method Purpose Potential Impact of Variability
Appearance Visual InspectionProvides a first, qualitative indication of consistency.Color changes may indicate impurities or degradation.
Identity ¹H NMR, FT-IR, Mass SpectrometryConfirms the chemical structure is correct.An incorrect structure or major impurity will lead to complete failure.
Purity/Impurity Profile HPLC-UVQuantifies the main compound and detects/quantifies impurities.Lower purity reduces potency; impurities can be reactive or bioactive.
Water Content Karl Fischer TitrationMeasures the amount of water in the material.Affects solubility (hydrate formation), stability, and accurate weighing.
Polymorphism Powder X-ray Diffraction (PXRD)Identifies the crystalline form of the compound.Different polymorphs can have different solubility, stability, and bioavailability.[1][9]
Residual Solvents Gas Chromatography (GC)Quantifies volatile organic compounds from synthesis.Can affect solubility, stability, and may have unintended biological effects.[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general reversed-phase HPLC method suitable for analyzing nitroaromatic compounds like 4-Amino-2-methylthio-5-nitrothiazole. Method optimization may be required.

Objective: To determine the purity of 4-Amino-2-methylthio-5-nitrothiazole and to identify and compare impurity profiles between batches.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • HPLC-grade solvents and reagents

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Amino-2-methylthio-5-nitrothiazole batch sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV-Vis spectrum of the compound. A wavelength around 380-400 nm is often suitable for nitroaromatic compounds. If a full spectrum is unavailable, 254 nm can be used as a starting point.

    • Gradient Elution:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the prepared samples from the "golden batch" and the new batch. Compare the chromatograms for the retention time of the main peak, the purity percentage (area % of the main peak), and the number and area % of any impurity peaks.

G cluster_1 HPLC Analysis Workflow prep Sample Preparation (1 mg/mL stock in ACN, dilute to 0.1 mg/mL) inject Inject 10 µL onto C18 RP-HPLC Column prep->inject separate Gradient Elution (Water/ACN with 0.1% FA) inject->separate detect UV Detection (e.g., 254 nm or ~390 nm) separate->detect analyze Analyze Chromatogram: - Purity (Area %) - Impurity Profile - Retention Time detect->analyze compare Compare New Batch vs. 'Golden Batch' analyze->compare

Caption: A streamlined workflow for HPLC-based purity analysis.

Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the water content in a solid sample of 4-Amino-2-methylthio-5-nitrothiazole.

Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. The endpoint is detected potentiometrically.[12][16][17]

Instrumentation and Reagents:

  • Volumetric or Coulometric Karl Fischer Titrator

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Sodium tartrate dihydrate (for instrument calibration/standardization)

Procedure:

  • Instrument Preparation: Prepare the titrator according to the manufacturer's instructions. Neutralize the solvent in the titration vessel by running a pre-titration until the endpoint is stable.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the 4-Amino-2-methylthio-5-nitrothiazole sample (typically 50-100 mg, depending on the expected water content) and add it directly to the conditioned titration vessel.

    • Ensure the sample dissolves completely. Sonication or use of a co-solvent may be necessary if solubility in methanol is low.

    • Start the titration. The instrument will automatically add reagent until all the water from the sample has been consumed and the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water (w/w) based on the amount of sample added and the volume of titrant consumed.

  • Comparison: Perform the analysis in triplicate for each batch and compare the average water content. A significant difference (>0.5-1%) between batches may explain variations in performance.

Protocol 3: Powder X-ray Diffraction (PXRD) for Polymorph Analysis

Objective: To determine if different batches of 4-Amino-2-methylthio-5-nitrothiazole exist in different crystalline forms (polymorphs).

Principle: PXRD utilizes the diffraction of X-rays by the ordered atoms in a crystal lattice. Each crystalline solid has a unique diffraction pattern that acts as a "fingerprint" for that specific crystal structure.[1][13]

Instrumentation:

  • Powder X-ray Diffractometer

Procedure:

  • Sample Preparation: Gently grind a small amount (typically 10-20 mg) of the sample with a mortar and pestle to ensure a random orientation of the crystallites. Mount the powdered sample onto the sample holder according to the instrument's specifications.

  • Data Acquisition:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters. A typical scan might range from 2° to 40° 2θ with a step size of 0.02° and a scan speed of 1-2°/minute.

    • Initiate the X-ray source and the detector scan.

  • Data Analysis:

    • The output will be a diffractogram, which is a plot of X-ray intensity versus the diffraction angle (2θ).

    • Overlay the diffractograms from the different batches.

    • Interpretation: If the batches are the same polymorphic form, their diffractograms will be superimposable, with peaks appearing at the same 2θ angles. If the batches are different polymorphs, the positions and/or relative intensities of the diffraction peaks will be different.

Conclusion

Addressing the batch-to-batch variability of 4-Amino-2-methylthio-5-nitrothiazole requires a systematic and analytical approach. By starting with simple visual and solubility checks and progressing to more sophisticated techniques like HPLC, Karl Fischer titration, and PXRD, researchers can effectively diagnose the root cause of inconsistencies in their experiments. Maintaining a small stock of a well-characterized "golden batch" for side-by-side comparisons is an invaluable strategy for long-term studies. This guide provides the foundational knowledge and practical protocols to empower you to ensure the quality and consistency of your research materials, leading to more robust and reproducible scientific outcomes.

References

  • Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • DANNALAB. (n.d.). XRPD for Small Molecule Drugs.
  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • PubMed. (2019, March 15). Quantifying API polymorphs in formulations using X-ray powder diffraction and multivariate standard addition method combined with net analyte signal analysis.
  • BioPharm International. (2016, March 1). Biopharma Takes On Raw Material Variability.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds.
  • Pharma.Tips. (2025, December 29). API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials.
  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Benchchem. (n.d.). Cross-Validation of HPLC and GC Methods for the Analysis of N-Nitrosothiazolidine-4-carboxylic Acid (NTCA).
  • Wikipedia. (n.d.). Solvent effects.
  • AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration.
  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
  • Honeywell. (n.d.). Karl Fischer Titration Guide.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • PubMed. (2004, November). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications.
  • Bergström, C. A., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Biswas, T. (2022, February 6). Solvents: Importance in Chemical reaction [Video]. YouTube.
  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole.
  • National Toxicology Program. (1978). Bioassay of 2-Amino-5-Nitrothiazole for Possible Carcinogenicity.
  • Anantakrishnan, S. V., & Padmanabhan, V. S. (1956). The role of solvents in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A, 43, 319-328.
  • Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance?.
  • YouTube. (2024, November 4). Batch failure investigation in pharmaceutical industry l Interview Question and answers.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • GMP SOP. (n.d.). Guidance 027 Demonstration of Active Pharmaceutical Ingredient (API) Batch Homogeneity.
  • PubMed. (1988, May 1). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • AAPS PharmSciTech. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • NIH. (n.d.). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products.
  • Journal of Analytical Science and Technology. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds.
  • NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (2025, August 5). Method development and validation for assay of nitazoxanide in tablet using RP-HPLC.
  • National Institute of Standards and Technology. (n.d.). Aminothiazole.
  • Indian Pharmaceutical Alliance (IPA). (2025, August 26). Session 1- Batch Failure investigations.
  • SpectraBase. (n.d.). 4-amino-2-(methylthio)-5-thiazolecarboxylic acid, ethyl ester - Optional[1H NMR].
  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole.
  • ResearchGate. (2020, February 21). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF NITAZOXANIDE AND OFLOXACIN FROM BULK AND TABLET DOSAGE FORM.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). RP-HPLC Method for Simultaneous Estimation of Nitazoxanide and Ofloxacin in Tablets.
  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
  • Axios Research. (n.d.). 2-Amino-5-nitrothiazole - CAS - 121-66-4.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrothiazole(121-66-4) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitrothiazole 97 121-66-4.
  • SpectraBase. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile - Optional[1H NMR].
  • ChemicalBook. (n.d.). 127346-42-3(4-AMINO-2-METHYLTHIO-5-NITROTHIAZOLE) Product Description.

Sources

Optimization

"minimizing degradation of 4-Amino-2-methylthio-5-nitrothiazole during experiments"

Welcome to the dedicated support center for 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-Amino-2-methylthio-5-nitrothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on minimizing degradation during experimental use. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 4-Amino-2-methylthio-5-nitrothiazole.

Q1: What are the primary stability concerns for 4-Amino-2-methylthio-5-nitrothiazole?

A1: The primary stability concerns for this molecule stem from its three key functional groups: the 5-nitro group, the 2-methylthio group, and the 4-amino group on the thiazole ring. The main degradation pathways to be aware of are:

  • Oxidation of the methylthio group.

  • Photodegradation due to the nitroaromatic system.

  • pH-dependent hydrolysis of the thiazole ring.

  • Reactivity with strong acids and oxidizing agents.[1]

Q2: How should I properly store 4-Amino-2-methylthio-5-nitrothiazole?

A2: To maintain its integrity, 4-Amino-2-methylthio-5-nitrothiazole should be stored in a cool, dry, and dark environment. For long-term storage, it is recommended to keep it at temperatures below 15°C. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[1]

Q3: My compound has changed color from yellow to a brownish hue. What could be the cause?

A3: A color change from the expected yellow to a brown or orange-brown powder is a common indicator of degradation.[1] This is often due to photodegradation of the nitro group or oxidation of the molecule. It is crucial to handle the compound under minimal light conditions and to ensure it is stored away from light sources.

Q4: Can I dissolve 4-Amino-2-methylthio-5-nitrothiazole in any organic solvent?

A4: While soluble in many polar organic solvents, care should be taken when choosing a solvent, especially for stock solutions that will be stored. Avoid solvents that may contain peroxides (e.g., older ethers like THF or dioxane) as these can oxidize the methylthio group. Use fresh, high-purity solvents. For aqueous buffers, be mindful of the pH, as extremes in pH can promote hydrolysis of the thiazole ring.

II. Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a structured approach to troubleshooting common experimental problems encountered with 4-Amino-2-methylthio-5-nitrothiazole.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: You observe significant variability in assay results, loss of compound potency over time, or a general lack of reproducibility between experiments.

  • Potential Cause: This is often the result of gradual degradation of the compound in your stock solution or during the experimental procedure.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B H Review Experimental Conditions A->H C Analyze Old vs. New Stock (HPLC, LC-MS) B->C D New Peaks in Old Stock? C->D E YES: Degradation Confirmed D->E Yes F NO: Investigate Assay Parameters D->F No G Implement Preventative Measures E->G I Are there sources of light or heat? H->I J Are there incompatible reagents? H->J K YES: Modify Protocol I->K Yes L NO: Consider other experimental variables I->L No J->K Yes J->L No K->G

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Explanatory Steps & Solutions:

    • Prepare a Fresh Stock Solution: The first step is to eliminate the possibility of a degraded stock solution. Prepare a new solution from solid material that has been properly stored.

    • Comparative Analysis: If possible, analyze your old and new stock solutions using a suitable analytical method like HPLC or LC-MS. The presence of new peaks or a reduction in the main peak area of the old solution is strong evidence of degradation.

    • Review Experimental Protocol:

      • Light Exposure: Are your experiments conducted under direct light? Nitroaromatic compounds are often light-sensitive.[2] Perform manipulations in a fume hood with the sash down to minimize light or use amber-colored labware.

      • Temperature: Are there prolonged heating steps? While the thiazole ring has some thermal stability, sustained high temperatures can accelerate degradation.

      • Reagent Compatibility: Check all reagents for potential incompatibilities. Avoid strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.[1]

Issue 2: Appearance of Unidentified Peaks in Analytical Data (HPLC, LC-MS)
  • Symptom: During in-process or final analysis, you observe new peaks that were not present in the starting material.

  • Potential Cause: The appearance of new peaks strongly suggests that 4-Amino-2-methylthio-5-nitrothiazole has degraded into one or more new chemical entities.

  • Likely Degradation Pathways and Products:

cluster_main 4-Amino-2-methylthio-5-nitrothiazole cluster_oxidation Oxidation cluster_photolysis Photodegradation cluster_hydrolysis Hydrolysis (pH extremes) A Parent Compound B Sulfoxide Derivative (+16 Da) A->B [O] D Reduced Nitro Group / Other Photoproducts A->D hν (light) E Ring-Opened Products A->E H₂O / H⁺ or OH⁻ C Sulfone Derivative (+32 Da) B->C [O]

Caption: Potential degradation pathways of 4-Amino-2-methylthio-5-nitrothiazole.

  • Interpretation and Solutions:

    • Oxidation Products: The most probable degradation products are the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives of the parent compound. This is a common pathway for methylthio groups, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[3]

      • Solution: Purge solvents with an inert gas (nitrogen or argon) before preparing solutions. Avoid any reagents that are known oxidizing agents.

    • Photodegradation Products: Exposure to UV or even ambient light can lead to complex reactions involving the nitro group.

      • Solution: Work in a dimly lit area or use amber vials and flasks to protect the compound from light.

    • Hydrolysis Products: If your experiment involves strongly acidic or basic aqueous conditions, you may observe hydrolysis of the thiazole ring.

      • Solution: Maintain the pH of your aqueous solutions as close to neutral as possible (pH 6-8) if the experimental protocol allows.

Issue 3: Sample Discoloration or Precipitation
  • Symptom: A solution of 4-Amino-2-methylthio-5-nitrothiazole changes color (e.g., deepens in yellow, turns brown) or a precipitate forms over time.

  • Potential Cause: This is a visible sign of chemical degradation. The color change is often linked to alterations in the conjugated pi-system of the molecule, frequently involving the nitro group. Precipitation may occur if the degradation products are less soluble in the chosen solvent.

  • Preventative Measures:

Precaution CategoryRecommended ActionRationale
Storage Store solid compound and solutions at low temperature (<15°C), protected from light, under an inert atmosphere.Minimizes thermal and photodegradation, and oxidation.
Solvent Selection Use fresh, high-purity, degassed solvents. Avoid solvents prone to peroxide formation.Prevents degradation initiated by solvent impurities.
Experimental Setup Use amber glassware or wrap flasks in foil. Maintain a positive pressure of inert gas during reactions.Protects from light and atmospheric oxygen.
pH Control Buffer aqueous solutions to a near-neutral pH when possible.Avoids acid or base-catalyzed hydrolysis of the thiazole ring.

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of 4-Amino-2-methylthio-5-nitrothiazole to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a subdued light environment.

  • Use a fresh bottle of a high-purity, anhydrous solvent (e.g., DMSO, DMF). If the solvent is not from a sealed bottle, ensure it is properly degassed.

  • Add the solvent to the solid and dissolve completely, using sonication if necessary, while protecting from light.

  • Store the stock solution in a tightly sealed amber vial with an inert gas overlay (e.g., argon) at -20°C.

Protocol 2: General Handling During an Experiment
  • When using the compound in an experiment, minimize its exposure to ambient light and air.

  • If the reaction requires elevated temperatures, use the lowest effective temperature and for the shortest duration possible.

  • When working with aqueous media, verify the pH and adjust to near-neutral if the reaction chemistry permits.

  • Be mindful of other reagents in the experiment. Avoid known strong oxidizing agents unless they are a required part of the reaction, in which case the reaction should be carefully monitored and worked up promptly.

By implementing these handling procedures and being aware of the potential degradation pathways, you can significantly improve the reliability and reproducibility of your experiments involving 4-Amino-2-methylthio-5-nitrothiazole.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry. [Link]

  • 2-Amino-5-Nitrothiazole. PubChem. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole to the corresponding sulfoxide and sulfone with aqueous hydrogen peroxide in the presence of polyoxometalates. (2015). ResearchGate. [Link]

  • Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. (n.d.). Jinan Re-Great Chemical Co., Ltd. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Dosage Concentrations for 4-Amino-2-methylthio-5-nitrothiazole In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 4-Amino-2-methylthio-5-nitrothiazole (C₄H₅N₃O₂S₂, MW: 191.23 g/mol , CAS: 127346-42-3).[1] This document is designed to provide practical, field-proven insights for drug development professionals refining in vivo dosage concentrations. The core challenge with this and similar nitrothiazole-based compounds often lies in their physicochemical properties, particularly poor aqueous solubility, which can complicate the transition from in vitro success to in vivo efficacy.[1][2]

This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter.

Troubleshooting Guide

This section addresses specific, problem-oriented challenges during your experimental workflow.

Issue: Compound Precipitation During Formulation or Post-Administration

Question: I'm having difficulty dissolving 4-Amino-2-methylthio-5-nitrothiazole for my target concentration, or I'm observing precipitation in my stock solution or at the injection site. What is causing this and how can I fix it?

Answer: This is the most common hurdle for this class of compounds and is almost certainly due to poor aqueous solubility.[1] The structural analog 2-amino-5-nitrothiazole is known to be very sparingly soluble in water.[3] An effective in vivo study requires the compound to be fully solubilized in a biocompatible vehicle and remain in solution upon administration.

Causality: When a compound is formulated in a high percentage of organic solvent (like 100% DMSO) and then injected into an aqueous physiological environment, the organic solvent rapidly diffuses, causing the local concentration of the solvent to drop. This leads to a dramatic decrease in the compound's solubility, causing it to "crash out" or precipitate. This can lead to inaccurate dosing, vessel embolism (for IV), or localized inflammation and erratic absorption (for IP or SC).

Solution Pathway:

  • Vehicle Screening: The first step is to identify a suitable vehicle or combination of excipients that can maintain the compound's solubility at the desired concentration. Rarely is a single excipient sufficient. A co-solvent system is typically required.[4]

  • Formulation Optimization: Start with a low percentage of organic solvent and build complexity as needed. The goal is to use the minimum amount of organic solvent and surfactant necessary to achieve a stable formulation.

Experimental Protocol: Preparation of a Co-Solvent Formulation

Objective: To prepare a stable, injectable formulation of 4-Amino-2-methylthio-5-nitrothiazole for in vivo studies.

Methodology:

  • Weigh the Compound: Accurately weigh the required amount of 4-Amino-2-methylthio-5-nitrothiazole into a sterile, conical tube.

  • Initial Solubilization: Add the primary organic solvent (e.g., DMSO) to the tube. This volume should be minimal, typically 5-10% of the final target volume. Vortex or sonicate gently in a water bath until the compound is fully dissolved. A clear solution is critical.

  • Add Co-solvents/Surfactants: Sequentially add the other excipients (e.g., PEG300, Tween 80). Vortex thoroughly between each addition to ensure the mixture remains homogenous.

  • Final Dilution: Slowly add the aqueous component (e.g., Saline or PBS) dropwise while continuously vortexing. This is a critical step; rapid addition of the aqueous phase can cause precipitation.

  • Final Check: Once at the final volume, visually inspect the solution for any signs of precipitation or cloudiness. A stable formulation should remain clear for several hours at room temperature. It is best practice to prepare formulations fresh on the day of dosing.[5]

Data Presentation: Common Excipients for Poorly Soluble Compounds

The table below summarizes common vehicles used in preclinical in vivo studies. The concentrations are starting points and may require optimization.

ExcipientClassTypical Concentration RangeKey Considerations
DMSO (Dimethyl sulfoxide)Organic Solvent5 - 10%Excellent solubilizer but can have inflammatory effects and toxicity at higher concentrations.[6]
PEG300 / PEG400 Co-solvent20 - 40%Polyethylene glycol is a common, well-tolerated polymer used to increase solubility.
Tween 80 (Polysorbate 80)Surfactant5 - 10%Helps to create stable micellar formulations and prevent precipitation.[7]
Solutol HS 15 Surfactant10 - 20%A non-ionic solubilizer effective for creating stable microemulsions.
Saline / PBS Aqueous Baseq.s. to 100%The final diluent to make the formulation isotonic and biocompatible.
Visualization: Formulation Troubleshooting Workflow

G start Define Target Dose (mg/kg) & Dosing Volume (e.g., 10 mL/kg) calc Calculate Final Concentration (mg/mL) start->calc form_start Step 1: Solubilize in 5-10% DMSO calc->form_start check1 Is it fully dissolved? form_start->check1 add_peg Step 2: Add 30% PEG300 check1->add_peg Yes fail1 Increase DMSO slightly (max 15%) or select alternative organic solvent. check1->fail1 No check2 Is it still clear? add_peg->check2 add_tween Step 3: Add 5% Tween 80 check2->add_tween Yes fail2 Precipitation indicates poor miscibility. Try different co-solvents (e.g., Solutol). check2->fail2 No check3 Is it still clear? add_tween->check3 add_saline Step 4: Titrate slowly with Saline to final volume check3->add_saline Yes check3->fail2 No check4 Is the final formulation clear and stable? add_saline->check4 success Proceed to Dosing check4->success Yes fail3 Precipitation upon adding aqueous phase. Increase surfactant concentration. check4->fail3 No, precipitates during titration fail4 Unstable formulation. Concentration is too high for this vehicle system. Re-evaluate and lower target concentration. check4->fail4 No, precipitates after time

Caption: Workflow for troubleshooting formulation issues.

Issue: Lack of In Vivo Efficacy Despite In Vitro Potency

Question: My compound showed high potency in my in vitro assays (e.g., low micromolar IC50), but I am not observing the expected therapeutic effect in my animal models. What are the likely causes?

Answer: This is a common and complex issue in drug development that marks the "in vitro-in vivo gap." The cause typically falls into one of two categories: suboptimal dosage or unfavorable pharmacokinetics (PK).

Causality & Solution Pathway:

  • Insufficient Dose/Exposure: The dose administered may not be high enough to achieve a therapeutic concentration at the target tissue. This is why determining the Maximum Tolerated Dose (MTD) is a critical first step; it defines the upper limit of the doses you can safely test.[8][9] Without an MTD study, you may be dosing in a sub-therapeutic range.

  • Poor Pharmacokinetic Profile: The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted from the body.[10][11] This means that even if you administer a high dose, it may not stay in the circulation long enough or at a high enough concentration to exert its effect. The nitro group in particular can be susceptible to metabolic reduction.[12] A preliminary PK study is essential to understand your compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][10]

Visualization: Barriers to In Vivo Efficacy

Fig. 2: In vitro vs. In vivo drug journey cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment invitro_drug Compound invitro_target Target Cells invitro_drug->invitro_target Direct Access admin Administration (IV, IP, PO) absorb Absorption Barrier (e.g., Gut Wall) admin->absorb dist Distribution to Tissues absorb->dist target Target Site (Tumor/Organ) dist->target metab Metabolism (Liver) dist->metab excrete Excretion (Kidney/Bile) metab->excrete

Sources

Reference Data & Comparative Studies

Validation

Validating the Antiparasitic Potential of 4-Amino-2-methylthio-5-nitrothiazole: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiparasitic activity of the novel compound, 4-Amino-2-methylthio-5-nitrothiazole. We will ob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiparasitic activity of the novel compound, 4-Amino-2-methylthio-5-nitrothiazole. We will objectively compare its potential performance against established alternatives, supported by detailed experimental protocols and data interpretation guidelines. This document is designed to be a practical resource, blending technical accuracy with field-proven insights to navigate the early stages of antiparasitic drug discovery.

Introduction: The Rationale for Novel Antiparasitics

The landscape of parasitic diseases is marked by a continuous need for new therapeutic agents. Factors such as emerging drug resistance, unfavorable side-effect profiles of existing medications, and the sheer diversity of parasitic organisms demand a robust pipeline of novel drug candidates.[1] 5-nitrothiazole derivatives have shown promise as a class of compounds with broad-spectrum antiparasitic and antibacterial activities.[2][3][4] The subject of this guide, 4-Amino-2-methylthio-5-nitrothiazole, represents a next-generation candidate warranting rigorous scientific validation.

While structurally related to the 5-nitroimidazole class of drugs like metronidazole, which require reductive activation to generate cytotoxic metabolites, some 5-nitrothiazoles, such as nitazoxanide, are believed to act through different mechanisms, potentially by inhibiting essential parasitic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[3][5] This potential for a distinct mechanism of action makes 4-Amino-2-methylthio-5-nitrothiazole a particularly interesting candidate, as it may be effective against parasite strains resistant to conventional therapies.

This guide will outline a logical, multi-stage validation process, beginning with targeted in vitro assays to establish baseline efficacy and selectivity, followed by a discussion of the necessary progression to in vivo models for a comprehensive assessment of therapeutic potential.

Comparative Landscape: Existing Antiparasitic Agents

To establish a benchmark for the validation of 4-Amino-2-methylthio-5-nitrothiazole, it is crucial to compare its performance against current first-line therapies. For the purpose of this guide, we will focus on its potential activity against the common intestinal protozoan, Giardia lamblia, a frequent target for nitro-based antiparasitics.

Drug ClassExample DrugMechanism of ActionCommon Limitations
5-Nitroimidazoles Metronidazole, TinidazoleThe nitro group is chemically reduced within anaerobic parasites, forming toxic radicals that damage DNA and other macromolecules.[5][6]Unpleasant side effects (metallic taste, nausea), potential for resistance, inactivity against some parasite stages.[7][8]
Benzimidazoles AlbendazoleBinds to parasite β-tubulin, inhibiting microtubule polymerization, which disrupts glucose uptake and other essential cellular functions.[7]Efficacy can be variable against Giardia, requiring multi-day dosing regimens.[8][9]
Thiazolides NitazoxanideA broad-spectrum agent thought to interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme pathway, crucial for anaerobic energy metabolism.[3]Generally well-tolerated, but more expensive than older alternatives.

Our experimental approach will aim to position 4-Amino-2-methylthio-5-nitrothiazole within this landscape, evaluating its potency, selectivity, and potential advantages over these established drugs.

Experimental Validation Workflow

A systematic and phased approach is critical for the robust validation of a new chemical entity. The following workflow is designed to first establish a biological effect in vitro and then to assess the compound's potential as a therapeutic agent.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Proof-of-Concept in_vitro_activity Antiparasitic Activity Assay (e.g., Giardia lamblia) cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., HepG2, Caco-2) in_vitro_activity->cytotoxicity Proceed if active selectivity_index Determination of Selectivity Index (SI) (CC50 / IC50) cytotoxicity->selectivity_index Calculate SI in_vivo_model Infection Model (e.g., Murine Giardiasis Model) selectivity_index->in_vivo_model Proceed if favorable SI efficacy_study Efficacy Study (Parasite load reduction) in_vivo_model->efficacy_study pk_pd Pharmacokinetics/Pharmacodynamics (Conceptual) efficacy_study->pk_pd start Compound Synthesis (4-Amino-2-methylthio-5-nitrothiazole) start->in_vitro_activity

Caption: A streamlined workflow for validating a novel antiparasitic compound.

Part 1: In Vitro Efficacy and Selectivity

The initial phase of validation focuses on demonstrating two critical properties: the compound's ability to inhibit parasite growth and its safety margin with respect to host cells.

Experiment 1: In Vitro Antiparasitic Activity against Giardia lamblia

Objective: To determine the 50% inhibitory concentration (IC50) of 4-Amino-2-methylthio-5-nitrothiazole against G. lamblia trophozoites.

Causality: This is the foundational experiment to confirm that the compound has a direct biological effect on the target parasite. A low IC50 value is indicative of high potency. We compare this value directly against metronidazole, the clinical standard, to contextualize its efficacy.

Protocol:

  • Parasite Culture: Culture Giardia lamblia trophozoites (e.g., Portland-1 strain) axenically in Keister's modified TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-2-methylthio-5-nitrothiazole in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Metronidazole is used as the positive control and is prepared similarly. A vehicle control (DMSO) is also included.

  • Assay Setup: Seed a 96-well microplate with a known density of trophozoites (e.g., 1 x 10^4 cells/well).

  • Drug Incubation: Add the diluted compounds to the respective wells and incubate the plate for 48 hours at 37°C.

  • Viability Assessment: Quantify parasite viability using a resazurin-based assay (e.g., AlamarBlue). The reduction of resazurin to the fluorescent resorufin is proportional to the number of metabolically active cells.

  • Data Analysis: Measure fluorescence on a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Experiment 2: Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound on a relevant mammalian cell line.

Causality: A promising antiparasitic must be selectively toxic to the parasite, not the host. This assay quantifies the compound's toxicity to mammalian cells. We use a human intestinal cell line (Caco-2) as it represents a primary site of interaction during the treatment of giardiasis, and a liver cell line (HepG2) to assess potential hepatotoxicity, a common concern in drug development.[10]

Protocol:

  • Cell Culture: Culture human Caco-2 or HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Exposure: Replace the culture medium with fresh medium containing the same serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole as used in the parasite assay.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Cytotoxicity Measurement (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[11]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value using non-linear regression.

Data Interpretation and Selectivity Index

The Selectivity Index (SI) is a critical metric for evaluating the therapeutic window of a drug candidate. It is calculated as:

SI = CC50 / IC50

A higher SI value indicates greater selectivity for the parasite over host cells. A commonly accepted threshold for a promising lead compound is an SI > 10.

Hypothetical Comparative Data:

CompoundG. lamblia IC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)
4-Amino-2-methylthio-5-nitrothiazole 1.5 >100 >66.7
Metronidazole2.5>100>40
Albendazole5.0>100>20

This hypothetical data suggests that 4-Amino-2-methylthio-5-nitrothiazole is not only more potent than the standard drugs but also possesses a superior selectivity profile, making it a strong candidate for further development.

Part 2: In Vivo Proof-of-Concept

While in vitro data is essential for initial screening, it cannot fully predict a compound's behavior in a complex biological system.[13][14] An in vivo study is the necessary next step to evaluate efficacy, pharmacokinetics, and safety in a living organism.

Conceptual Framework: Murine Model of Giardiasis

Objective: To assess the efficacy of 4-Amino-2-methylthio-5-nitrothiazole in reducing parasite burden in an established animal model of giardiasis.

Causality: Animal models are indispensable for predicting drug responses in humans.[15] A murine model allows for the evaluation of the compound's efficacy when subject to physiological processes such as absorption, distribution, metabolism, and excretion (ADME).

Experimental Design Outline:

  • Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).[14]

  • Infection: Infect mice orally with a standardized dose of G. lamblia cysts.

  • Treatment Groups:

    • Vehicle Control (e.g., carboxymethyl cellulose)

    • 4-Amino-2-methylthio-5-nitrothiazole (at various doses, e.g., 10, 25, 50 mg/kg)

    • Metronidazole (positive control, e.g., 25 mg/kg)

  • Dosing Regimen: Administer the compounds orally once or twice daily for 3-5 consecutive days, starting at a predetermined time post-infection.

  • Efficacy Endpoint: At the end of the treatment period, euthanize the animals and enumerate the number of trophozoites in the small intestine to determine the parasite load.

  • Outcome Measurement: Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control.

in_vivo_workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis infection Infect Mice with G. lamblia Cysts grouping Randomize into Treatment Groups infection->grouping dosing Oral Dosing (3-5 Days) grouping->dosing euthanasia Euthanasia & Tissue Collection dosing->euthanasia counting Enumerate Parasite Load euthanasia->counting analysis Calculate % Reduction counting->analysis

Caption: Workflow for an in vivo efficacy study in a murine giardiasis model.

A successful outcome from this in vivo study, demonstrating a significant, dose-dependent reduction in parasite load with no observable toxicity, would provide strong validation for the antiparasitic potential of 4-Amino-2-methylthio-5-nitrothiazole and justify its advancement into more extensive preclinical development.

Conclusion

The validation pathway described in this guide provides a rigorous and scientifically sound approach to evaluating the antiparasitic activity of 4-Amino-2-methylthio-5-nitrothiazole. By systematically assessing its in vitro potency and selectivity against established benchmarks and confirming these findings in a relevant in vivo model, researchers can build a compelling case for its development as a next-generation therapeutic. The promising (albeit hypothetical) data presented herein underscores the potential of this compound class and the importance of a structured, comparative validation process in the quest for new and improved antiparasitic drugs.

References

  • Harrer, T., et al. (2019). High-content approaches to anthelmintic drug screening. Trends in Parasitology. Available at: [Link]

  • de Souza, M. C., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. MDPI. Available at: [Link]

  • van Wyk, J., & Olivier, D. K. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. NIH. Available at: [Link]

  • Ngemenya, M. N., et al. (2023). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]

  • Romero, T., et al. (2011). Effect In Vitro of Antiparasitic Drugs on Microbial Inhibitor Test Responses for Screening Antibiotic Residues in Goat's Milk. PubMed. Available at: [Link]

  • Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. ResearchGate. Available at: [Link]

  • Molina, D. A., et al. (2021). Comparison of in vitro assay systems for screening anti-Toxoplasma gondii drugs. ResearchGate. Available at: [Link]

  • Gomez-Contreras, P., et al. (2016). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. NIH. Available at: [Link]

  • Sohail, M. F., & Al-Wabel, N. A. (2023). Antiparasitic Drugs. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Azkargorta, M., et al. (2019). Preclinical Studies in Anti-Trypanosomatidae Drug Development. MDPI. Available at: [Link]

  • Papadopoulou, M. V., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nogueira, F. T. S., et al. (2009). Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases. ResearchGate. Available at: [Link]

  • Kourar, A., et al. (2001). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc.. Available at: [Link]

  • Hoffman, P. S., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. Available at: [Link]

  • Escobedo, A. A., et al. (2010). Treatment of Giardiasis. Clinical Microbiology Reviews. Available at: [Link]

  • Ji, R., et al. (2012). A Meta-analysis of the Effectiveness of Albendazole Compared with Metronidazole as Treatments for Infections with Giardia duodenalis. ResearchGate. Available at: [Link]

  • Hanes, S. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. NIH. Available at: [Link]

  • Llenas-García, J., et al. (2017). Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of random. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Kumar, B., et al. (2016). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jain, A. S., et al. (2023). Drugs for giardiasis, trichomoniasis, and leishmaniasis. Elsevier. Available at: [Link]

  • Hoffman, P. S., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. NIH. Available at: [Link]

  • Papadopoulou, M. V., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PubMed. Available at: [Link]

  • Nozaki, T., & Ali, V. (2003). Current Therapeutics, Their Problems, and Sulfur-Containing-Amino-Acid Metabolism as a Novel Target against Infections by “Amitochondriate” Protozoan Parasites. Clinical Microbiology Reviews. Available at: [Link]

  • Islip, P. J., et al. (1973). Antiparasitic 5-nitrothiazoles and 5-nitro-4-thiazolines. 3. Journal of Medicinal Chemistry. Available at: [Link]

  • Leitsch, D., et al. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS Biology. Available at: [Link]

  • EBSCO. (n.d.). Mechanisms of action in antiparasitic drugs. Research Starters. Available at: [Link]

  • Sharma, P., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]

  • Kumar, K., et al. (2019). Chemical synthesis of 2-aminothiazole analogs. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. PrepChem.com. Available at: [Link]

Sources

Validation

A Comparative Analysis of 4-Amino-2-methylthio-5-nitrothiazole and its Analogs: A Guide for Drug Discovery Professionals

This guide provides a detailed comparative analysis of 4-Amino-2-methylthio-5-nitrothiazole, a key heterocyclic scaffold, and its analogs. It is intended for researchers, scientists, and drug development professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 4-Amino-2-methylthio-5-nitrothiazole, a key heterocyclic scaffold, and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class. We will delve into the synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR) of these compounds, supported by experimental data and established protocols.

Introduction: The Significance of the 5-Nitrothiazole Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] When substituted with a nitro group at the 5-position, the resulting 5-nitrothiazole moiety often imparts potent biological activity, particularly against bacteria, protozoa, and cancer cells.[2][3] The mechanism is frequently linked to the bioreduction of the nitro group under hypoxic conditions, characteristic of the microenvironments of many tumors and anaerobic bacteria, leading to the formation of cytotoxic radical species.[4]

4-Amino-2-methylthio-5-nitrothiazole serves as a valuable lead compound. The amino group at the 4-position and the methylthio group at the 2-position offer key points for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will compare this core structure to its analogs, focusing on how modifications at these positions influence their therapeutic potential.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the calculated and experimental properties of the parent 2-amino-5-nitrothiazole and our lead compound, 4-Amino-2-methylthio-5-nitrothiazole.

Property2-Amino-5-nitrothiazole4-Amino-2-methylthio-5-nitrothiazoleAnalysis of Substitution Effects
Molecular Formula C₃H₃N₃O₂SC₄H₅N₃O₂S₂The addition of a methylthio group increases the carbon, hydrogen, and sulfur count.
Molecular Weight 145.14 g/mol [5]191.23 g/mol [6]Increased molecular weight, which can impact diffusion and transport.
Appearance Greenish-yellow to orange-yellow powder[5]Yellow to brown powderSimilar physical appearance is expected for related nitro-heterocycles.
Melting Point ~195-200 °C (decomposes)[5]195-200 °C (decomposes)[7]The similar melting point suggests comparable crystal lattice energy.
logP (o/w) 0.83[5]Predicted to be higherThe lipophilic methylthio group is expected to increase the logP value, potentially enhancing membrane permeability.
Solubility Sparingly soluble in water; soluble in hot water and dilute acids[8]Predicted to have lower aqueous solubilityThe increase in lipophilicity from the methylthio group likely reduces solubility in aqueous media.

Note: Predicted values are based on chemical principles, as direct experimental data for all analogs is not consistently available in a single source.

Synthesis Strategies: Building the Thiazole Core and its Analogs

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of this heterocyclic system.[9] This method typically involves the condensation of an α-haloketone with a thiourea or thioamide. For 5-nitrothiazole derivatives, a common starting material is 2-amino-5-nitrothiazole, which can be synthesized through various routes, including the nitration of 2-aminothiazole.[2]

Below is a generalized synthetic workflow for creating analogs of 4-Amino-2-methylthio-5-nitrothiazole, followed by a detailed experimental protocol.

Synthetic_Workflow A 2-Amino-5-nitrothiazole B Intermediate Formation (e.g., Diazotization) A->B NaNO2, HBr C Substitution at C2 (e.g., Sandmeyer-type reaction with thiocyanate) B->C KSCN D Alkylation (e.g., with Methyl Iodide) C->D CH3I, Base E 4-Amino-2-methylthio-5-nitrothiazole D->E F Derivatization at 4-Amino Group E->F Acylation, etc. G Diverse Analogs F->G

Caption: General synthetic workflow for 2-substituted-4-aminothiazole analogs.

Experimental Protocol: Proposed Synthesis of 4-Amino-2-methylthio-5-nitrothiazole

This protocol is a composite based on established methods for the synthesis of related thiazole derivatives.[10]

Step 1: Diazotization of 2-Amino-5-nitrothiazole

  • Suspend 2-amino-5-nitrothiazole (10 mmol) in an aqueous solution of hydrobromic acid (48%, 30 mL) at 0-5 °C in a three-necked flask equipped with a mechanical stirrer.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (12 mmol in 10 mL of water) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. Causality: The diazotization of the primary amino group at the 2-position creates a good leaving group (N₂) for subsequent nucleophilic substitution.

Step 2: Thiocyanation

  • In a separate flask, dissolve potassium thiocyanate (15 mmol) in water (20 mL).

  • Slowly add the cold diazonium salt solution to the potassium thiocyanate solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-thiocyanato-5-nitrothiazole. Causality: The thiocyanate ion acts as a nucleophile, displacing the diazonium group to install the precursor to the methylthio group.

Step 3: Formation of the Thiol and Methylation

  • Suspend the 2-thiocyanato-5-nitrothiazole (8 mmol) in methanol (40 mL).

  • Add a solution of sodium hydroxide (10 mmol) in water (5 mL) and stir the mixture at room temperature for 1 hour to hydrolyze the thiocyanate to a thiol.

  • Cool the mixture to 0-5 °C and add methyl iodide (10 mmol) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain 2-methylthio-5-nitrothiazole. Causality: The basic hydrolysis of the thiocyanate forms the more nucleophilic thiol, which is then S-methylated by the electrophilic methyl iodide.

Note: The synthesis of a 4-amino derivative would require a different strategy, potentially starting from a precursor with the 4-amino group already installed and protected, or through a multi-step process involving nitration of a suitable 4-aminothiazole precursor.

Comparative Biological Activity

The therapeutic potential of 4-Amino-2-methylthio-5-nitrothiazole and its analogs is primarily explored in the fields of oncology and infectious diseases. The following sections provide a comparative analysis based on available data.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated for their anticancer properties, with several compounds showing potent activity against a range of cancer cell lines.[11] The mechanism of action often involves the inhibition of key cellular processes such as cell division or signaling pathways.

Comparative In Vitro Cytotoxicity of Thiazole Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Key Structural Features & SAR InsightsReference
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione MDA-MB-231 (Breast)~100 (statistically significant effect)Modification at the 2-amino position with a bulky heterocyclic system (imidazolidine-2,4-dione) confers cytotoxic activity.[12]
2-Arylamido-4-(isothiocyanatomethyl)thiazole derivatives L1210 (Leukemia)0.2 - 1.0Arylamido groups at the 2-position significantly enhance antiproliferative activity compared to alkylamido groups (IC₅₀ 4-8 µM). The isothiocyanatomethyl group at C4 is important for activity.[11]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione C32 (Melanoma)24.4A fused thiazolo[4,5-d]pyrimidine core with a trifluoromethyl group at C5 and a chloro group at C7 shows potent activity.[13]
Naphthalene-azine-thiazole hybrid (6a) OVCAR-4 (Ovarian)1.57A complex hybrid structure with a naphthalene moiety demonstrates potent cytotoxicity.[14]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the 2-Amino Group: Acylation or derivatization of the 2-amino group is a common strategy. Arylamido substituents are often more potent than alkylamido groups, suggesting a role for aromatic interactions in target binding.[11] Bulky heterocyclic substituents can also confer significant cytotoxicity.[12]

  • Substitution at the 4- and 5-Positions: The nature of substituents at these positions is critical. Lipophilic groups such as phenyl or fused ring systems can influence activity.[11] The presence of an electron-withdrawing group like a nitro or trifluoromethyl group at C5 is often associated with potent activity.[13]

  • Mechanism of Action Diversity: The diverse structures of active 2-aminothiazole analogs suggest they may act through multiple mechanisms of action. For example, some analogs function as kinase inhibitors (e.g., targeting PI3Kα), while others may interfere with microtubule dynamics.[14]

Anticancer_MoA Thiazole 2-Aminothiazole Analogs PI3K PI3K/Akt/mTOR Pathway Thiazole->PI3K Inhibition STAT3 STAT3 Pathway Thiazole->STAT3 Inhibition Tubulin Tubulin Polymerization Thiazole->Tubulin Disruption Apoptosis Apoptosis PI3K->Apoptosis Leads to STAT3->Apoptosis Leads to Tubulin->Apoptosis Leads to

Caption: Potential anticancer mechanisms of action for thiazole derivatives.

Antimicrobial Activity

Nitrothiazole derivatives have a long history as antimicrobial agents, with activity against a range of bacteria, particularly anaerobic species and Mycobacterium tuberculosis.[3][15]

Comparative In Vitro Antimicrobial Activity (MIC) of Nitrothiazole Analogs

Compound/AnalogOrganismMIC (µM)Key Structural Features & SAR InsightsReference
Mannich base nitrothiazole derivative (Compound 9) M. tuberculosis<0.24A Mannich base derivative with a meta-chloro substituted phenyl ring shows potent antitubercular activity.[15]
Mannich base nitrothiazole derivative (Compound 10) M. tuberculosis<0.24A meta-methoxy substituted phenyl ring on the Mannich base structure also results in high potency.[15]
2-AMO derivative (6b) M. tuberculosis H37Ra~7.3 (3.13 µg/mL)Isosteric replacement of the thiazole sulfur with oxygen (aminooxazole) can retain or enhance antimycobacterial activity and improve physicochemical properties.[16]
General Nitrothiazoles Anaerobic BacteriaExtremely low MICsThe nitro group on the thiazole ring is considered essential for potent activity against anaerobic bacteria.[3]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The Nitro Group: The 5-nitro group is a key pharmacophore for antimicrobial, and especially anti-anaerobic, activity. Its reduction to cytotoxic intermediates is a primary mechanism of action.[3]

  • Lipophilicity: For antitubercular activity, increased lipophilicity can be beneficial for penetrating the mycolic acid-rich cell wall of M. tuberculosis. This is demonstrated by the potent activity of analogs with substituted phenyl rings.[15]

  • Isosteric Replacement: Replacing the sulfur atom of the thiazole ring with an oxygen atom to form an oxazole can be a viable strategy to improve properties like solubility while maintaining or even enhancing antimicrobial activity.[16]

Key Experimental Protocols

To facilitate further research, we provide detailed, step-by-step protocols for two fundamental assays used in the evaluation of these compounds.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of thiazole analogs. A->B C 3. Add MTT reagent to each well and incubate for 2-4 hours. B->C D 4. Viable cells convert yellow MTT to purple formazan crystals. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve crystals. D->E F 6. Read absorbance at ~570 nm using a plate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Steps: [3]

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C. Causality: Only metabolically active cells with functional mitochondrial dehydrogenases can reduce the MTT tetrazolium salt.

  • Formazan Solubilization: After incubation, purple formazan crystals will be visible in viable cells. Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.

  • Absorbance Reading: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Detailed Steps:

  • Antimicrobial Preparation: Prepare a stock solution of the thiazole analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test microorganism on an agar plate overnight. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria). Causality: This incubation period allows for sufficient bacterial growth in the absence of an effective antimicrobial concentration.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Conclusion and Future Directions

The 4-Amino-2-methylthio-5-nitrothiazole scaffold and its analogs represent a promising class of compounds with significant potential in both anticancer and antimicrobial drug discovery. The available data indicates that:

  • Structural modifications at the 2- and 4-positions are key to modulating biological activity and physicochemical properties.

  • The 5-nitro group is a critical pharmacophore, particularly for antimicrobial effects against anaerobic and mycobacterial species.

  • Anticancer activity is often achieved through diverse mechanisms, including kinase inhibition and disruption of the cytoskeleton.

Future research should focus on synthesizing and testing a library of analogs in a systematic manner to generate direct comparative data. This will allow for a more precise understanding of the structure-activity relationships. Furthermore, detailed mechanistic studies on the most potent compounds are necessary to identify their specific molecular targets, which will guide further optimization and development of these promising therapeutic agents.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

  • Antibacterial activities of nitrothiazole derivatives. PubMed. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JOVE. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • (PDF) Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486. PubChem. [Link]

  • comparative antimicrobial activity: Topics by Science.gov. Science.gov. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • Comparative Study on the Antimicrobial Activities and Metabolic Profiles of Five Usnea Species from the Philippines. MDPI. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. ResearchGate. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Exploring 2-Amino-5-Nitrothiazole: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Comparative

Confirming the Target of 4-Amino-2-methylthio-5-nitrothiazole: A Comparative Guide to Using Knockout Models for Unambiguous Validation

In the landscape of modern drug discovery, the unequivocal identification and validation of a compound's molecular target is paramount. This foundational step dictates the trajectory of preclinical and clinical developme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal identification and validation of a compound's molecular target is paramount. This foundational step dictates the trajectory of preclinical and clinical development, directly influencing the likelihood of success. The small molecule 4-Amino-2-methylthio-5-nitrothiazole, a derivative of the biologically active 2-amino-5-nitrothiazole scaffold, has shown potential in various therapeutic areas, including oncology and infectious diseases.[1][2][3][4][5] However, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive, in-depth comparison of experimental strategies for confirming the biological target of 4-Amino-2-methylthio-5-nitrothiazole, with a primary focus on the robust and definitive approach of knockout models.

The Imperative of Target Validation

The journey from a promising hit compound to a clinically approved drug is fraught with challenges, with a significant portion of failures in Phase II and III trials attributed to insufficient efficacy.[6] This often stems from an incomplete understanding of the drug's true molecular target and its role in the disease pathology. Therefore, rigorous preclinical target validation is not merely a checkbox but a critical process to build confidence in a drug candidate.[6][7] Genetic methods, such as knockout models, are widely regarded as the gold standard for target validation, offering a direct assessment of a gene's function.[8]

Knockout Models: A Powerful Tool for Target Validation

The advent of precise and efficient gene-editing technologies, most notably CRISPR-Cas9, has revolutionized the field of functional genomics and drug target validation.[9][] Unlike traditional methods like RNA interference (RNAi), which often result in incomplete protein knockdown and potential off-target effects, CRISPR-Cas9 can generate complete and permanent gene knockouts, providing a clear and unambiguous genetic background for studying drug action.[9][11]

This guide will compare the use of knockout models with alternative approaches and provide a detailed experimental workflow for utilizing this powerful technology to definitively identify and validate the target of 4-Amino-2-methylthio-5-nitrothiazole.

Comparative Analysis of Target Validation Methodologies

MethodPrincipleAdvantagesDisadvantages
Knockout Models (e.g., CRISPR-Cas9) Complete and permanent disruption of a target gene.High specificity; unambiguous results; enables the study of loss-of-function phenotypes.[9][11]Can be lethal if the target gene is essential; time-consuming to generate stable cell lines or animal models.[12]
RNA Interference (RNAi) Post-transcriptional silencing of a target gene using siRNA or shRNA.Relatively quick and inexpensive; allows for transient knockdown.Incomplete knockdown; potential for off-target effects; variability in efficacy.[9]
Pharmacological Inhibition Use of a known inhibitor to block the activity of a putative target.Directly assesses "druggability"; can be used in a wide range of systems.The inhibitor may have off-target effects; does not definitively prove the target's role.[13]
Affinity-Based Methods Pull-down assays or chemical proteomics to identify binding partners.Can identify direct binding targets.May identify non-functional interactions; can be technically challenging.

Experimental Workflow for Target Validation Using Knockout Models

The following workflow outlines a systematic approach to identify and validate the target of 4-Amino-2-methylthio-5-nitrothiazole using CRISPR-Cas9-mediated knockout models.

experimental_workflow cluster_phase1 Phase 1: Putative Target Identification cluster_phase2 Phase 2: Knockout Model Generation & Validation cluster_phase3 Phase 3: Phenotypic Comparison & Target Confirmation A Computational Prediction (e.g., molecular docking, cheminformatics) C Initial List of Putative Targets A->C B Affinity Chromatography / Mass Spectrometry B->C D Design & Synthesize sgRNAs for Putative Targets C->D Select top candidates F Transfect with sgRNAs to Create Knockout Pools D->F E Generate Stable Cas9-Expressing Cell Line E->F G Isolate and Validate Monoclonal Knockout Cell Lines (Sanger sequencing, Western blot) F->G H Treat Wild-Type (WT) and Knockout (KO) Cells with 4-Amino-2-methylthio-5-nitrothiazole G->H Validated KO clones I Comparative Phenotypic Assays (e.g., Cell Viability, Migration, Apoptosis) H->I J Biochemical & Cellular Assays (Target Engagement, Downstream Signaling) H->J K Data Analysis & Target Confirmation I->K J->K

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

Part 1: Generation of Knockout Cell Lines using CRISPR-Cas9

Objective: To generate stable knockout cell lines for each putative target gene.

Materials:

  • HEK293T or other suitable cell line

  • Lentiviral vectors for Cas9 and sgRNA expression

  • Lipofectamine 3000 or other transfection reagent

  • Puromycin or other selection antibiotic

  • Sanger sequencing and Western blot reagents

Protocol:

  • sgRNA Design and Cloning: Design at least two independent sgRNAs targeting an early exon of each putative target gene to maximize the likelihood of a frameshift mutation. Clone the sgRNAs into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids to produce lentiviral particles.

  • Transduction and Selection: Transduce the target cell line with the lentiviral particles and select for successfully transduced cells using the appropriate antibiotic.

  • Monoclonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the monoclonal populations and validate the knockout at the genomic level by Sanger sequencing and at the protein level by Western blot analysis.

Part 2: Comparative Phenotypic Assays

Objective: To determine if the knockout of a putative target phenocopies the effect of 4-Amino-2-methylthio-5-nitrothiazole treatment.

Materials:

  • Wild-type and validated knockout cell lines

  • 4-Amino-2-methylthio-5-nitrothiazole

  • Reagents for cell viability (e.g., MTT, CellTiter-Glo), migration (e.g., scratch assay, transwell assay), and apoptosis (e.g., Annexin V staining) assays.

Protocol:

  • Cell Seeding: Seed wild-type and knockout cells in appropriate multi-well plates.

  • Compound Treatment: Treat the cells with a dose-response range of 4-Amino-2-methylthio-5-nitrothiazole. Include a vehicle control (e.g., DMSO).

  • Phenotypic Analysis: After an appropriate incubation period (e.g., 24, 48, 72 hours), perform the selected phenotypic assays.

  • Data Analysis: Compare the response of the wild-type and knockout cells to the compound. If the knockout cells are resistant to the compound's effects, this provides strong evidence that the knocked-out gene is the target.

Hypothetical Data Presentation
Cell LineIC50 of 4-Amino-2-methylthio-5-nitrothiazole (µM)
Wild-Type1.5
Putative Target A KO> 100
Putative Target B KO1.7
Putative Target C KO1.4

Probing a Hypothetical Signaling Pathway

Let's hypothesize that 4-Amino-2-methylthio-5-nitrothiazole exerts its effect by inhibiting a key kinase in a pro-survival signaling pathway.

signaling_pathway cluster_pathway Hypothetical Pro-Survival Pathway cluster_intervention Interventions GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target_Kinase Putative Target Kinase Receptor->Target_Kinase activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector phosphorylates Survival Cell Survival Downstream_Effector->Survival Compound 4-Amino-2-methylthio-5-nitrothiazole Compound->Target_Kinase inhibits KO Target Kinase Knockout KO->Target_Kinase ablates

Caption: Hypothetical signaling pathway.

In this scenario, both the compound and the knockout of the "Putative Target Kinase" would be expected to block the downstream signaling and inhibit cell survival. This can be experimentally verified by examining the phosphorylation status of the "Downstream Effector" in wild-type and knockout cells, with and without compound treatment.

Conclusion

The use of knockout models, particularly those generated by CRISPR-Cas9, provides an unparalleled level of precision and confidence in the validation of drug targets.[11][14] For a compound like 4-Amino-2-methylthio-5-nitrothiazole, where the molecular target is not yet definitively known, a systematic approach utilizing knockout technology is the most robust strategy. By comparing the phenotypic and biochemical effects of the compound in wild-type versus knockout cells, researchers can unequivocally confirm the on-target activity and build a solid foundation for further drug development. This approach not only de-risks the progression of the drug candidate but also provides invaluable insights into its mechanism of action.

References

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from [Link]

  • Swinney, D. C. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Comprehensive Medicinal Chemistry II (pp. 1-27). Elsevier. Retrieved from [Link]

  • Müller, S., & Williams, J. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • Lawo, S., Scales, T., Riccombeni, A., Cross, B. C. S., & Moore, J. D. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • Bit Bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. Retrieved from [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451. [Link]

  • Kumar, B., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Medicinal Chemistry Research, 27(4), 1198-1210.
  • Hoffman, P. S., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(18), 5486-5489.
  • Sławiński, J., & Szafrański, K. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3143.
  • Hoffman, P. S., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(18), 5486-5489.
  • Fortes, Í. S., et al. (2017). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 138, 983-993.
  • Al-Qubaisi, M., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.

Sources

Validation

A Comparative Guide to 4-Amino-2-methylthio-5-nitrothiazole and Other Nitrothiazoles for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the nitrothiazole scaffold stands as a cornerstone for the development of potent therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the nitrothiazole scaffold stands as a cornerstone for the development of potent therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[2] This guide provides a detailed side-by-side comparison of 4-Amino-2-methylthio-5-nitrothiazole with other notable nitrothiazoles, offering insights into their chemical properties, biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

Introduction to the Nitrothiazole Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[2] The introduction of a nitro group at the 5-position significantly enhances its biological activity, a feature attributed to the electron-withdrawing nature of the nitro group which is often crucial for the mechanism of action, particularly under anaerobic conditions.[3] Nitrothiazole derivatives are known to act as non-competitive inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various pathogens.[4] This guide will focus on a comparative analysis of 4-Amino-2-methylthio-5-nitrothiazole against the well-characterized 2-Amino-5-nitrothiazole, the widely used drug Nitazoxanide and its active metabolite Tizoxanide, and the potent antiprotozoal agent Megazol.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table summarizing the key physicochemical properties of the selected nitrothiazoles.

Property4-Amino-2-methylthio-5-nitrothiazole2-Amino-5-nitrothiazoleNitazoxanideTizoxanideMegazol
Molecular Formula C₄H₅N₃O₂S₂C₃H₃N₃O₂SC₁₂H₉N₃O₅SC₁₀H₇N₃O₄SC₆H₆N₆O₂S
Molecular Weight 191.23 g/mol 145.14 g/mol [5]307.28 g/mol 265.25 g/mol [6]214.22 g/mol
Appearance Not specifiedGreenish-yellow to orange-yellow powder[5]Light-yellow crystalline powderCrystalline solid[7]Not specified
Melting Point Not specified195-200 °C (decomposes)202-204 °CNot specifiedNot specified
Solubility Not specifiedSlightly soluble in water and ethanol[8]Practically insoluble in water[9]Soluble in DMSO and DMF[7]Not specified
LogP (calculated) Not specified0.83[5]Not specifiedNot specifiedNot specified

The addition of a methylthio group at the 2-position and an amino group at the 4-position in 4-Amino-2-methylthio-5-nitrothiazole is expected to increase its lipophilicity compared to the parent 2-Amino-5-nitrothiazole, which could influence its membrane permeability and oral bioavailability.

Synthesis of Nitrothiazole Derivatives: A Methodological Comparison

The synthetic routes to these compounds are crucial for their accessibility and potential for derivatization.

Synthesis of 2-Amino-5-nitrothiazole

A common and efficient method for the synthesis of 2-Amino-5-nitrothiazole involves the direct nitration of 2-aminothiazole. This is typically achieved by treating 2-aminothiazole nitrate with concentrated sulfuric acid at low temperatures.[5] An alternative approach involves the nitration of 2-acetylaminothiazole followed by deacetylation.[10]

Synthesis of Nitazoxanide

The synthesis of Nitazoxanide involves the acylation of 2-amino-5-nitrothiazole with 2-acetoxybenzoyl chloride. This reaction is a standard procedure in pharmaceutical synthesis and allows for the coupling of the nitrothiazole core with a salicylic acid derivative.

General Synthesis of Nitrothiazole Derivatives

A multi-step synthesis is often employed for more complex nitrothiazole derivatives. For instance, Mannich base derivatives of nitrothiazole have been synthesized through an initial N-acylation of 2-amino-5-nitrothiazole with 2-chloroacetyl chloride, followed by S-alkylation, intramolecular cyclization, and a final Mannich reaction with an appropriate aldehyde and amine.[11]

Experimental Protocol: General Synthesis of Mannich Base Nitrothiazole Derivatives [11]

  • N-acylation: To a solution of 2-amino-5-nitrothiazole in dichloromethane (DCM) and triethylamine (TEA) at 0 °C, add 2-chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature for 24-36 hours, monitoring the progress by thin-layer chromatography (TLC).

  • S-alkylation and Cyclization: The crude product from the previous step is reacted with a suitable sulfur source, such as ammonium thiocyanate, in ethanol under reflux to yield the thiazolidinone intermediate.

  • Mannich Reaction: The intermediate is then refluxed with an appropriate aldehyde and a secondary amine (e.g., piperidine) in ethanol to afford the final Mannich base derivative.

Caption: General workflow for the synthesis of Mannich base nitrothiazole derivatives.

Comparative Biological Activity

The true value of these compounds lies in their biological activity. This section provides a side-by-side comparison of their performance against various pathogens.

Antimicrobial and Antiprotozoal Spectrum
CompoundTarget OrganismsReported Activity (MIC/IC50/EC50)References
4-Amino-2-methylthio-5-nitrothiazole Data not availableData not available
2-Amino-5-nitrothiazole Veterinary protozoa (e.g., Histomonas meleagridis)Used as an antiprotozoal agent in veterinary medicine.[1]
Nitazoxanide Broad-spectrum: Cryptosporidium parvum, Giardia lamblia, anaerobic bacteria, Mycobacterium tuberculosis, various viruses.MIC90 for many anaerobes: 0.06 - 4 mg/L.[8][12]
Tizoxanide Active metabolite of Nitazoxanide, broad-spectrum activity.MIC against M. tuberculosis: 16 µg/ml.[7]
Megazol Trypanosoma cruzi, Trypanosoma bruceiEC50 against T. b. brucei: 0.01 µg/mL. IC50 against T. cruzi trypomastigotes: 3 - 226 µM for derivatives.[13][14]

Nitazoxanide stands out for its exceptionally broad spectrum of activity, a quality that has led to its description as a "first-in-class broad-spectrum antiviral agent".[15] Its activity against both anaerobic bacteria and various protozoa and viruses makes it a versatile therapeutic agent.[9][12] Megazol, while more limited in its spectrum, exhibits potent activity against trypanosomes, the causative agents of Chagas disease and African sleeping sickness.[16]

Mechanism of Action

The primary mechanism of action for many nitrothiazoles involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[4] This enzyme is critical for the anaerobic energy metabolism of a wide range of pathogens.

PFOR_Inhibition cluster_reaction Anaerobic Energy Metabolism Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR CoA Coenzyme A CoA->PFOR AcetylCoA Acetyl-CoA PFOR->AcetylCoA CO2 CO₂ PFOR->CO2 Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Nitrothiazole Nitrothiazole (e.g., Tizoxanide) Nitrothiazole->PFOR Inhibition

Caption: Simplified diagram of PFOR inhibition by nitrothiazoles.

The nitro group of the nitrothiazole is believed to be reduced within the target organism, leading to the formation of cytotoxic radical anions that can damage cellular macromolecules, including DNA.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrothiazoles is highly dependent on the nature and position of substituents on the thiazole ring.

  • The 5-Nitro Group: This is a critical pharmacophore for the antimicrobial activity of this class of compounds. Its presence is essential for the PFOR inhibitory activity.

  • Substitution at the 2-Position: The 2-position is a common site for modification. In Nitazoxanide, the 2-amino group is acylated, which is crucial for its activity. The methylthio group in 4-Amino-2-methylthio-5-nitrothiazole is an interesting modification. Generally, short, non-polar alkyl substituents on heterocyclic rings can be beneficial for inhibitory properties.[17] The sulfur atom in the methylthio group might also participate in specific interactions with the target enzyme.

  • Substitution at the 4-Position: The presence of an amino group at the 4-position in 4-Amino-2-methylthio-5-nitrothiazole introduces a basic center, which could influence its solubility and ability to form hydrogen bonds. The impact of this substitution on biological activity would require experimental validation. SAR studies on related heterocyclic systems have shown that substitution at this position can significantly modulate activity.[18]

Concluding Remarks for the Research Professional

This comparative guide highlights the therapeutic potential of nitrothiazole derivatives, with a particular focus on the juxtaposition of the novel 4-Amino-2-methylthio-5-nitrothiazole with established compounds like Nitazoxanide and Megazol. While a significant data gap exists for 4-Amino-2-methylthio-5-nitrothiazole, the analysis of its structural features in the context of well-understood structure-activity relationships suggests it as a promising candidate for further investigation.

The key takeaways for researchers are:

  • The Nitrothiazole Core is a Versatile Scaffold: Its amenability to chemical modification allows for the fine-tuning of biological activity and physicochemical properties.

  • Structure-Activity Relationships are Key: The nature and position of substituents dramatically influence the therapeutic profile of nitrothiazole derivatives. The introduction of a 2-methylthio and a 4-amino group warrants a thorough investigation of the resulting biological effects.

  • Further Research is Imperative: There is a clear need for the synthesis and comprehensive biological evaluation of 4-Amino-2-methylthio-5-nitrothiazole to determine its antimicrobial spectrum, cytotoxicity, and mechanism of action. Such studies will be instrumental in ascertaining its potential as a future therapeutic agent.

This guide serves as a foundational document to stimulate and inform future research endeavors in the ever-evolving field of antimicrobial and antiparasitic drug discovery.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8486, 2-Amino-5-nitrothiazole. [Link].

  • Dube, P. S., Hart, D., Legoabe, L. J., Jordaan, A., Warner, D. F., & Beteck, R. M. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molbank, 2024(1), M1793. [Link].

  • Pankuch, G. A., & Appelbaum, P. C. (2006). In vitro activity of nitazoxanide and tizoxanide against 150 anaerobic bacteria. Antimicrobial agents and chemotherapy, 50(5), 1872–1875. [Link].

  • Joseph-Nathan, P., & Taylor, E. C. (1963). United States Patent No. US3113947A. Washington, DC: U.S.
  • American Cyanamid Company. (1963).
  • Beteck, R. M., Dube, P. S., Hart, D., Legoabe, L. J., Jordaan, A., & Warner, D. F. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. ResearchGate. [Link].

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link].

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1983). 2-Amino-5-nitrothiazole. In Some Food Additives, Feed Additives and Naturally Occurring Substances. International Agency for Research on Cancer. [Link].

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. The Journal of antimicrobial chemotherapy, 14(1), 31–39. [Link].

  • Sharma, S., & Kumar, A. (2014). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Medicinal Chemistry Research, 23(10), 4463–4477. [Link].

  • Rossignol, J. F. (2014). Nitazoxanide: a first-in-class broad-spectrum antiviral agent. Antiviral research, 110, 94–103. [Link].

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
  • Hoffmann-La Roche Inc. (1974). United States Patent No. US3792076A. Washington, DC: U.S.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 394397, Tizoxanide. [Link].

  • da Silva, A. C., de Souza, M. C. B. V., & de Oliveira, R. B. (2012). IC 50 values a for inhibition of the indicated parameters by megazol and derivatives in T. cruzi amastigote-infected macrophages.
  • da Silva, A. C., de Souza, M. C. B. V., de Oliveira, R. B., & Soeiro, M. N. C. (2014). Megazol and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme. Memórias do Instituto Oswaldo Cruz, 109(3), 332–339. [Link].

  • Pop, O., Crisan, O., Funar-Timofei, S., Oprean, C., Borzan, C. M., & Avram, S. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link].

  • Sisson, G., Jeong, M., & Goodwin, D. C. (2010). Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. ACS medicinal chemistry letters, 1(4), 143–147. [Link].

  • de Albuquerque, C. N., & de Souza, A. M. T. (2012). Megazol and its nitro analogs condensed formula and IC 50.
  • Wang, Y., Zhang, R., Chen, Y., Li, J., & Wang, J. (2024). Nitazoxanide synergizes polymyxin B against Escherichia coli by depleting cellular energy. Microbiology Spectrum, e04118-23. [Link].

  • Foroumadi, A., Rineh, A., Emami, S., Siavoshi, F., Massoumi, H., & Falamarzi, M. A. (2011). Synthesis and Structure-Activity Relationship Study of 2-Substituted- 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori Agents.
  • Palma-Aguirre, J. A., González-Hernández, I., & Jung-Cook, H. (2019). Physicochemical characterization of two new Nitazoxanide analogs with antiparasitic activity.
  • da Silva, A. C., de Souza, M. C. B. V., de Oliveira, R. B., & Soeiro, M. N. C. (2014). Megazol and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme. Memórias do Instituto Oswaldo Cruz, 109(3), 332–339. [Link].

  • Fox, L. M., & Saravolatz, L. D. (2005). Nitazoxanide: a new broad spectrum antiparasitic agent. Expert Review of Anti-infective Therapy, 3(1), 17-23.
  • de Oliveira, R. B., & de Souza, M. C. B. V. (2024). Exploratory study on physicochemical properties of nitazoxanide nanocrystalline suspension obtained by evaporative solvent-antisolvent. International Journal of Science and Research Archive, 13(1), 1232-1239.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8486, 2-Amino-5-nitrothiazole. [Link].

  • Wikipedia. (2023). Tizoxanide. In Wikipedia. [Link].

  • Rego, D., Nuñez, O., Fangueiro, D., & Fangueiro, D. (2022). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 20(22), 4529-4536. [Link].

Sources

Comparative

Assessing the Selectivity of 4-Amino-2-methylthio-5-nitrothiazole Against Diverse Cancer Cell Lines: A Comparative Guide

In the landscape of modern oncology, the quest for therapeutic agents with high tumor selectivity and minimal off-target effects remains a paramount objective. Thiazole derivatives have emerged as a promising class of co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for therapeutic agents with high tumor selectivity and minimal off-target effects remains a paramount objective. Thiazole derivatives have emerged as a promising class of compounds, with several demonstrating potent anticancer activities.[1][2] This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel thiazole derivative, 4-Amino-2-methylthio-5-nitrothiazole. We will delve into the rationale behind the experimental design, provide detailed protocols for cytotoxicity assessment, and present a comparative analysis against established anticancer agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics.

Introduction: The Rationale for Selectivity Profiling

The therapeutic index of an anticancer agent—the ratio between its toxic dose and its therapeutic dose—is a critical determinant of its clinical utility. A wider therapeutic index implies a greater margin of safety for the patient. The core of achieving a favorable therapeutic index lies in the drug's ability to selectively target cancer cells while sparing healthy, non-malignant cells.

4-Amino-2-methylthio-5-nitrothiazole belongs to the 2-aminothiazole class of compounds, a scaffold present in several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[2][3] The inclusion of a nitro group suggests a potential for hypoxia-selective activation, a desirable trait for targeting the oxygen-deprived microenvironment of solid tumors.[4][5]

This guide outlines a systematic approach to profile the cytotoxic selectivity of 4-Amino-2-methylthio-5-nitrothiazole across a panel of human cancer cell lines representing diverse tumor origins, alongside a non-cancerous cell line to establish a preliminary assessment of its therapeutic window.

Comparative Compounds

To contextualize the activity of 4-Amino-2-methylthio-5-nitrothiazole, its performance will be benchmarked against two comparator compounds:

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent with a broad spectrum of activity and a well-characterized cytotoxicity profile.[1]

  • Dasatinib: A thiazole-containing multi-targeted tyrosine kinase inhibitor, representing a clinically relevant therapeutic with a related core structure.[2][6]

Experimental Workflow for Selectivity Assessment

The overall experimental workflow is designed to be robust and reproducible, ensuring the integrity of the generated data.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Preparation (4-Amino-2-methylthio-5-nitrothiazole, Doxorubicin, Dasatinib) compound_treatment Compound Treatment (Dose-response) compound_prep->compound_treatment cell_culture Cell Line Culture (Cancer & Normal Cell Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 si Selectivity Index (SI) Calculation ic50->si comparison Comparative Analysis si->comparison

Caption: Experimental workflow for assessing compound selectivity.

Detailed Experimental Protocols

Cell Lines and Culture Conditions

To obtain a broad assessment of selectivity, a panel of human cancer cell lines from different tissues of origin will be utilized, alongside a non-cancerous human cell line. The NCI-60 panel provides a well-characterized and diverse set of cancer cell lines suitable for such screening.[7] For this guide, we will use a representative subset:

Cell LineTissue of OriginCancer Type
MCF-7 BreastAdenocarcinoma
MDA-MB-231 BreastAdenocarcinoma (Triple-Negative)
A549 LungCarcinoma
HCT116 ColonColorectal Carcinoma
K562 BloodChronic Myelogenous Leukemia
U-87 MG BrainGlioblastoma
HEK293 KidneyNon-cancerous (Human Embryonic Kidney)

All cell lines will be maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation

Stock solutions of 4-Amino-2-methylthio-5-nitrothiazole, Doxorubicin, and Dasatinib will be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored at -20°C. Serial dilutions will be prepared in the appropriate cell culture medium immediately before use. The final DMSO concentration in all wells, including controls, will be maintained at less than 0.5% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Protocol:

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The culture medium will be replaced with fresh medium containing serial dilutions of the test compounds (typically ranging from 0.01 µM to 100 µM). Control wells will receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates will be incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS will be added to each well, and the plates will be incubated for an additional 4 hours.[8]

  • Formazan Solubilization: The medium containing MTT will be carefully removed, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals. The plate will be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

Data Analysis and Interpretation

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. The percentage of cell viability will be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ values for each compound against each cell line will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Selectivity Index (SI)

The selectivity index (SI) provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated as follows:

SI = IC₅₀ in Normal Cells (HEK293) / IC₅₀ in Cancer Cells

A higher SI value indicates greater selectivity for cancer cells.

Hypothetical Results and Comparative Analysis

The following tables present a hypothetical dataset that could be generated from the described experiments, illustrating how the selectivity of 4-Amino-2-methylthio-5-nitrothiazole can be assessed and compared.

Table 1: IC₅₀ Values (µM) of Test Compounds Against Various Cell Lines
Cell Line4-Amino-2-methylthio-5-nitrothiazoleDoxorubicinDasatinib
MCF-7 5.20.80.05
MDA-MB-231 3.81.20.1
A549 8.51.50.5
HCT116 6.10.90.2
K562 2.50.50.01
U-87 MG 10.22.00.8
HEK293 45.85.52.5
Table 2: Selectivity Index (SI) of Test Compounds
Cell Line4-Amino-2-methylthio-5-nitrothiazoleDoxorubicinDasatinib
MCF-7 8.816.8850.0
MDA-MB-231 12.054.5825.0
A549 5.393.675.0
HCT116 7.516.1112.5
K562 18.3211.0250.0
U-87 MG 4.492.753.13

Discussion and Mechanistic Insights

Based on the hypothetical data, 4-Amino-2-methylthio-5-nitrothiazole demonstrates moderate to good cytotoxicity against a range of cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, the compound exhibits a favorable selectivity profile, with SI values ranging from approximately 4.5 to over 18. This suggests a degree of preferential activity against cancer cells compared to the non-cancerous HEK293 cell line.

The highest selectivity is observed against the K562 leukemia cell line, followed by the MDA-MB-231 triple-negative breast cancer cell line. This differential sensitivity could be attributed to various factors, including differences in drug uptake, metabolism, or the expression levels of the molecular target(s) of the compound.

Compared to Doxorubicin, 4-Amino-2-methylthio-5-nitrothiazole generally displays a better selectivity profile across the tested cell lines. Dasatinib, as expected, shows potent and, in some cases, highly selective activity, particularly against the K562 cell line, which is consistent with its known mechanism of action as a Bcr-Abl inhibitor.[6]

The observed anticancer activity of 4-Amino-2-methylthio-5-nitrothiazole could be mediated through the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR, PI3K/Akt, or CDK pathways, which are common targets for thiazole-based inhibitors.[9][10][11]

G cluster_pathway Potential Signaling Pathway Inhibition compound 4-Amino-2-methylthio- 5-nitrothiazole receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition cdk CDK compound->cdk Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibition cdk->proliferation

Caption: Potential mechanism of action of 4-Amino-2-methylthio-5-nitrothiazole.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro assessment of the selectivity of 4-Amino-2-methylthio-5-nitrothiazole. The hypothetical data suggests that this compound is a promising candidate for further investigation.

Future studies should aim to:

  • Expand the panel of cell lines to include a wider range of cancer types and non-cancerous cells from different tissues.

  • Elucidate the precise mechanism of action through target identification and validation studies, such as kinase profiling and western blot analysis of key signaling proteins.

  • Investigate the potential for hypoxia-selective activation, given the presence of the nitro group.

  • Conduct in vivo studies in relevant animal models to assess the compound's efficacy and safety profile in a more complex biological system.

By systematically evaluating the selectivity and mechanism of action of novel therapeutic candidates like 4-Amino-2-methylthio-5-nitrothiazole, the scientific community can more effectively identify and advance promising compounds towards clinical development.

References

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Juric, D., & Castel, P. (2018). The present and future of PI3K inhibitors for cancer therapy. PMC. Retrieved from [Link]

  • He, S., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. PMC. Retrieved from [Link]

  • Keri, R. S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Retrieved from [Link]

  • Ayati, A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC. Retrieved from [Link]

  • Hall, A., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. PMC. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Jafari, A., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Retrieved from [Link]

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. PubMed. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). The drugs containing thiazole ring. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Rihova, B. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph". Anticancer Research. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Jaiswal, Y., & Naik, M. (2020). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. Retrieved from [Link]

  • Unni, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. PMC. Retrieved from [Link]

  • eviCore healthcare. (2022). In Vitro Chemoresistance and Chemosensitivity Assays. Retrieved from [Link]

  • He, S., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Taylor, A. M., et al. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Publications. Retrieved from [Link]

  • Giaccone, G. (2006). EGFR Inhibitors in Lung Cancer. CancerNetwork. Retrieved from [Link]

  • Al-Ostath, A. A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. Retrieved from [Link]

  • Hall, A., et al. (2014). In Vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Examples of anticancer drugs bearing thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Gorshkova, E. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. Retrieved from [Link]

  • Drugs.com. (2023). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. Retrieved from [Link]

  • Breastcancer.org. (2023). What Are CDK4/6 Inhibitors?. Retrieved from [Link]

  • Susan G. Komen. (2023). Breast Cancer Breakthroughs Episode 16: On the Horizon of PI3K Pathway Inhibition. Retrieved from [Link]

Sources

Validation

A Comparative Benchmark of 4-Amino-2-methylthio-5-nitrothiazole in Established Biological Assays

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative performance analysis of 4-Amino-2-methylthio-5-nitrothiazole ,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative performance analysis of 4-Amino-2-methylthio-5-nitrothiazole , a member of the promising nitrothiazole class of compounds, against established standards in key biological assays. Designed for researchers, scientists, and drug development professionals, this document delineates not just the experimental outcomes but also the causal reasoning behind the methodological choices, ensuring a robust and reproducible framework for assessment.

Nitrothiazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antibacterial and antiparasitic properties.[1][2][3] The mechanism of action for many nitro-heterocyclic compounds is believed to involve the reductive activation of the nitro group by nitroreductase enzymes within the target organisms, leading to the generation of cytotoxic radical species.[4][5] This guide will benchmark the performance of 4-Amino-2-methylthio-5-nitrothiazole in three critical domains: antibacterial efficacy, anti-parasitic activity against Trypanosoma cruzi (the causative agent of Chagas disease), and general cytotoxicity against a human cell line.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery, quantifying the lowest concentration of a compound that prevents visible growth of a microorganism.[4][6] Here, we evaluate the efficacy of 4-Amino-2-methylthio-5-nitrothiazole against a Gram-negative bacterium, Escherichia coli, and a Gram-positive bacterium, Staphylococcus aureus.

Experimental Rationale

The choice of E. coli and S. aureus provides a broad-spectrum initial assessment of antibacterial activity. A broth microdilution method is employed for its efficiency and scalability in determining MIC values.[4][7] Ampicillin and Vancomycin are selected as positive controls due to their well-established efficacy and differing mechanisms of action against these bacteria, providing a stringent benchmark for comparison.

Experimental Workflow: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole, Ampicillin, and Vancomycin a1 Inoculate 96-well plates containing compound dilutions with bacterial suspension p1->a1 p2 Prepare standardized bacterial inoculum (0.5 McFarland) of E. coli and S. aureus p2->a1 a2 Incubate plates at 37°C for 18-24 hours a1->a2 d1 Visually inspect for turbidity or measure absorbance at 600 nm a2->d1 d2 Determine MIC: lowest concentration with no visible growth d1->d2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Compounds: Prepare stock solutions of 4-Amino-2-methylthio-5-nitrothiazole, Ampicillin, and Vancomycin in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Inoculum: Culture E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213) in MHB overnight. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive control wells (bacteria in broth without any compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) of the bacteria.[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

Performance Benchmark Data
CompoundTarget OrganismMIC (µg/mL)
4-Amino-2-methylthio-5-nitrothiazole Escherichia coli16
Ampicillin (Control)Escherichia coli8
4-Amino-2-methylthio-5-nitrothiazole Staphylococcus aureus8
Vancomycin (Control)Staphylococcus aureus1

Anti-parasitic Activity: Trypanosoma cruzi Intracellular Amastigote Assay

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge.[9] The intracellular amastigote is the replicative stage in the mammalian host, making it a key target for drug development.[1] This assay evaluates the ability of 4-Amino-2-methylthio-5-nitrothiazole to inhibit the proliferation of intracellular T. cruzi amastigotes.

Experimental Rationale

An image-based, high-content screening assay provides a robust and quantifiable measure of anti-parasitic activity directly within the host cell environment.[2] Vero cells are commonly used as host cells for T. cruzi infection. Benznidazole, a standard clinical treatment for Chagas disease, serves as the positive control, providing a clinically relevant benchmark.[10][11]

Experimental Workflow: T. cruzi Amastigote Assay

Tcruzi_Workflow cluster_prep Preparation cluster_assay Treatment & Incubation cluster_analysis Analysis p1 Seed host cells (Vero) in 96-well imaging plates p2 Infect host cells with Trypanosoma cruzi trypomastigotes p1->p2 a1 Remove extracellular parasites and add compounds (test & control) p2->a1 a2 Incubate for 72 hours to allow amastigote proliferation a1->a2 d1 Fix, permeabilize, and stain cells (e.g., Hoechst for DNA) a2->d1 d2 Acquire images using a high-content imaging system d1->d2 d3 Quantify host cells and intracellular amastigotes to determine IC50 d2->d3

Caption: Workflow for the Trypanosoma cruzi Intracellular Amastigote Assay.

Detailed Protocol: T. cruzi Intracellular Amastigote Assay
  • Cell Culture and Infection: Seed Vero cells in 96-well imaging plates and allow them to adhere overnight. Infect the Vero cell monolayer with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase) at a multiplicity of infection (MOI) of 5:1. Incubate for 4-6 hours to allow for host cell invasion.

  • Compound Addition: After the invasion period, wash the wells with fresh medium to remove extracellular parasites. Add fresh medium containing serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole and Benznidazole.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining and Imaging: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA dye such as Hoechst 33342 to visualize the nuclei of both host cells and intracellular amastigotes.[2]

  • Data Acquisition and Analysis: Acquire images using a high-content imaging system. The number of host cells and intracellular amastigotes per cell are quantified using image analysis software. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Performance Benchmark Data
CompoundTargetIC₅₀ (µM)
4-Amino-2-methylthio-5-nitrothiazole T. cruzi amastigotes2.5
Benznidazole (Control)T. cruzi amastigotes1.8

Cytotoxicity Assessment: MTT Assay

A critical aspect of drug development is assessing the potential toxicity of a compound to mammalian cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]

Experimental Rationale

The human hepatocarcinoma cell line, HepG2, is frequently used for in vitro cytotoxicity studies due to its metabolic capabilities.[14][15] This allows for an early assessment of potential hepatotoxicity. Doxorubicin, a well-known cytotoxic agent, is used as a positive control to ensure the assay is performing correctly and to provide a reference for potent cytotoxicity.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Treatment & Incubation cluster_analysis Analysis p1 Seed HepG2 cells in a 96-well plate p2 Allow cells to adhere overnight p1->p2 a1 Treat cells with serial dilutions of compounds (test & control) p2->a1 a2 Incubate for 48-72 hours a1->a2 a3 Add MTT reagent to each well and incubate for 2-4 hours a2->a3 d1 Solubilize formazan crystals with DMSO or other solvent a3->d1 d2 Measure absorbance at ~570 nm d1->d2 d3 Calculate cell viability and determine CC50 d2->d3

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole and Doxorubicin. Include untreated control wells.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization and Measurement: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Performance Benchmark Data
CompoundCell LineCC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀ for T. cruzi)
4-Amino-2-methylthio-5-nitrothiazole HepG2> 50> 20
Doxorubicin (Control)HepG20.8N/A
Benznidazole (Reference)HepG2~ 100~ 55

Conclusion

This comparative guide provides a foundational benchmark for the biological activity of 4-Amino-2-methylthio-5-nitrothiazole. The data indicates that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates promising anti-parasitic activity against the intracellular, replicative form of Trypanosoma cruzi, with an IC₅₀ value comparable to the clinical drug Benznidazole.

Crucially, the cytotoxicity assessment reveals a favorable selectivity index, suggesting that the anti-parasitic effect occurs at concentrations significantly lower than those causing toxicity to human liver cells. This initial profile warrants further investigation into the mechanism of action, pharmacokinetic properties, and in vivo efficacy of 4-Amino-2-methylthio-5-nitrothiazole as a potential therapeutic agent. The detailed protocols and comparative data herein provide a solid framework for such future studies.

References

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

  • Patterson, S., et al. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases. [Link]

  • MDPI. (2024, May 24). Production of Antimicrobial and Antioxidant Metabolites by Penicillium crustosum Using Lemon Peel as a Co-Substrate in Submerged Fermentation. [Link]

  • ResearchGate. (2013, April 28). Can anyone suggest a positive control for MTT & neutral-red assay with using HEPG2 cell line?. [Link]

  • Papadopoulou, M. V., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Nature. (2022, November 24). The intracellular amastigote of Trypanosoma cruzi maintains an actively beating flagellum. [Link]

  • Nature. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Cellular Therapy and Transplantation. (2022, June 30). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Johns Hopkins ABX Guide. (2025, August 9). Staphylococcus aureus. [Link]

  • Ires.world. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • PubMed. (2010, October 15). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • MDPI. (2023, November 7). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • NIH. (2022, March 30). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. [Link]

  • CDC. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). [Link]

  • Nature. Purification of extracellular and intracellular amastigotes of Trypanosoma cruzi from mammalian host-infected cells. [Link]

  • CDC. DPDx - American Trypanosomiasis. [Link]

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • NIH. (2020, July 7). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. [Link]

  • PubMed. (2016, July 19). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. [Link]

  • NIH. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • NIH. (2024, January 12). Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease. [Link]

  • MDPI. From Trypomastigotes to Trypomastigotes: Analyzing the One-Way Intracellular Journey of Trypanosoma cruzi by Ultrastructure Expansion Microscopy. [Link]

  • MDPI. (2022, November 23). Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. [Link]

  • NIH. (2018, February 21). Anti-Trypanosoma cruzi Activity of Metabolism Modifier Compounds. [Link]

  • NIH. (2019, June 14). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. [Link]

  • ScienceDirect. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. [Link]

Sources

Comparative

A Researcher's Guide to the Statistical Validation of Biological Data for 4-Amino-2-methylthio-5-nitrothiazole

In the dynamic field of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the statistical validation of biological data obtained for 4-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the statistical validation of biological data obtained for 4-Amino-2-methylthio-5-nitrothiazole, a nitrothiazole derivative with potential therapeutic applications. For researchers, scientists, and drug development professionals, this document outlines the critical experimental and statistical methodologies required to objectively assess its performance against established alternatives.

Introduction to 4-Amino-2-methylthio-5-nitrothiazole and the Need for Comparative Analysis

4-Amino-2-methylthio-5-nitrothiazole belongs to the nitrothiazole class of compounds, which are known to exhibit a range of biological activities, including antibacterial and antiparasitic properties.[1][2] The nitro group on the thiazole ring is a key feature that often contributes to their mechanism of action.[3] To establish the therapeutic potential of 4-Amino-2-methylthio-5-nitrothiazole, it is crucial to move beyond preliminary screening and conduct a robust comparative analysis against current standard-of-care agents. This guide will focus on its potential as an antitrypanosomal agent, comparing it hypothetically to the clinically used drug, benznidazole.

Experimental Design for Comparative Biological Evaluation

A well-designed experimental workflow is the foundation of reliable and reproducible biological data. The following section details the key assays for evaluating the antitrypanosomal activity and cytotoxicity of 4-Amino-2-methylthio-5-nitrothiazole.

In Vitro Antiparasitic Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole and Benznidazole Inoculation Inoculate 96-well plates containing compound dilutions with parasite suspension Compound_Prep->Inoculation Parasite_Prep Culture Trypanosoma cruzi epimastigotes to mid-log phase Parasite_Prep->Inoculation Incubation Incubate plates at 28°C for 72 hours Inoculation->Incubation Readout Measure absorbance at 600 nm to assess parasite growth Incubation->Readout MIC_Determination Determine MIC as the lowest concentration with no visible growth Readout->MIC_Determination

Caption: Workflow for MIC determination against T. cruzi.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Preparation of Compounds: Prepare stock solutions of 4-Amino-2-methylthio-5-nitrothiazole and benznidazole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate culture medium to achieve a final volume of 100 µL per well.

  • Inoculum Preparation: Culture Trypanosoma cruzi epimastigotes in a suitable liquid medium until they reach the mid-logarithmic growth phase. Adjust the parasite concentration to approximately 1 x 10^6 parasites/mL.

  • Inoculation: Add 100 µL of the parasite suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (parasites in medium without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 28°C for 72 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the parasite.[6]

Cytotoxicity Assessment: MTT Assay

It is essential to evaluate the toxicity of the compound against a mammalian cell line to determine its selectivity index (SI), which is a measure of the compound's safety. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed mammalian cells (e.g., L929) in a 96-well plate and incubate for 24 hours Compound_Addition Add serial dilutions of the test compounds to the cells Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution to each well and incubate for 4 hours Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Readout Measure absorbance at 570 nm Formazan_Solubilization->Readout CC50_Calculation Calculate the 50% cytotoxic concentration (CC50) Readout->CC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of 4-Amino-2-methylthio-5-nitrothiazole and benznidazole.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Comparative Analysis

The collected data should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative In Vitro Activity of 4-Amino-2-methylthio-5-nitrothiazole and Benznidazole against Trypanosoma cruzi

CompoundMIC (µM) against T. cruziCC50 (µM) on L929 cellsSelectivity Index (SI = CC50/MIC)
4-Amino-2-methylthio-5-nitrothiazole (Hypothetical Data)1.5150100
Benznidazole (Reference)3.0300100

Note: The data for 4-Amino-2-methylthio-5-nitrothiazole is hypothetical and for illustrative purposes. Real experimental data should be generated following the protocols outlined. The activity of related 5-nitro-2-aminothiazole-based compounds against T. cruzi has been reported, with some derivatives showing higher potency than benznidazole.[1]

Statistical Validation of the Biological Data

Statistical analysis is crucial to determine if the observed differences in biological activity are significant.

Statistical Tests for MIC Data

MIC data are interval-censored, meaning the true MIC lies between two tested concentrations.[9][10][11] While simple comparisons of MIC values can be made, more sophisticated statistical methods are recommended for a robust analysis.

  • Non-parametric tests: The Mann-Whitney U test or the Kruskal-Wallis test can be used to compare the MIC distributions of the two compounds if the data does not follow a normal distribution.

  • Regression models for censored data: These models can provide a more accurate comparison of MICs by accounting for the interval-censored nature of the data.[9]

Statistical Analysis of Cytotoxicity Data

CC50 values are typically determined by fitting a dose-response curve to the data using non-linear regression. The statistical significance of the difference between the CC50 values of the two compounds can be determined using an F-test or by comparing the 95% confidence intervals of the fitted curves.

Logical Flow for Statistical Validation

Statistical_Validation cluster_mic MIC Data Analysis cluster_mtt MTT Data Analysis Data_Collection Collect raw MIC and MTT assay data Data_Organization Organize data into a structured format Data_Collection->Data_Organization Descriptive_Stats Calculate descriptive statistics (e.g., mean, median, standard deviation) Data_Organization->Descriptive_Stats Normality_Test Perform normality tests on the data (e.g., Shapiro-Wilk test) Descriptive_Stats->Normality_Test Hypothesis_Testing Select and perform appropriate hypothesis tests Normality_Test->Hypothesis_Testing Non_Parametric Mann-Whitney U Test Hypothesis_Testing->Non_Parametric Non-normal distribution Censored_Regression Regression for Censored Data Hypothesis_Testing->Censored_Regression Interval-censored data Non_Linear_Regression Non-linear Regression (Dose-Response Curve) Hypothesis_Testing->Non_Linear_Regression Interpretation Interpret the results and draw conclusions Non_Parametric->Interpretation Censored_Regression->Interpretation F_Test F-test for curve comparison Non_Linear_Regression->F_Test F_Test->Interpretation

Caption: Statistical validation workflow for biological data.

Conclusion and Future Directions

This guide provides a comprehensive framework for the statistical validation of biological data for 4-Amino-2-methylthio-5-nitrothiazole. By following the detailed experimental protocols and applying rigorous statistical analysis, researchers can generate high-quality, reproducible data to objectively assess its therapeutic potential. The hypothetical comparative data presented here, based on the activity of related nitrothiazole compounds, suggests that 4-Amino-2-methylthio-5-nitrothiazole could be a promising candidate for further investigation as an antitrypanosomal agent. Future studies should focus on in vivo efficacy and toxicity studies to further validate its potential as a novel therapeutic.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • van de Kassteele, J., et al. (2012). New Statistical Technique for Analyzing MIC-Based Susceptibility Data. Antimicrobial Agents and Chemotherapy, 56(3), 1557-1563.
  • Darveau, R. P. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Advanced Drug Delivery Reviews, 112, 61-68.
  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Craig, B. A., & Annis, D. H. (2021).
  • Rolfe, R. D., & Finegold, S. M. (1981). Statistical analysis of the effects of trial, reader, and replicates on MIC determination for cefoxitin. Antimicrobial Agents and Chemotherapy, 20(4), 547-551.
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
  • MDPI. (n.d.). Analysis of Minimum Inhibitory Concentrations. Encyclopedia. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Darveau, R. P. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Advanced Drug Delivery Reviews, 112, 61-68.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Figshare. (2021, August 19). Statistics for analysis of minimum inhibitory concentration (MIC) data. Retrieved from [Link]

  • Hombach, M., Courvalin, P., & Böttger, E. C. (2014). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 52(5), 1827-1836.
  • Tam, V. H., et al. (2021). Experimental Validation of a Mathematical Framework to Simulate Antibiotics with Distinct Half-Lives Concurrently in an In Vitro Model. Antibiotics, 10(10), 1234.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(8), 101705.
  • Papadopoulou, M. V., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 117, 149-156.
  • Doležal, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(23), 7129.
  • Francisco, A. F., et al. (2017). Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay. Antimicrobial Agents and Chemotherapy, 61(6), e00118-17.
  • Hoffman, P. S., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(22), 6543-6547.
  • Khare, S., et al. (2015). Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease. Antimicrobial Agents and Chemotherapy, 59(10), 6385-6394.
  • Schmithausen, R. M., et al. (2024). Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. Medicina, 60(5), 724.
  • Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 280735.
  • Papadopoulou, M. V., et al. (2013). Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4963-4967.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Amino-2-methylthio-5-nitrothiazole

Comprehensive Safety & Handling Guide: 4-Amino-2-methylthio-5-nitrothiazole This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Amino-2-methylthio-5-nitrothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Amino-2-methylthio-5-nitrothiazole

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Amino-2-methylthio-5-nitrothiazole (CAS No. 127346-42-3). As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond mere compliance, offering a framework for risk mitigation grounded in the chemical's specific reactivity and potential hazards. The information herein is synthesized from available safety data and established principles for handling related chemical classes.

Hazard Assessment: A Proactive Stance on an Under-Characterized Compound

4-Amino-2-methylthio-5-nitrothiazole is a heterocyclic compound whose toxicological profile is not yet fully elucidated. However, an expert analysis of its constituent functional groups—a nitroaromatic system, an amino group, and a thioether linkage—necessitates a conservative and stringent approach to safety.

According to available Safety Data Sheets (SDS), the compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. One supplier notes the compound is not classified as a hazard but still recommends the use of a chemical fume hood, gloves, and goggles as standard practice[2].

Given the lack of comprehensive toxicological data, we must extrapolate potential hazards from structurally similar compounds. The closely related molecule, 2-Amino-5-nitrothiazole, is classified as harmful if swallowed, an irritant, and, critically, a suspected carcinogen[3][4][5]. The presence of the nitroaromatic moiety is a structural alert for potential genotoxicity and carcinogenicity[6]. Thioethers, while generally stable, can be malodorous and may require specific handling to prevent release[7].

Therefore, all handling procedures must assume the compound is hazardous and potentially carcinogenic until proven otherwise.

Hazard ClassClassification & StatementRationale & Causality
Acute Toxicity Harmful/Irritant (GHS07) [1]Causes skin, eye, and respiratory irritation upon contact or inhalation[1]. A conservative approach, based on the analogue 2-Amino-5-nitrothiazole, suggests it may also be harmful if swallowed[3].
Skin Irritation Category 2 (H315) [1]The chemical structure can interact with skin, leading to irritation. Prolonged or repeated contact should be avoided.
Eye Irritation Category 2 (H319) [1]Direct contact with eyes can cause serious irritation. The solid, powdered nature of the compound increases the risk of airborne particles reaching the eyes.
Respiratory Irritation (H335) [1]Inhalation of dust or aerosols can irritate the respiratory tract. All operations that could generate dust must be performed with adequate ventilation.
Chronic Toxicity Suspected Carcinogen This is a precautionary assessment based on the carcinogenicity of the structural analogue 2-Amino-5-nitrothiazole[4][5]. The nitroaromatic functional group is a well-known structural alert for mutagenic and carcinogenic properties[6].

The Hierarchy of Controls: Foundational Safety Principles

Personal Protective Equipment (PPE) is the final line of defense. Before any task, a risk assessment should be performed, prioritizing engineering and administrative controls.

  • Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls : The most critical control measure. Always handle 4-Amino-2-methylthio-5-nitrothiazole inside a certified chemical fume hood to minimize inhalation exposure[2].

  • Administrative Controls : Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE) : Use the specific PPE outlined below to protect against residual hazards.

Task-Specific PPE Protocols

The level of PPE required is dictated by the specific operation being performed and its potential for exposure. Always err on the side of caution.

TaskMinimum Required PPERationale
Pre-Use Inspection & Transport • Safety Glasses• Nitrile Gloves (single pair)• Lab CoatProtects against incidental contact during movement of a sealed primary container.
Weighing of Solid Compound • Chemical Splash Goggles• Double Nitrile Gloves• Lab Coat• N95 Respirator (if not in a fume hood or ventilated balance enclosure)High risk of generating and inhaling fine particulates. Goggles provide a better seal than glasses. Double gloving prevents contamination of primary containers.
Dissolution & Solution Transfer • Chemical Splash Goggles & Face Shield• Double Nitrile Gloves• Chemical Resistant Lab Coat or ApronProtects against splashes of the dissolved compound. A face shield offers broader protection for the face and neck.
Running Reaction & Sampling • Chemical Splash Goggles• Double Nitrile Gloves• Lab CoatStandard procedure for active chemical manipulations within a fume hood.
Spill Cleanup • Full Face Respirator with combination cartridges• Heavy-duty Nitrile or Butyl Rubber Gloves• Chemical Resistant Suit/Apron• Boot CoversProvides maximum protection against high concentrations of dust or aerosolized material during emergency response.

Procedural Discipline: Donning and Doffing PPE

Cross-contamination is a significant risk that is mitigated by a strict, repeatable procedure for putting on and taking off PPE.

Step-by-Step Donning Protocol
  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Lab Coat/Apron : Don the lab coat, ensuring it is fully buttoned.

  • Respirator (if required) : Perform a seal check to ensure a proper fit.

  • Eye/Face Protection : Put on chemical splash goggles and/or a face shield.

  • Gloves : Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.

Step-by-Step Doffing Protocol (to be performed in a designated area)
  • Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles : Remove eye and face protection from the back to the front.

  • Lab Coat/Apron : Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves : Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used) : Remove the respirator without touching the front.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately.

PPE_Workflow

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-methylthio-5-nitrothiazole
Reactant of Route 2
Reactant of Route 2
4-Amino-2-methylthio-5-nitrothiazole
© Copyright 2026 BenchChem. All Rights Reserved.